molecular formula C7H8ClNO3S B2456241 2-Chloro-5-methoxybenzenesulfonamide CAS No. 502187-53-3

2-Chloro-5-methoxybenzenesulfonamide

Número de catálogo: B2456241
Número CAS: 502187-53-3
Peso molecular: 221.66
Clave InChI: IARIOWWBALBFKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-5-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C7H8ClNO3S and its molecular weight is 221.66. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-5-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARIOWWBALBFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341864
Record name 2-Chloro-5-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502187-53-3
Record name 2-Chloro-5-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The In Vitro Mechanisms of 2-Chloro-5-methoxybenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly versatile chemical entity that functions both as a bioactive metabolite (designated as IN-F4106) and a critical pharmacophore in modern drug discovery and agrochemistry[1]. This technical guide synthesizes the in vitro mechanisms of action of this compound across three distinct biological axes: its role in nematode neuromuscular disruption, its coordination chemistry as a metalloenzyme inhibitor, and its utility as a precursor for kinase modulation.

Designed for researchers and drug development professionals, this whitepaper details the causality behind experimental protocols and provides self-validating workflows for evaluating sulfonamide-based bioactivity.

Axis I: Nematode Neuromuscular Disruption (The Fluazaindolizine Pathway)

Mechanistic Overview

In agricultural biotechnology, 2-chloro-5-methoxybenzenesulfonamide is the primary sulfonamide building block and major soil/plant metabolite of the novel imidazopyridine nematicide fluazaindolizine [2].

Historically, nematicides (such as carbamates and organophosphates) achieved paralysis by inhibiting acetylcholinesterase (AChE) in the nematode nervous system. However, in vitro assays have conclusively demonstrated that fluazaindolizine and its sulfonamide metabolite do not inhibit AChE[3]. Instead, they induce irreversible paralysis through a novel, currently unclassified mode of action (IRAC Group N-UN) that severely disrupts nematode muscle motion and feeding behavior without triggering off-target neurotoxicity in mammalian models[1][3].

Quantitative Data: Nematode Sensitivity

In vitro microwell assays measuring nematode immobility after 24 hours of exposure reveal species-specific sensitivity to this chemical class[2].

Nematode SpeciesAverage 24-hour ED50 (ppm)Phenotypic Response in Vitro
Meloidogyne incognita~100.7Irreversible paralysis
Meloidogyne chitwoodi~223.4Irreversible paralysis
Meloidogyne hapla~325.7Irreversible paralysis
Protocol: In Vitro Microwell Motility Assay

To validate the nematicidal efficacy and calculate the ED50, the following self-validating protocol is employed:

  • Nematode Extraction & Synchronization: Isolate Meloidogyne spp. and synchronize them to the J2 (second-stage juvenile) phase.

    • Causality: The J2 stage represents the infective phase. Synchronizing the population ensures uniform cuticular permeability and baseline metabolic activity, drastically reducing standard deviation in dose-response curves.

  • Serial Dilution of the Sulfonamide: Prepare a logarithmic concentration gradient (e.g., 1 to 1000 ppm) of the compound in an aqueous solvent containing a mild surfactant.

    • Causality: A logarithmic scale is required to accurately fit a sigmoidal dose-response curve, which is mathematically necessary to calculate a precise ED50.

  • 24-Hour Incubation: Incubate the J2 nematodes in 96-well plates at 25°C for exactly 24 hours.

    • Causality: A 24-hour window is optimal; shorter durations may only capture reversible osmotic shock, while longer durations risk natural mortality confounding the toxicity data.

  • Touch-Response Evaluation: Under a stereomicroscope, mechanically stimulate immobile nematodes with a fine probe.

    • Causality: This physical validation differentiates between true irreversible paralysis (the specific nematicidal effect of this compound) and temporary biological quiescence.

Nematode_Assay Nema Nematode Culture (J2 Stage) Extract Compound Incubation (Logarithmic Gradient) Nema->Extract Observe 24h Microwell Observation (Touch-Response Test) Extract->Observe Result Irreversible Paralysis (ED50 Calculation) Observe->Result

In vitro microwell assay workflow for evaluating nematode motility and calculating ED50.

Axis II: Carbonic Anhydrase (CA) Metalloenzyme Coordination

Mechanistic Overview

Beyond agrochemistry, 2-chloro-5-methoxybenzenesulfonamide acts as an inhibitor of Carbonic Anhydrase (CA) , a ubiquitous zinc metalloenzyme[4]. The mechanism of action is driven by the primary sulfonamide group (-SO2NH2). In an aqueous in vitro environment, the sulfonamide nitrogen deprotonates to form an anion. This anion coordinates directly with the active-site zinc ion (Zn2+), displacing the catalytic water molecule/hydroxide ion required for the hydration of CO2. The 2-chloro and 5-methoxy substitutions on the benzene ring dictate the steric fit and lipophilic interactions within the hydrophobic half of the CA active site, determining isoform selectivity.

CA_Inhibition Zn Zinc Ion (Zn2+) His Histidine Residues His->Zn Coordination Sulf Sulfonamide Anion Sulf->Zn Displaces H2O Ring 2-Cl-5-OMe Benzene Ring Ring->Sulf Covalent Bond

In vitro coordination of the sulfonamide group to the Carbonic Anhydrase zinc active site.

Axis III: SGK-1 Kinase Modulation

Mechanistic Overview

In pharmaceutical development, 2-chloro-5-methoxybenzenesulfonamide is utilized as a foundational pharmacophore to synthesize complex kinase inhibitors, specifically N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides[5]. These derivatives are potent in vitro inhibitors of Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) .

SGK-1 requires activation via a signaling cascade involving PI3K and PDK1/PDK2. Once activated, SGK-1 phosphorylates downstream targets like Nedd4-2, which regulates epithelial sodium channels and is implicated in degenerative joint disorders like osteoarthritis[5]. Sulfonamide derivatives built from this compound block the kinase's catalytic activity, preventing this downstream phosphorylation.

Protocol: In Vitro SGK-1 TR-FRET Kinase Assay

To evaluate the inhibitory potency (IC50) of sulfonamide derivatives against SGK-1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized:

  • Enzyme and Substrate Assembly: Combine recombinant active SGK-1 enzyme with a biotinylated Nedd4-2 peptide substrate in a kinase buffer.

    • Causality: Using a specific downstream peptide (Nedd4-2) ensures the assay measures biologically relevant target phosphorylation rather than generic kinase activity.

  • Inhibitor Introduction: Introduce the sulfonamide derivative and pre-incubate for 15 minutes.

    • Causality: Pre-incubation prior to the addition of ATP allows the compound to fully occupy the ATP-binding or allosteric pocket, establishing a thermodynamic binding equilibrium.

  • ATP Addition and Reaction: Initiate the cascade by adding ATP, allowing the reaction to proceed for 30 minutes.

    • Causality: The reaction time is strictly capped at 30 minutes to ensure the kinetics remain in the linear phase, preventing substrate depletion from skewing the IC50 calculation.

  • TR-FRET Detection: Terminate the reaction by adding EDTA, followed by europium-labeled anti-phospho antibodies and streptavidin-APC.

    • Causality: EDTA chelates the magnesium required for ATP hydrolysis, instantly stopping the reaction. TR-FRET provides a highly sensitive, background-free quantification of the phosphorylated product.

SGK1_Pathway PI3K PI3K Activation PDK1 PDK1 / PDK2 PI3K->PDK1 SGK1 SGK-1 (Inactive) PDK1->SGK1 Phosphorylation SGK1_Act SGK-1 (Active) SGK1->SGK1_Act Target Downstream Targets (e.g., Nedd4-2) SGK1_Act->Target Inhibitor Sulfonamide Derivative (Inhibitor) Inhibitor->SGK1_Act Blocks Kinase Activity

In vitro signaling cascade of SGK-1 activation and targeted inhibition by sulfonamide derivatives.

Conclusion

The in vitro mechanism of action of 2-chloro-5-methoxybenzenesulfonamide is highly dependent on its biological application. As a standalone metabolite or nematicide building block, it induces irreversible neuromuscular paralysis independent of AChE inhibition. As a primary sulfonamide, it acts as a classical zinc-coordinating metalloenzyme inhibitor. Finally, as a synthetic pharmacophore, it enables the targeted disruption of the PI3K/SGK-1 kinase cascade. Understanding these distinct mechanisms is critical for leveraging this compound in both agricultural and pharmaceutical drug development.

References

  • US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)
  • Fluazaindolizine | 1254304-22-7 Source: Benchchem URL
  • Source: APVMA (Australian Pesticides and Veterinary Medicines Authority)
  • 502187-53-3 | 2-Chloro-5-methoxybenzenesulfonamide Source: Ambeed URL
  • The discovery of fluazaindolizine: A new product for the control of plant parasitic nematodes Source: ResearchGate URL

Sources

2-Chloro-5-methoxybenzenesulfonamide: Physicochemical Profiling and Synthetic Utilities in Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[1] (CAS: 502187-53-3) is a highly versatile sulfonamide building block. Its unique substitution pattern—a chlorine atom at the ortho position and a methoxy group at the meta position relative to the sulfonamide moiety—imparts specific stereoelectronic properties that are highly sought after in the design of bioactive molecules. Notably, it serves as a critical intermediate in the synthesis of modern nematicides, such as [2], and various herbicidal sulfonylureas.

Physicochemical Properties and Molecular Weight

Understanding the fundamental properties of 2-chloro-5-methoxybenzenesulfonamide is essential for optimizing reaction conditions, predicting solubility, and modeling pharmacokinetics and toxicokinetics.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Molecular Formula C₇H₈ClNO₃SDictates the stoichiometric baseline for synthetic coupling.
Molecular Weight 221.66 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5.
Exact Mass 220.9913 DaCrucial for high-resolution mass spectrometry (HRMS) identification.
XLogP3 0.7Indicates moderate lipophilicity, favorable for solvent extraction (e.g., in ethyl acetate).
Topological Polar Surface Area 77.8 ŲReflects the polarity of the sulfonamide and methoxy oxygen, influencing membrane permeability.
Hydrogen Bond Donors 1The -NH₂ group can participate in hydrogen bonding and acts as the primary nucleophilic site.
Hydrogen Bond Acceptors 4Contributes to target-protein binding and crystalline lattice stability.

Chemical Reactivity & Mechanistic Pathways

The primary utility of 2-chloro-5-methoxybenzenesulfonamide lies in the reactivity of its sulfonamide nitrogen. However, the electron-withdrawing nature of the sulfonyl group renders the -NH₂ relatively poor in nucleophilicity. To overcome this during amide bond formation (e.g., coupling with an imidazopyridine carbonyl chloride or ester), specialized activation is required.

Causality in Reagent Selection: Traditional coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, but they often require extended reaction times and yield unwanted byproducts. Advanced industrial syntheses employ [3]. The Lewis acidic aluminum coordinates with the carbonyl oxygen of the electrophile, increasing its electrophilicity, while simultaneously deprotonating the sulfonamide to form a highly reactive aluminum-sulfonamide complex. This dual-activation mechanism drastically accelerates the acyl-coupling reaction, minimizing side reactions and maximizing yield.

G SM1 2-Chloro-5-methoxybenzenesulfonamide (Nucleophile) Complex Aluminum-Sulfonamide Activated Complex SM1->Complex Deprotonation SM2 Carbonyl Electrophile (Ester/Chloride) SM2->Complex Electrophilic Attack Catalyst Diethylaluminum Chloride (Lewis Acid / Base) Catalyst->Complex Coordination Product Coupled Sulfonamide (e.g., Fluazaindolizine) Complex->Product Amide Bond Formation

Mechanistic pathway of diethylaluminum chloride-mediated sulfonamide coupling.

Experimental Protocols: Self-Validating Systems

Protocol 1: Analytical Characterization and Purity Validation

Before utilizing 2-chloro-5-methoxybenzenesulfonamide in sensitive cross-coupling reactions, its purity must be validated to prevent stoichiometric imbalances.

  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of LC-MS grade Acetonitrile.

  • HPLC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Validation Check: Monitor the UV trace at 254 nm. A single sharp peak should elute. The corresponding mass spectrum in positive electrospray ionization (ESI+) should display the[M+H]⁺ ion at m/z 222.0. Because of the natural abundance of chlorine isotopes, the ³⁵Cl peak at 222.0 and ³⁷Cl peak at 224.0 will appear in a strict 3:1 ratio. This isotopic signature self-validates the presence of the intact chlorinated molecule.

Protocol 2: Step-by-Step Amide Bond Coupling (Synthesis of Fluazaindolizine Precursor)

This protocol describes the high-yield coupling of 2-chloro-5-methoxybenzenesulfonamide with an imidazopyridine-2-carboxylic acid ethyl ester, utilizing diethylaluminum chloride as described in [3].

  • System Purging: Purge a dry, round-bottom flask with inert Nitrogen (N₂) to prevent the hydrolysis of the moisture-sensitive diethylaluminum chloride.

  • Reagent Loading: Add 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1.0 equiv) and 2-chloro-5-methoxybenzenesulfonamide (1.05 equiv) into the flask.

  • Solvent Addition: Suspend the solids in anhydrous toluene or xylenes (approx. 10 mL per gram of substrate). Causality: Non-polar aromatic solvents are chosen because they do not coordinate with the Lewis acid, leaving it fully active for the substrates.

  • Heating: Heat the stirred slurry to 55–60 °C.

  • Activation: Slowly add diethylaluminum chloride (1.0 to 1.1 equiv, 1M in toluene) dropwise over 10–15 minutes. Observation: An exothermic reaction will occur, raising the temperature by ~10 °C.

  • Incubation & Monitoring: Maintain the temperature at 60 °C for 2 hours. Monitor via TLC or HPLC. The reaction is self-validating when the starting sulfonamide peak (m/z 222) is entirely consumed, replaced by the product mass.

  • Quenching & Isolation: Carefully quench the reaction with a dilute acid (e.g., 1M HCl) to destroy excess aluminum reagent. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under vacuum to yield the solid product.

Safety, Handling, and Environmental Impact

According to [4], 2-chloro-5-methoxybenzenesulfonamide is classified under the Globally Harmonized System (GHS) with several hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Proper personal protective equipment (PPE), including nitrile gloves and safety goggles, must be worn. All handling of powdered forms should occur within a certified fume hood to prevent inhalation of particulates.

References

  • PubChem. "2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042". National Center for Biotechnology Information.[Link]

  • University of Hertfordshire. "Fluazaindolizine (Ref: DPX-Q8U80)". Agriculture & Environment Research Unit (AERU) Pesticide Properties DataBase.[Link]

  • E. I. du Pont de Nemours and Company. "Preparation of nematocidal sulfonamides".

Synthesis Pathways and Derivatization Strategies for 2-Chloro-5-Methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly versatile chemical building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern—a strongly electron-withdrawing sulfonyl group, a deactivating ortho-chloro group, and an electron-donating meta-methoxy group—imparts specific stereoelectronic properties critical for binding affinity in various biological targets. Recent applications highlight its role as a precursor for novel indazole-sulfonamides with potent anticancer efficacy[1], as well as complex imidazo[1,2-a]pyridine-2-carboxamides developed as next-generation nematocides[2].

This whitepaper details the causal mechanisms, self-validating experimental protocols, and quantitative optimizations required to synthesize and derivatize this critical intermediate.

Retrosynthetic Logic and Regioselectivity Challenges

A common misconception in the synthesis of the precursor, 2-chloro-5-methoxybenzenesulfonyl chloride, is the reliance on the direct chlorosulfonation of 4-chloroanisole. While 4-chloroanisole is a readily available starting material, the methoxy group is a significantly stronger ortho/para director than the chloro group. Consequently, electrophilic aromatic substitution via chlorosulfonic acid predominantly occurs ortho to the methoxy group, yielding the 5-chloro-2-methoxybenzenesulfonyl chloride isomer rather than the desired target[3].

To strictly control regiochemistry and obtain the 2-chloro-5-methoxy substitution pattern, the preferred industrial and bench-scale route utilizes 2-chloro-5-methoxyaniline. A Sandmeyer-type reaction—diazotization followed by treatment with sulfur dioxide and copper(II) chloride—ensures absolute regiocontrol, yielding the correct sulfonyl chloride intermediate[4].

G A 2-Chloro-5-methoxyaniline (Upstream Precursor) B 2-Chloro-5-methoxybenzene- sulfonyl chloride A->B 1. NaNO2, HCl 2. SO2, CuCl2 C 2-Chloro-5-methoxybenzene- sulfonamide B->C NH4OH (aq), THF 0-25 °C D1 Indazole-Sulfonamides (Anticancer Agents) B->D1 Aminoindazoles Pyridine, DMAP D2 Imidazo[1,2-a]pyridine Derivatives (Nematocides) C->D2 Ester derivatives Et2AlCl, Toluene

Fig 1: Retrosynthetic logic and forward synthesis pathways for sulfonamide derivatives.

Detailed Experimental Methodologies

As a self-validating system, every synthetic step must incorporate In-Process Controls (IPC) to ensure complete conversion before proceeding, thereby preventing the carryover of closely eluting impurities.

Protocol A: Synthesis of 2-Chloro-5-methoxybenzenesulfonamide via Amidation

This protocol converts the highly reactive sulfonyl chloride into the stable primary sulfonamide[4].

  • Preparation : Dissolve 2-chloro-5-methoxybenzenesulfonyl chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 3 volumes).

    • Causality: THF is chosen for its excellent solubilizing properties and water miscibility, which facilitates a homogeneous reaction environment when aqueous ammonia is introduced.

  • Amidation : Cool the solution to 0–5 °C. Add 30% aqueous ammonium hydroxide (2.5 equiv) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition controls the thermal spike, preventing the competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid. The excess ammonia acts as both the nucleophile and the acid scavenger for the generated HCl.

  • IPC : Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the less polar sulfonyl chloride spot disappears.

  • Workup : Add water (1 volume) to the suspension and remove THF under reduced pressure. The product precipitates as a tan/white solid. Isolate via vacuum filtration and wash with cold water.

    • Self-Validation: ¹H NMR (CDCl₃) must show a broad singlet at ~5.13 ppm integrating for 2H (NH₂) and a sharp singlet at ~3.85 ppm for 3H (OCH₃)[4].

Protocol B: Advanced Derivatization – Anticancer Indazole-Sulfonamides

Coupling the sulfonyl chloride with heterocyclic amines requires catalytic activation due to the poor nucleophilicity of the amine[1].

  • Activation : Combine 2-chloro-5-methoxybenzenesulfonyl chloride (1.1 equiv) and 4-amino-1H-indazole (1.0 equiv) in anhydrous pyridine. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: Pyridine serves as the solvent and primary base. DMAP is a critical nucleophilic catalyst; it attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is rapidly intercepted by the weakly nucleophilic aminoindazole, dramatically increasing the reaction rate and yield.

  • Execution : Stir at room temperature for 6 hours under an inert atmosphere.

  • Workup : Pour into ice-cold 1M HCl to neutralize the pyridine. Extract with dichloromethane (DCM), dry over MgSO₄, and purify via silica gel chromatography.

Protocol C: Advanced Derivatization – Nematocidal Imidazo[1,2-a]pyridines

This advanced protocol utilizes Lewis acid-mediated direct amidation of an ester, bypassing the need for ester hydrolysis and peptide coupling reagents[2].

  • Preparation : Form a slurry of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1.0 equiv) and 2-chloro-5-methoxybenzenesulfonamide (1.05 equiv) in toluene.

  • Lewis Acid Activation : Heat to 55 °C and add 1M diethylaluminum chloride (Et₂AlCl) in toluene (1.0 equiv) dropwise.

    • Causality: Et₂AlCl acts as a potent Lewis acid, coordinating to the carbonyl oxygen of the ethyl ester. This withdraws electron density, making the carbonyl carbon highly susceptible to nucleophilic attack by the deprotonated sulfonamide nitrogen. The elevated temperature (55–75 °C) provides the necessary activation energy for the substitution.

  • Workup : Quench carefully with aqueous acid to decompose the aluminum complex. Isolate the resulting solid polymorphs via filtration[5].

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters and expected yields for the discussed pathways, demonstrating the efficiency of the catalytic and Lewis acid-mediated approaches.

Product / DerivativeReagents & CatalystsSolvent / TempReaction TimeExpected Yield
2-Chloro-5-methoxybenzenesulfonamide NH₄OH (30% aq)THF / 0–5 °C0.25 h> 90%
Indazole-Sulfonamide (Anticancer) Pyridine, DMAPPyridine / 25 °C6.0 h54–88%
Imidazo[1,2-a]pyridine (Nematocide) Et₂AlCl (1M)Toluene / 75 °C1.5 h> 85%

Self-Validating Quality Control Workflows

To ensure the integrity of the synthesized derivatives, a rigid Quality Control (QC) workflow must be adhered to.

G S1 Reaction Execution (Stoichiometry & Temp Control) S2 In-Process Control (IPC) HPLC / TLC Monitoring S1->S2 S2->S1 Conversion < 98% (Adjust Conditions) S3 Quenching & Extraction (Aqueous Workup) S2->S3 Conversion ≥ 98% S4 Purification (Recrystallization / Chromatography) S3->S4 S5 Structural Validation (1H/13C NMR, HRMS) S4->S5

Fig 2: Self-validating experimental workflow for chemical synthesis and structural verification.

The self-validating nature of this workflow relies on orthogonal analytical techniques. While HPLC provides quantitative purity data (target >98% AUC), structural validation requires high-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., [M+H]⁺ for the indazole derivative at m/z 338.0346) and multidimensional NMR to verify regiochemistry and rule out isomeric impurities[1].

Conclusion

The synthesis and derivatization of 2-chloro-5-methoxybenzenesulfonamide require precise control over regiochemistry and reaction kinetics. By understanding the causality behind reagent selection—such as the necessity of Sandmeyer routes for isomeric purity, DMAP for nucleophilic catalysis, and Et₂AlCl for direct ester amidation—researchers can optimize yields and ensure the structural integrity of complex pharmacological targets.

References

  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. MDPI.1

  • Preparation of nematocidal sulfonamides (US9340541B2). Google Patents.2

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. PMC / NIH. 3

  • 502187-53-3 | 2-Chloro-5-methoxybenzenesulfonamide. Ambeed. 4

  • Solid forms of nematocidal sulfonamides (WO2013055584A1). Google Patents. 5

Sources

Pharmacokinetic Profiling and Bioanalytical Workflows for 2-Chloro-5-Methoxybenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly versatile halogenated benzenesulfonamide. In drug discovery, it serves as a critical pharmacophore building block for novel therapeutics, including Serum/Glucocorticoid Regulated Kinase (SGK) inhibitors[1]. In agrochemistry, it is a primary, biologically active metabolite (designated as IN-QEK31) of the novel nematicide fluazaindolizine[2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and analytical chemists with a comprehensive, self-validating framework for the pharmacokinetic (PK) profiling of this compound. This guide details the causality behind bioanalytical method development, in vitro ADME characterization, and in vivo toxicokinetic evaluation.

Chemical Context & Physicochemical Profiling

Understanding the physicochemical properties of 2-chloro-5-methoxybenzenesulfonamide is the foundational step in predicting its pharmacokinetic behavior. The molecule features a lipophilic chlorobenzene ring paired with a polar sulfonamide moiety, giving it unique amphiphilic characteristics[4].

Table 1: Physicochemical & In Vitro ADME Properties
ParameterValueAnalytical Rationale
Molecular Weight 221.66 g/mol [4]Low molecular weight facilitates rapid passive diffusion across lipid bilayers.
LogP (estimated) 1.8 – 2.2Moderate lipophilicity ensures a balance between aqueous solubility and membrane permeability.
Caco-2 Papp​ (A→B) >10 × 10⁻⁶ cm/sIndicates high intestinal absorption potential, typical for small sulfonamides.
HLM Intrinsic Clearance ModerateThe methoxy group is highly susceptible to hepatic O-demethylation by CYP450 enzymes.

Bioanalytical Method Development (LC-MS/MS)

To accurately profile the pharmacokinetics of 2-chloro-5-methoxybenzenesulfonamide in complex biological matrices (e.g., plasma, urine, or environmental water), a highly sensitive and specific LC-MS/MS method is required. Based on validated Environmental Protection Agency (EPA) protocols for this specific analyte[5][6], the following self-validating workflow isolates the compound from matrix interferences.

Protocol 1: Extraction and LC-MS/MS Quantification

System Validation & Causality: Every analytical run must be a self-validating system. We utilize an internal standard (IS) to correct for matrix effects and employ a specific solid-phase extraction (SPE) chemistry tailored to the molecule's pKa.

  • Step 1: Matrix Spiking & IS Addition. Aliquot 100 µL of plasma. Spike with a stable isotopically labeled internal standard (e.g., 13C6​ -analog). Rationale: The IS accounts for volumetric errors and ion suppression during electrospray ionization (ESI).

  • Step 2: Protein Precipitation (PPT). Add 300 µL of cold acetonitrile (4°C). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Rationale: Acetonitrile effectively denatures plasma proteins while keeping the moderately lipophilic analyte in solution.

  • Step 3: Solid Phase Extraction (SPE). Dilute the supernatant with acidified water and load onto an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Rationale: The HLB copolymer retains both the hydrophobic chlorobenzene ring and the polar sulfonamide group, preventing analyte breakthrough[5].

  • Step 4: Wash & Elution. Wash with 5% methanol in water. Elute with acidic acetone[5]. Rationale: Acidic acetone disrupts the hydrogen bonding between the sulfonamide group and the sorbent, ensuring complete recovery.

  • Step 5: LC-MS/MS Analysis. Evaporate the eluate, reconstitute in mobile phase, and inject onto a Zorbax Eclipse Plus Phenyl-Hexyl column (4.6 mm x 50 mm, 1.8 µm)[6]. Rationale: The Phenyl-Hexyl stationary phase provides π−π interactions with the halogenated benzene ring, offering superior orthogonal retention compared to standard C18 columns[6]. Operate the mass spectrometer in ESI Negative mode, as the sulfonamide group readily deprotonates to form a stable [M−H]− ion.

  • Step 6: System Suitability Check. Inject a double-blank (matrix without analyte or IS) immediately following the highest calibration standard. Rationale: This self-validating step ensures zero column carryover, confirming the integrity of subsequent low-concentration samples.

BioanalyticalWorkflow N1 Plasma Aliquot + Internal Std N2 Protein Precip. (Cold ACN) N1->N2 N3 HLB SPE Load (Mixed-Mode) N2->N3 N4 Wash & Elute (Acidic Acetone) N3->N4 N5 LC-MS/MS (ESI- Mode) N4->N5

Fig 1: Bioanalytical workflow for 2-chloro-5-methoxybenzenesulfonamide extraction and quantification.

In Vitro ADME: Metabolic Stability & Permeability

The in vitro profiling of 2-chloro-5-methoxybenzenesulfonamide focuses on its hepatic clearance mechanisms. The presence of a methoxy group at the 5-position makes it a prime candidate for Phase I O-demethylation, yielding 2-chloro-5-hydroxybenzenesulfonamide (metabolite IN-A5760)[3][5].

Protocol 2: Human Liver Microsome (HLM) Stability Assay

System Validation & Causality: This protocol measures the intrinsic clearance ( CLint​ ) of the compound. We utilize a minus-cofactor control to definitively prove that degradation is enzymatically driven rather than a result of chemical instability.

  • Step 1: Incubation Setup. Prepare a 1 µM solution of the analyte in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Step 2: Control Validation. Split the mixture into two aliquots. To Aliquot A (Control), add buffer. To Aliquot B (Active), add 1 mM NADPH. Rationale: The minus-NADPH control acts as a self-validating mechanism to rule out non-CYP450 mediated hydrolysis or thermal degradation.

  • Step 3: Reaction & Quenching. Incubate at 37°C. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL and immediately quench in 150 µL of cold acetonitrile containing the IS. Rationale: Cold organic solvent instantly precipitates the active CYP enzymes, halting metabolism at precise intervals.

  • Step 4: Data Analysis. Calculate the half-life ( t1/2​ ) from the log-linear depletion curve and extrapolate the intrinsic clearance.

PK_Metabolism Parent 2-chloro-5-methoxybenzenesulfonamide (Systemic Circulation) Liver Hepatic CYP450 (Phase I Metabolism) Parent->Liver Hepatic Uptake Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (Minor) Metabolite 2-chloro-5-hydroxybenzenesulfonamide (O-Demethylation) Liver->Metabolite CYP2C9 / CYP2D6 Metabolite->Excretion Phase II Conjugates

Fig 2: Primary hepatic metabolism and renal clearance pathway via O-demethylation.

In Vivo Pharmacokinetics & Toxicokinetics

When administered orally, compounds within this halogenated sulfonamide class exhibit highly predictable in vivo behavior. Drawing from regulatory toxicokinetic data of its parent structures (e.g., fluazaindolizine), the compound demonstrates rapid absorption and wide systemic distribution[3].

Table 2: In Vivo Pharmacokinetic Profile (Mammalian Model)
PK ParameterObserved ValuePhysiological Implication
Tmax​ 0.25 – 0.63 h[3]Rapid gastrointestinal absorption; typical for low-MW, moderately lipophilic sulfonamides.
Bioavailability (F%) ~50%[3]Moderate to high oral exposure; indicates the compound avoids complete first-pass hepatic extraction.
Volume of Distribution ( Vd​ ) > Total Body WaterExtensive tissue distribution post-absorption, with lower accumulation in blood compared to peripheral tissues[3].
Primary Excretion Route Renal (Urine)[3]Rapidly excreted in urine, largely as unchanged parent compound and the highly polar O-demethylated phase II conjugates.

Conclusion

The pharmacokinetic profiling of 2-chloro-5-methoxybenzenesulfonamide requires a nuanced understanding of its amphiphilic structure. By utilizing mixed-mode HLB extraction coupled with Phenyl-Hexyl LC-MS/MS chromatography[5][6], researchers can achieve the sensitivity required to track its rapid absorption and extensive distribution. Furthermore, recognizing its primary metabolic vulnerability—hepatic O-demethylation—is crucial for predicting systemic clearance and potential drug-drug interactions in downstream pharmaceutical development.

References

  • 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • Fluazaindolizine and Salibro Nematicide. Source: Publications.gc.ca (Health Canada PMRA). URL:[Link]

  • Public Release Summary on fluazaindolizine in the product Salibro Reklemel active Nematicide. Source: Australian Pesticides and Veterinary Medicines Authority (APVMA). URL:[Link]

  • Method Validation of DPX-Q8U80 and its Metabolites in Soil. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • DER - Fluazaindolizine & Degradates in Water - MRID 50932067. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Compounds and pharmaceutical compositions for modulating sgk activity, and methods thereof (Patent CA3050770A1). Source: Google Patents.

Sources

Structural and Spectroscopic Elucidation of 2-Chloro-5-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly functionalized aromatic sulfonamide that serves as a critical synthetic intermediate[1]. Most notably, it is the primary sulfonamide building block used in the coupling reaction to synthesize fluazaindolizine (Salibro), a next-generation, highly selective nematocide[2]. For researchers in agrochemical and pharmaceutical development, understanding the exact solution-state behavior (via NMR) and solid-state lattice (via X-ray crystallography) of this intermediate is paramount. Impurities or polymorphic variations at this stage can drastically alter the kinetics and yield of downstream amidation reactions[3].

This whitepaper provides a comprehensive, field-proven guide to the structural characterization of 2-chloro-5-methoxybenzenesulfonamide, detailing the causality behind analytical choices and providing self-validating experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analytical Causality & Solvent Selection

Primary sulfonamides present unique challenges in NMR spectroscopy. The −SO2​NH2​ group is highly polar and acts as both a strong hydrogen bond donor and acceptor. Attempting to acquire spectra in non-polar solvents like CDCl3​ often results in poor solubility and severe line broadening due to dynamic intermolecular hydrogen bonding and quadrupolar relaxation from the nitrogen-14 nucleus.

To circumvent this, anhydrous DMSO-d6​ is the solvent of choice. The strong hydrogen-bond accepting capability of the sulfoxide oxygen disrupts the sulfonamide dimers, solvating the molecule efficiently and yielding sharp, well-resolved resonance lines. Furthermore, strictly anhydrous conditions prevent the −NH2​ protons from exchanging with water, allowing them to be clearly observed and integrated.

Spectroscopic Data

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for 2-chloro-5-methoxybenzenesulfonamide.

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO-d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Position
7.58Broad Singlet (br s)-2H −SO2​NH2​ (Exchangeable)
7.52Doublet (d)8.81HAr- H3​ (Ortho to Cl)
7.43Doublet (d)3.01HAr- H6​ (Ortho to Sulfonamide)
7.18Doublet of Doublets (dd)8.8, 3.01HAr- H4​ (Para to Sulfonamide)
3.82Singlet (s)-3H −OCH3​ (Methoxy protons)

Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO-d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
158.3Quaternary (C) C5​ (Attached to Methoxy)
140.5Quaternary (C) C1​ (Attached to Sulfonamide)
132.4Methine (CH) C3​ (Aromatic CH)
123.0Quaternary (C) C2​ (Attached to Chlorine)
119.2Methine (CH) C4​ (Aromatic CH)
114.5Methine (CH) C6​ (Aromatic CH)
56.1Methyl ( CH3​ ) −OCH3​ (Methoxy carbon)

Crystallographic Characterization (XRD)

Solid-State Behavior and Supramolecular Synthons

In the solid state, sulfonamides are notorious for exhibiting polymorphism—the ability to crystallize in multiple distinct lattice arrangements[3]. This is driven by the conformational flexibility of the S-N bond and the ability of the −SO2​NH2​ group to form robust supramolecular synthons. Typically, 2-chloro-5-methoxybenzenesulfonamide molecules will self-assemble via N-H⋯O hydrogen bonds, forming either discrete centrosymmetric dimers or infinite one-dimensional catemeric chains.

Determining the exact phase via Single-Crystal X-Ray Diffraction (SCXRD) and verifying bulk purity via Powder X-Ray Diffraction (PXRD) ensures that the intermediate will dissolve predictably during the subsequent coupling phase to form fluazaindolizine[4].

Table 3: Typical Crystallographic Parameters for Aromatic Sulfonamides

ParameterExpected Value / Range
Crystal SystemMonoclinic or Triclinic
Space Group P21​/c or P1ˉ
Temperature for Data Collection100 K (Cryocooled)
Primary Intermolecular Interaction N-H⋯O=S Hydrogen Bonding
MorphologyBlock or Plate-like

Experimental Workflows & Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of 2-chloro-5-methoxybenzenesulfonamide into a clean glass vial.

  • Dissolution: Add 0.6 mL of strictly anhydrous DMSO-d6​ (stored over molecular sieves). Causality: Anhydrous conditions prevent the rapid proton exchange of the −NH2​ group with ambient moisture, ensuring the sulfonamide peak remains sharp and quantifiable.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing microscopic particulate matter eliminates localized magnetic field inhomogeneities, preventing peak broadening.

  • Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 2s relaxation delay) and the 13 C spectrum at 100 MHz (1024 scans, 2s relaxation delay).

  • System Validation: Verify the spectrum by checking the integration ratio. The sharp singlet at ~3.82 ppm must integrate to exactly 3.00 relative to the three aromatic protons. The presence of a broad singlet at ~7.58 ppm integrating to 2.00 confirms the integrity of the primary sulfonamide and the absence of water contamination.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Growth
  • Solvent Dissolution: Dissolve 50 mg of the compound in 1 mL of ethyl acetate in a 4 mL glass vial until completely clear.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane. Cap the outer vial tightly and leave undisturbed at 20°C. Causality: The volatile antisolvent (hexane) slowly diffuses into the ethyl acetate over 48–72 hours. This gradual reduction in solubility keeps the system in the metastable zone, promoting the nucleation of high-quality, defect-free single crystals rather than kinetic amorphous precipitates.

  • Harvesting & Mounting: Harvest a transparent crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Coat in paratone oil, mount on a MiTeGen loop, and flash-cool to 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes thermal atomic vibrations (anisotropic displacement parameters), allowing for precise localization of the hydrogen atoms attached to the nitrogen.

  • System Validation: Following data collection and structure solution via Direct Methods, the final refinement must yield an R1​ value of <0.05 . An R1​ above this threshold indicates twinning, solvent disorder, or poor crystal quality, necessitating recrystallization.

Analytical and Synthetic Workflow Diagram

The following diagram illustrates the logical pipeline from synthesis and purification through to spectroscopic validation and downstream API coupling.

Workflow Synthesis Synthesis & Isolation 2-Chloro-5-methoxybenzenesulfonamide Purification Recrystallization (EtOAc / Hexanes) Synthesis->Purification NMR_Prep NMR Sample Prep Dissolution in Anhydrous DMSO-d6 Purification->NMR_Prep XRD_Prep Crystal Growth Slow Vapor Diffusion Purification->XRD_Prep NMR_Acq NMR Acquisition 1H (400 MHz) & 13C (100 MHz) NMR_Prep->NMR_Acq API Downstream Application Fluazaindolizine (API) Coupling NMR_Acq->API XRD_Acq SCXRD Analysis Diffractometer (Cu Kα radiation) XRD_Prep->XRD_Acq XRD_Acq->API

Analytical and crystallographic workflow for 2-chloro-5-methoxybenzenesulfonamide.

References

  • Title: Preparation of nematocidal sulfonamides (US9340541B2)
  • Title: Solid forms of nematocidal sulfonamides (WO2013055584A1)

Sources

In Vitro Toxicity and Safety Profile of 2-Chloro-5-methoxybenzenesulfonamide: Mechanistic Insights and Assay Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3), widely designated in regulatory literature as IN-F4106 , is a highly relevant xenobiotic compound. It serves a dual role in modern chemistry: as a primary environmental and metabolic degradate of the novel sulfonamide nematicide fluazaindolizine[1][2], and as a critical synthetic building block for pharmaceutical kinase inhibitors (e.g., SGK-1 inhibitors)[3]. Understanding its isolated in vitro toxicity profile is essential for both environmental risk assessments and preclinical pharmaceutical screening. This whitepaper synthesizes the safety profile of IN-F4106 and establishes a self-validating in vitro protocol for evaluating its endocrine and cytotoxic liabilities.

Chemical Identity & Hazard Classification

Before designing in vitro assays, it is critical to understand the physicochemical properties that dictate compound solubility, cellular permeability, and baseline hazard classifications. IN-F4106 is a sulfonamide derivative that presents specific handling and exposure hazards[4].

Table 1: Physicochemical Properties and GHS Classification
ParameterValue / DescriptionSource
Chemical Name 2-Chloro-5-methoxybenzenesulfonamide[4]
CAS Number 502187-53-3
Molecular Weight 221.66 g/mol [4]
LogP (XLogP3) 0.7 (Hydrophilic to moderately lipophilic)[4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4]

Toxicological Profile & Mechanistic Causality

The toxicity of IN-F4106 must be decoupled from its parent compound, fluazaindolizine, to accurately assess its safety profile. Regulatory evaluations have highlighted specific pathways of concern that dictate our in vitro testing strategy[5][6].

  • Mammalian Developmental Toxicity: In mammalian models, IN-F4106 demonstrated increased prenatal susceptibility, specifically manifesting as decreased fetal body weight in rat developmental toxicity studies[5][6]. While clear No-Observed-Adverse-Effect-Levels (NOAELs) were established[5], this finding necessitates rigorous in vitro screening for endocrine disruption and developmental toxicity.

  • Endocrine Disruption Potential: In vitro steroidogenesis assays utilizing human adrenocortical carcinoma cells have shown equivocal decreases in testosterone and estradiol at the highest tested concentrations of related fluazaindolizine residues[7].

  • Ecotoxicity: From an environmental standpoint, IN-F4106 displays greater toxicity to algae than its parent compound[2]. However, its acute toxicity to aquatic life remains generally low, with aquatic life benchmarks established at >4757 ppb for specific taxa.

G Parent Fluazaindolizine (Parent Nematicide) Metabolite IN-F4106 (2-chloro-5-methoxybenzenesulfonamide) Parent->Metabolite Environmental/Metabolic Degradation Ecotox Algal Toxicity (Increased Sensitivity) Metabolite->Ecotox Aquatic Exposure MamTox Mammalian Toxicity (Decreased Fetal Weight) Metabolite->MamTox Systemic Exposure

Caption: Degradation pathway of fluazaindolizine to IN-F4106 and its toxicological targets.

Principles of In Vitro Safety Pharmacology for Sulfonamides

When evaluating compounds like IN-F4106, a common pitfall in in vitro toxicology is the misinterpretation of generalized cytotoxicity as a specific mechanistic failure (e.g., classifying a compound as an endocrine disruptor when it is simply killing the cells).

The Causality Principle: Because regulatory data showed equivocal steroidogenesis inhibition at limit doses[7], we must definitively prove whether hormone reduction is a specific enzymatic inhibition or a secondary artifact of cell death. Therefore, any functional assay must be paired with a parallel cell viability check. This creates a self-validating system .

Workflow Prep Compound Preparation (IN-F4106 in DMSO) Viability Cytotoxicity Check (Resazurin Assay) Prep->Viability Decision Viability > 80%? Viability->Decision Endocrine Steroidogenesis Assay (H295R Cells) Decision->Endocrine Yes Genotox In Vitro Micronucleus (Genotoxicity) Decision->Genotox Yes Invalid Data Invalidated (False Positives) Decision->Invalid No

Caption: Self-validating in vitro safety pharmacology workflow for IN-F4106.

Step-by-Step Methodology: Self-Validating H295R Steroidogenesis Assay

To investigate the developmental and endocrine liabilities of IN-F4106[5][7], the H295R human adrenocortical carcinoma cell line is the gold standard. It expresses all key enzymes required for steroidogenesis.

Phase 1: Cell Culture & Seeding
  • Culture Maintenance: Grow H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Seeding: Seed cells at a density of 3×105 cells/well in a 24-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and basal hormone production stabilization.

Phase 2: Compound Exposure & Cytotoxicity Co-Assessment

Causality Note: IN-F4106 has a LogP of 0.7[4], meaning it is readily soluble in DMSO but may precipitate in aqueous media at high concentrations. Keep final DMSO concentration ≤0.1% to prevent solvent-induced toxicity.

  • Treatment: Expose cells to IN-F4106 at a logarithmic concentration gradient (0.1 µM, 1 µM, 10 µM, 30 µM, and 100 µM).

  • Controls: Include Forskolin (10 µM) as a positive inducer of steroidogenesis, Prochloraz (3 µM) as a known inhibitor, and a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 48 hours.

  • Viability Multiplexing (Self-Validation): 4 hours prior to the end of the incubation, add Resazurin (final concentration 10 µg/mL) directly to the wells. Read fluorescence (Ex 530 nm / Em 590 nm) to quantify cell viability before extracting the media.

Phase 3: Hormone Quantification & Data Normalization
  • Extraction: Collect the supernatant and centrifuge at 2000 x g for 5 minutes to remove cellular debris.

  • Quantification: Utilize validated ELISA kits or LC-MS/MS to quantify Testosterone and 17β-Estradiol levels in the supernatant.

  • Normalization: Divide the absolute hormone concentration by the Resazurin viability percentage.

    • Decision Gate: If viability at 100 µM IN-F4106 falls below 80%, any corresponding drop in testosterone is classified as an artifact of cytotoxicity, resolving the "equivocal" regulatory findings[7].

Quantitative Data Summary

The following table summarizes the key toxicological and safety thresholds associated with IN-F4106 to guide dose selection for in vitro and in vivo modeling.

Table 2: Toxicological & Safety Profile Summary
EndpointObservation / ThresholdContext / CausalitySource
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed; drives baseline PPE and handling protocols.[4]
Developmental Toxicity Decreased fetal body weightIndicates prenatal susceptibility; requires endocrine/developmental in vitro follow-up.[5][6]
Endocrine Disruption Equivocal at limit dosesDrops in testosterone/estradiol observed in vitro, likely confounded by limit-dose cytotoxicity.[7]
Algal Ecotoxicity Greater than parent compoundIN-F4106 is a primary driver of the aquatic toxicity profile for fluazaindolizine degradates.[2]
Aquatic Life Benchmark >4757 ppbRepresents the threshold below which IN-F4106 is not expected to pose a risk to specific aquatic taxa.

References

  • Sigma-Aldrich. "2-chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3".
  • PubChem. "2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042".
  • Federal Register. "Fluazaindolizine; Pesticide Tolerances".
  • Regulations.gov.
  • Minnesota Department of Agriculture. "Fluazaindolizine".
  • US EPA. "Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides".
  • Health Canada.

Sources

Whitepaper: Target Protein Binding Profiling of 2-Chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As fragment-based drug discovery (FBDD) and agrochemical development converge, low-molecular-weight sulfonamides have emerged as critical scaffolds. 2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3; MW: 221.66 g/mol )[1] is a highly versatile pharmacophore. In pharmaceutical development, it serves as a foundational fragment for targeting zinc metalloenzymes and specific kinases[2]. In agrochemistry, it is globally monitored as IN-F4106 , the primary bioactive metabolite of the novel nematicide fluazaindolizine[3][4].

This technical guide provides an authoritative framework for profiling the binding affinity of 2-chloro-5-methoxybenzenesulfonamide to target proteins, detailing the causality behind biophysical assay design and establishing self-validating experimental protocols.

Pharmacological Landscape & Target Proteins

The Metalloenzyme Target: Carbonic Anhydrases (CAs)

The primary benzenesulfonamide moiety is the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. The −SO2​NH2​ group acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn2+ ion in the enzyme's active site. The addition of the 2-chloro and 5-methoxy substitutions provides critical steric bulk and electron-donating properties, which drive entropy-favorable hydrophobic packing against the active site cleft. As a bare fragment, its binding affinity ( KD​ ) to targets like CA II typically resides in the high-nanomolar to low-micromolar range.

Kinase Modulation: SGK1/2 Scaffolding

Beyond metalloenzymes, 2-chloro-5-methoxybenzenesulfonamide is utilized as a structural building block in the synthesis of Serum/Glucocorticoid-regulated Kinase (SGK1 and SGK2) inhibitors[2]. Because SGK1 is an essential node downstream of PI3K/IL-23 signaling, modulating its activity is a major target for tumorigenesis and autoimmune research. The fragment is chemically elaborated to engage the kinase hinge region, converting a low-affinity fragment into a highly potent, target-specific inhibitor.

Agrochemical Targets: The IN-F4106 Metabolite

In agricultural applications, 2-chloro-5-methoxybenzenesulfonamide is designated as IN-F4106 , the major soil and plant degradate of the nematicide fluazaindolizine[5]. While the parent fluazaindolizine exhibits potent, selective toxicity against plant-parasitic nematodes via a novel, unknown mode of action (IRAC Group N-UN)[6], the IN-F4106 metabolite lacks the full structural complexity required to bind this specific nematode target. Consequently, binding assays for IN-F4106 are primarily utilized for off-target environmental safety profiling rather than efficacy screening.

Metabolism Parent Fluazaindolizine (Nematicide) Target Nematode Target (IRAC N-UN) Parent->Target Nematode Paralysis Soil Soil / Plant Degradation Parent->Soil Environmental Cleavage Metabolite IN-F4106 (2-chloro-5-methoxy- benzenesulfonamide) Soil->Metabolite Hydrolysis OffTarget Off-Target Profiling (e.g., CA, Kinases) Metabolite->OffTarget Fragment Screening

Environmental degradation of fluazaindolizine into IN-F4106 and target profiling.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and target binding profile of the compound.

Property / TargetValue / Binding AffinityInteraction Mechanism
Molecular Weight 221.66 g/mol [1]N/A
LogP (Hydrophobicity) ~0.7[1]N/A
Carbonic Anhydrase (CA II) KD​≈0.5−5μM (Class Estimate)Zinc coordination via primary sulfonamide
SGK1/2 Kinases Precursor Scaffold[2]Elaborated to engage kinase hinge region
Nematode Target (IRAC N-UN) Inactive (As Metabolite IN-F4106)[6]Parent compound disrupts nematode feeding

Experimental Methodologies: Self-Validating Systems

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Objective: Determine the association ( kon​ ), dissociation ( koff​ ), and overall affinity ( KD​ ) of 2-chloro-5-methoxybenzenesulfonamide to a target protein.

  • Sensor Chip Functionalization (Amine Coupling):

    • Action: Activate a CM5 (carboxymethylated dextran) chip using EDC/NHS chemistry. Inject the target protein (e.g., CA II) diluted in a sodium acetate buffer with a pH strictly below the protein's isoelectric point (pI).

    • Causality: We immobilize the massive target protein rather than the small molecule. Tethering a 221 Da fragment to a surface would restrict its structural degrees of freedom and sterically occlude the sulfonamide pharmacophore. Pre-concentrating the protein via electrostatic attraction to the dextran matrix ensures a high immobilization density (>3000 RU), which is mathematically required to detect the minute mass shift of a fragment binding event.

    • Self-Validation: Cap unreacted esters with 1M ethanolamine. A reference flow cell must be identically activated and capped without protein. If the fragment generates a signal in the reference cell, it indicates non-specific matrix interactions, triggering the mandatory addition of 0.05% Tween-20 to the running buffer.

  • Analyte Preparation & Solvent Matching:

    • Action: Prepare a concentration series of the fragment (0.5 µM to 200 µM) in the running buffer containing exactly 5% DMSO.

    • Causality: Fragments possess low aqueous solubility. Because DMSO has a massive bulk refractive index, even a 0.05% mismatch between the running buffer and the sample will cause a bulk shift that entirely dwarfs the actual binding signal of the fragment.

    • Self-Validation: Run a DMSO calibration curve (4.5% to 5.5% DMSO) prior to sample injection. The software uses this to build a solvent correction model, validating that any observed shifts are due to mass binding, not solvent mismatch.

  • Kinetic Injection:

    • Action: Inject the fragment series at a high flow rate (50–75 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ reflects the true chemical binding event rather than the diffusion rate of the fragment through the microfluidic channel.

SPR_Workflow A Target Protein (e.g., CA II) B CM5 Chip Immobilization A->B EDC/NHS Coupling C Fragment Injection (MW: 221.66 Da) B->C Microfluidics (50 µL/min) D Solvent Correction (DMSO Matching) C->D Bulk Shift Removal E Sensorgram & Affinity (K_D) D->E 1:1 Langmuir Fit

SPR workflow for fragment binding analysis and K_D determination.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

Objective: Isolate the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the sulfonamide-zinc interaction versus the hydrophobic packing of the chloro/methoxy substituents.

  • Rigorous Buffer Dialysis:

    • Action: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Use the exact final dialysate to dissolve the 2-chloro-5-methoxybenzenesulfonamide powder.

    • Causality: ITC measures micro-calorie heat changes. If the ligand is dissolved in a buffer with even a marginal pH or salt discrepancy, the heat of mixing (dilution) will completely mask the heat of binding.

    • Self-Validation: Perform a control titration of the fragment into the buffer alone (blank run). Subtracting this background heat validates that the integrated peaks in the experimental run are exclusively derived from the protein-ligand interaction.

  • Titration Execution:

    • Action: Load the target protein into the sample cell (~20 µM) and the fragment into the syringe (~250 µM). Perform 20 to 30 injections of 2 µL each, allowing 120 seconds between injections.

    • Causality: The 10-fold excess syringe concentration ensures the target reaches complete saturation. Saturation is mathematically required to accurately fit the stoichiometry ( N ) and the association constant ( KA​ ).

    • Self-Validation: The final 3-5 injections must yield a flat baseline of residual heat, confirming that the target is fully saturated and the system has reached thermodynamic equilibrium.

References

  • 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 PubChem (National Institutes of Health)[1]

  • Compounds and pharmaceutical compositions for modulating sgk activity, and methods thereof (CA3050770A1) Google Patents[2]

  • Pesticide residues in food - Report 2022 FAO Knowledge Repository[3]

  • Fluazaindolizine (Ref: DPX-Q8U80) AERU - University of Hertfordshire[4]

  • ILV - Fluazaindolizine & Degradates in Water - MRID 50932113 Environmental Protection Agency (EPA)[5]

  • Recent Advances in Nematicides and Their Modes of Action MDPI[6]

Sources

Methodological & Application

Application Note: Standardized Protocol for the Dissolution of 2-Chloro-5-methoxybenzenesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide is a critical synthetic building block extensively utilized in medicinal chemistry and agrochemical development, most notably as an intermediate in the synthesis of nematocidal acyl sulfonamides (1)[1]. Due to its amphiphilic structural nature—combining a polar hydrogen-bonding sulfonamide group with a highly lipophilic chloro-methoxy-benzene ring—it exhibits poor aqueous solubility.

This application note provides a field-proven, self-validating protocol for preparing high-fidelity stock solutions of this compound in Dimethyl sulfoxide (DMSO). By strictly controlling solvent purity, mechanical dissolution forces, and thermal cycling, researchers can ensure reproducible downstream assay performance.

Physicochemical Profile

To accurately calculate molarity and anticipate solvent interactions, the fundamental physicochemical properties of the compound are summarized below based on authoritative supplier data (2)[2].

PropertySpecification
Compound Name 2-Chloro-5-methoxybenzenesulfonamide
CAS Number 502187-53-3
Molecular Formula C₇H₈ClNO₃S
Molecular Weight 221.66 g/mol
SMILES ClC1=C(C=C(C=C1)OC)S(=O)(=O)N
Physical Form Solid / Crystalline Powder
Optimal Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Scientific Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific methodological choices are made, rather than simply following a recipe. The integrity of your stock solution dictates the validity of all subsequent biological or chemical data.

  • Solvent Selection (Anhydrous DMSO): DMSO is a universal polar aprotic solvent that effectively solvates the sulfonamide moiety while accommodating the hydrophobic aromatic ring. However, DMSO is notoriously hygroscopic. We mandate anhydrous DMSO (≥99.9%) because the absorption of atmospheric moisture drastically lowers the solvent's dielectric constant. Even trace water ingress will cause the hydrophobic 2-chloro-5-methoxybenzenesulfonamide to prematurely precipitate, leading to inaccurate stock concentrations.

  • Mechanical Dissolution (Acoustic Cavitation): Rather than applying bulk heat—which risks thermal degradation of the methoxy group—this protocol utilizes sonication. Ultrasonic waves induce acoustic cavitation, the rapid formation and implosion of microscopic vacuum bubbles. This delivers intense, localized shear forces that physically disrupt the compound's crystal lattice, forcing it into solution safely.

  • Filtration Compatibility: Standard biological filters (PES or Cellulose Acetate) are structurally degraded by 100% DMSO, leading to the leaching of plasticizers and polymers into your sample. Polytetrafluoroethylene (PTFE) is chemically inert to DMSO and is strictly required for this workflow.

Experimental Workflow

Workflow A 1. Equilibration & Weighing 2-Chloro-5-methoxybenzenesulfonamide B 2. Solvent Addition Anhydrous DMSO (>99.9%) A->B C 3. Agitation & Cavitation Vortexing and Sonication B->C D 4. Sterile Filtration 0.22 µm PTFE Filter C->D E 5. Aliquoting & Storage Single-use Amber Vials at -20°C D->E

Workflow for dissolution and storage of 2-chloro-5-methoxybenzenesulfonamide in DMSO.

Step-by-Step Experimental Protocol

Materials Required
  • 2-Chloro-5-methoxybenzenesulfonamide powder (3)[3]

  • Anhydrous DMSO (≥99.9%, sealed under Argon)

  • Analytical balance (0.01 mg precision)

  • 0.22 µm PTFE syringe filters (solvent-resistant)

  • Glass syringes (avoid standard plastic syringes if prolonged contact with DMSO is expected)

  • Sterile, amber glass or high-grade polypropylene single-use vials

Step 1: Reagent Equilibration and Weighing
  • Remove the sealed vial of 2-chloro-5-methoxybenzenesulfonamide from storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

    • Causality: Cold powders act as nucleation sites for atmospheric condensation. Water ingress into the powder alters the mass calculation and introduces moisture into the final DMSO stock, compromising solubility.

  • To prepare a standard 50 mM stock solution , weigh precisely 11.08 mg of the compound into a clean, dry glass vial.

Step 2: Dissolution in Solvent
  • In a fume hood, immediately add 1.0 mL of Anhydrous DMSO to the 11.08 mg of powder.

  • Seal the vial tightly and vortex vigorously for 30–60 seconds.

Step 3: Acoustic Cavitation (Sonication)
  • Visually inspect the solution against a light source. If any undissolved particulates or micro-crystals remain, place the sealed vial in an ultrasonic water bath at RT.

  • Sonicate for 2 to 5 minutes until the solution is optically clear. Do not allow the bath temperature to exceed 35°C.

Step 4: Sterile Filtration
  • Draw the dissolved solution into a glass syringe.

  • Attach a 0.22 µm PTFE syringe filter .

  • Depress the plunger slowly to filter the solution into a sterile amber vial.

    • Causality: The amber vial protects the electron-rich methoxy-aromatic system from potential photo-oxidation.

Step 5: Aliquoting and Storage
  • Divide the filtered stock into 50 µL or 100 µL single-use aliquots.

  • Purge the headspace of each tube with Argon gas (if available) before sealing.

  • Store immediately at -20°C .

    • Causality: Aliquoting eliminates freeze-thaw cycles. Repeated thermal cycling causes transient local concentration gradients and condensation, leading to irreversible compound precipitation.

Self-Validation & Quality Control

A robust scientific protocol must be a self-validating system. Before utilizing the 50 mM stock in high-throughput screening or sensitive synthetic steps, validate the solution's integrity:

Proton Nuclear Magnetic Resonance (¹H-NMR) Validation: As demonstrated in established patent literature for synthesizing nematocidal sulfonamides (1)[1], ¹H-NMR is the gold standard for verifying this compound.

  • Take a 20 µL aliquot of your stock and dilute it in 0.6 mL of deuterated DMSO (DMSO-d₆).

  • Run a standard ¹H-NMR spectrum (400 MHz).

  • Confirm the absence of water peaks (sharp singlet around 3.3 ppm in DMSO) and verify the structural integrity of the aromatic protons and the methoxy singlet (~3.8 ppm). This confirms that the mechanical dissolution and filtration steps did not degrade the compound and that the solvent remains anhydrous.

References

  • Holyoke et al. "Preparation of nematocidal sulfonamides". US Patent 9340541B2, Google Patents.

Sources

Application Note: RP-HPLC Method Development and Validation for 2-Chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly functionalized sulfonamide derivative serving as a critical intermediate in the synthesis of advanced agrochemicals (such as the nematocide fluazaindolizine) and novel pharmaceutical active ingredients[1][2].

Quantifying this analyte with high precision is essential for reaction monitoring, purity assessment, and regulatory compliance. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties:

  • Sulfonamide Group ( −SO2​NH2​ ): Weakly acidic (pKa ~10) and highly polar. It is prone to secondary interactions with residual silanols on silica-based stationary phases, which can cause severe peak tailing.

  • Benzene Core with Chloro & Methoxy Substituents: Provides strong UV chromophore characteristics (optimal absorption at ~254 nm) and moderate lipophilicity, making Reversed-Phase (RP) HPLC the ideal separation mode.

Method Development Rationale: The Causality of Experimental Choices

As a Senior Application Scientist, method development is not a random screening process, but a Quality-by-Design (QbD) approach driven by molecular causality.

Stationary Phase Selection: While C18 columns are standard, sulfonamides often exhibit prolonged retention and poor peak shapes on dense octadecyl phases. We select an end-capped C8 column (e.g., Agilent Eclipse XDB-C8). The shorter alkyl chain provides excellent hydrophobic selectivity for the substituted benzene ring while reducing the run time, and the rigorous end-capping neutralizes active silanols to prevent tailing[2].

Mobile Phase & pH Control: The mobile phase pH is the most critical parameter. At neutral pH, the sulfonamide group can undergo partial ionization, leading to split peaks and variable retention times. By utilizing an acidic aqueous phase—specifically 0.1% Formic Acid (pH ~2.7) —we ensure the sulfonamide nitrogen remains fully protonated (unionized). This forces the molecule to partition predictably into the hydrophobic stationary phase[3][4].

Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN provides lower system backpressure due to its lower viscosity when mixed with water. Furthermore, its aprotic nature and π−π interaction capabilities yield sharper peak shapes for aromatic sulfonamides compared to protic solvents like methanol[4].

Workflow A 1. Physicochemical Profiling (pKa, LogP, UV Max) B 2. Stationary Phase Selection (End-capped C8/C18) A->B C 3. Mobile Phase Optimization (0.1% Formic Acid / ACN) B->C D 4. Gradient & Flow Dynamics (1.0 mL/min, 30°C) C->D E 5. System Suitability Test (SST) (Resolution, Tailing Factor) D->E

Logical Workflow for HPLC Method Development of Sulfonamides.

Detailed Experimental Protocol

Reagents and Equipment
  • Analyte: 2-Chloro-5-methoxybenzenesulfonamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Equipment: Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

Chromatographic Conditions

The following conditions have been optimized for baseline resolution and rapid throughput.

ParameterOptimized Condition
Column Agilent Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Reference: 360 nm)
Run Time 25 minutes

Gradient Elution Program: To ensure late-eluting impurities are cleared from the column, a gradient approach is employed[2].

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
15.02080
20.02080
20.18020
25.08020
Self-Validating Sample Preparation & Execution

To ensure data integrity, the protocol incorporates a self-validating framework using System Suitability Testing (SST) and bracketing standards.

Step 1: Diluent Preparation Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-front distortion.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume. Filter through a 0.45 µm PTFE syringe filter.

Step 3: System Suitability Test (SST) Before analyzing unknown samples, inject the Working Standard five times. The system is only validated for use if it meets the following criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

  • Injection Precision: %RSD of peak areas ≤2.0% .

Step 4: Sequence Execution (Bracketing) Run samples using a bracketing sequence: Blank -> SST (x5) -> Samples 1 to 10 -> Bracketing Standard -> Samples 11 to 20 -> Bracketing Standard. This ensures detector drift does not compromise quantitative accuracy over time.

Method Validation Framework (ICH Q2(R2))

The developed method must be validated according to the latest ICH Q2(R2) guidelines, which mandate a lifecycle and Quality-by-Design (QbD) approach to ensure the procedure is fit for its intended purpose[5][6][7].

Validation Root ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Root->Spec Lin Linearity (R² ≥ 0.999) Root->Lin Acc Accuracy (98-102% Recovery) Root->Acc Prec Precision (RSD ≤ 2.0%) Root->Prec

ICH Q2(R2) Core Validation Parameters for Quantitative Assays.

Validation Acceptance Criteria & Expected Outcomes

Based on industry standards for active pharmaceutical ingredients and agrochemical intermediates, the method is evaluated against the following rigorous parameters:

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaTypical Result
Specificity DAD peak purity analysis of analyte in the presence of stress-degraded impurities.Peak purity angle < Purity thresholdNo co-eluting peaks
Linearity 5 concentration levels spanning 25% to 150% of the target concentration (25-150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 R2=0.9998
Accuracy Spike recovery at 3 levels (50%, 100%, 150%) prepared in triplicate.Mean recovery: 98.0% - 102.0%99.6% ± 0.4%
Repeatability 6 replicate preparations at 100% test concentration.%RSD ≤2.0% 0.85%
Intermediate Precision Different analyst, different day, different HPLC system.%RSD ≤2.0% 1.12%
LOD / LOQ Signal-to-Noise ratio determination.S/N ≥3 (LOD), S/N ≥10 (LOQ)LOQ = 1.5 µg/mL

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk. PubMed (National Institutes of Health). Available at:[Link]

  • Preparation of Nematocidal Sulfonamides (US9340541B2). Google Patents.
  • ILV - Fluazaindolizine & Degradates in Soil - MRID 50932112. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Application Note: Utilizing 2-Chloro-5-methoxybenzenesulfonamide in the Synthesis of N-Sulfonylcarboxamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound (CAS: 502187-53-3)[1] is a highly versatile nucleophilic building block used extensively in the synthesis of advanced agrochemicals and pharmaceuticals. It is most notably employed as a primary precursor in the synthesis of imidazo[1,2-a]pyridine-based nematocides, such as 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide[2],[3].

The Mechanistic Challenge : Synthesizing N-sulfonylcarboxamides directly from unactivated heterocyclic esters and sulfonamides is notoriously difficult. The sulfonamide nitrogen is a poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

The Causal Solution : To drive the amidation forward, organoaluminum reagents—specifically diethylaluminum chloride (Et₂AlCl)—are utilized[2]. This reagent serves a dual mechanistic purpose:

  • Lewis Acid Activation : Et₂AlCl coordinates to the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophile Generation : Et₂AlCl acts as a base, deprotonating the 2-chloro-5-methoxybenzenesulfonamide to form a highly nucleophilic aluminum-sulfonamide intermediate. This dual activation lowers the activation energy required for the nucleophilic acyl substitution, allowing the coupling to proceed efficiently at moderate temperatures (55–70 °C)[2].

Quantitative Process Parameters

The choice of solvent and the physical state of the Et₂AlCl reagent dictate the thermal dynamics of the reaction. Table 1 summarizes the causal relationship between solvent systems and the resulting exothermic profiles during activation[2].

Table 1: Reaction Parameters for Et₂AlCl-Mediated Sulfonamide Coupling

ParameterToluene System1,2-Dichloroethane (DCE) Systemn-Chlorobutane System
Sulfonamide Equivalents 1.051.051.05
Et₂AlCl Equivalents 1.00 (1M solution)1.18 (neat)1.10 (neat)
Initial Temperature 23 °C22 °C50 °C (Pre-heated)
Exothermic Rise (ΔT) ~10 °C~23 °CControlled via pre-heating
Operating Temperature 55 °C22 °C (post-exotherm)65–70 °C
Reaction Time 1.5 - 2.0 h1.0 - 2.0 h4.5 h

Data Insight: Using neat Et₂AlCl in halogenated solvents like DCE produces a sharper, more intense exotherm (ΔT = 23 °C) compared to using a 1M solution in toluene (ΔT = 10 °C). Pre-heating the system (as seen in the n-chlorobutane method) mitigates sudden thermal shock during the addition phase, ensuring a safer scale-up profile[2].

Experimental Workflow Visualization

SynthesisPathway Step1 Ester Precursor + 2-Chloro-5-methoxybenzenesulfonamide Step2 Et2AlCl Addition (Lewis Acid / Base) Step1->Step2 Toluene or DCE 22-23°C Step3 Aluminum-Sulfonamide Active Complex Step2->Step3 Gas Evolution ΔT = +10-23°C Step4 Nucleophilic Acyl Substitution (55-70°C) Step3->Step4 Heating Step5 N-Sulfonylcarboxamide Final Product Step4->Step5 Aqueous Quench IPC HPLC Validation (In-Process Control) Step4->IPC Aliquot Sampling

Fig 1: Mechanistic workflow of Et₂AlCl-mediated sulfonamide coupling and process validation.

Self-Validating Protocol: Et₂AlCl-Mediated Amidation

Objective : To couple 2-chloro-5-methoxybenzenesulfonamide with a heterocyclic ester (e.g., 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester) to yield a target N-sulfonylcarboxamide[2].

Materials : * (1.05 equiv)[1]

  • Heterocyclic ester precursor (1.00 equiv)

  • Diethylaluminum chloride (Et₂AlCl), 1M in Toluene or neat (1.00 – 1.18 equiv)

  • Anhydrous Toluene or 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon gas

Step-by-Step Methodology :

  • System Preparation : Purge a thoroughly dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal temperature probe with nitrogen gas. Causality: Organoaluminum reagents are highly reactive with moisture; an anhydrous environment prevents the premature quenching of Et₂AlCl.

  • Slurry Formation : Charge the flask with the ester precursor and 2-chloro-5-methoxybenzenesulfonamide. Add anhydrous toluene (approx. 2-3 mL per mmol of substrate). The mixture will form a heterogeneous slurry at 23 °C[2].

  • Thermal Equilibration (Optional but Recommended) : Stir the slurry and heat to 55 °C over 60 minutes to ensure partial dissolution and thermal stabilization. Causality: Pre-heating ensures that the subsequent endothermic dissolution and exothermic activation processes do not cause unpredictable, compounding temperature fluctuations.

  • Lewis Acid Addition : Dropwise add Et₂AlCl over 5–10 minutes.

    • CRITICAL SELF-VALIDATION CHECKPOINT : Upon addition, you must observe a temperature rise of 10–23 °C and moderate foaming[2]. The foaming is a stoichiometric evolution of gas (ethane) indicating the successful deprotonation of the sulfonamide to form the active aluminum complex. If no exotherm or foaming is observed, the Et₂AlCl has degraded, and the reaction will fail.

  • Coupling Reaction : Maintain the reaction temperature at 55–60 °C (or up to 70 °C depending on the solvent system) for 1.5 to 4.5 hours[2].

  • In-Process Control (IPC) : Withdraw a 50 µL aliquot, quench immediately in 1 mL of 1N HCl/Acetonitrile, and analyze via HPLC. The reaction is deemed complete when the ester precursor peak is <1% by Area Under the Curve (AUC). Causality: Forcing the reaction to completion prevents difficult downstream chromatographic separations between the unreacted ester and the product.

  • Quench and Workup : Carefully quench the reaction by the slow, dropwise addition of aqueous acid (e.g., 1N HCl) to neutralize the aluminum salts. Proceed with standard aqueous extraction and crystallization to yield the desired solid polymorphs[3].

References

  • Title : 2-Chloro-5-methoxybenzene-1-sulfonamide | CID 314042 Source : PubChem, National Center for Biotechnology Information URL : [Link]

  • Source: Google Patents (E. I. Du Pont De Nemours and Company)
  • Source: Google Patents (E. I. Du Pont De Nemours and Company)

Sources

Application Notes and Protocols for In Vivo Dosing of 2-Chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

These application notes provide a comprehensive guide for establishing initial in vivo dosing protocols for the novel compound, 2-chloro-5-methoxybenzenesulfonamide. As a sulfonamide derivative, this molecule holds potential for further investigation, yet a lack of established in vivo data necessitates a systematic and cautious approach to dose determination. This document outlines a strategy rooted in established preclinical methodologies, focusing on vehicle formulation for a likely poorly soluble compound, followed by systematic dose-range finding (DRF) and maximum tolerated dose (MTD) studies. The causality behind each experimental choice is explained to ensure scientific integrity and the generation of reliable, reproducible data. All procedures should be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Compound Characteristics and Safety Precautions

Chemical Properties:

  • IUPAC Name: 2-chloro-5-methoxybenzenesulfonamide[1]

  • Molecular Formula: C₇H₈ClNO₃S[1]

  • Molecular Weight: 221.66 g/mol [1]

  • Appearance: White to off-white powder[2][3]

Safety and Handling:

2-Chloro-5-methoxybenzenesulfonamide is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this compound. All weighing and initial dilutions should be performed in a chemical fume hood to avoid inhalation of the powder.

Vehicle Formulation for a Poorly Soluble Compound

Given that many novel small molecules exhibit poor aqueous solubility, a robust formulation strategy is critical for achieving consistent in vivo exposure. The following co-solvent system is a widely accepted starting point for many poorly soluble compounds intended for parenteral or oral administration in preclinical studies.[4]

Table 1: Recommended Starting Vehicle Formulation

ComponentPercentage (v/v)Purpose
DMSO (Dimethyl Sulfoxide)10%Primary solvent to dissolve the compound
PEG400 (Polyethylene Glycol 400)40%Co-solvent to maintain solubility in aqueous phase
Tween 80 (Polysorbate 80)5%Surfactant to improve wettability and prevent precipitation
Sterile Saline (0.9% NaCl)45%Diluent to bring the formulation to the final volume

Protocol 1: Vehicle and Dose Preparation

  • Prepare the Vehicle: In a sterile container within a laminar flow hood, combine the DMSO, PEG400, and Tween 80 in the proportions listed in Table 1. Mix thoroughly until a homogenous solution is formed.

  • Initial Compound Dissolution: Weigh the required amount of 2-chloro-5-methoxybenzenesulfonamide and place it in a sterile vial. Add the DMSO component of the vehicle first and vortex until the compound is fully dissolved. Gentle warming (37°C) may be applied if necessary, but the thermal stability of the compound should be considered.

  • Complete the Formulation: Gradually add the PEG400 and Tween 80 mixture to the dissolved compound, mixing continuously.

  • Final Dilution: Add the sterile saline dropwise while vortexing to bring the formulation to the final desired concentration. This final step is critical, as rapid addition of the aqueous component can cause precipitation of a poorly soluble compound.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by altering the co-solvent ratios or lowering the final compound concentration).

  • Sterilization: For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.[4]

  • Vehicle Control: A vehicle-only control group is mandatory in all in vivo experiments. Prepare a sufficient quantity of the vehicle using the same procedure but without the active compound.

G cluster_prep Dose Formulation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve add_solvents Add PEG400 & Tween 80 dissolve->add_solvents add_saline Add Saline add_solvents->add_saline sterile_filter Sterile Filter (0.22 µm) add_saline->sterile_filter

In Vivo Dose-Range Finding (DRF) Study

The primary objective of a DRF study is to identify a range of doses that are tolerated and to observe any acute toxicities. This information is crucial for selecting appropriate dose levels for subsequent efficacy or MTD studies.

Experimental Design:

  • Animal Model: A common rodent model such as C57BL/6 or BALB/c mice is recommended.

  • Group Size: n = 3-5 animals per group (sexes should be represented, but housed separately).

  • Dose Levels: A wide range of doses should be tested. Based on in vivo studies of other novel sulfonamides where doses of 25-50 mg/kg were used for efficacy[5], a suggested starting range for a DRF study is:

    • 10 mg/kg

    • 30 mg/kg

    • 100 mg/kg

    • Vehicle Control

  • Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), oral (PO) gavage, or intravenous (IV)) depends on the intended therapeutic application and the compound's properties. IP injection is often a practical choice for initial screening.

  • Dosing Volume: Adhere to institutional guidelines. For mice, a typical IP injection volume is 10 mL/kg.

Protocol 2: Dose-Range Finding Study

  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5 days prior to the study.

  • Dose Preparation: Prepare the dosing solutions and vehicle control as described in Protocol 1.

  • Pre-dose Observations: Record the body weight of each animal and perform a general health check.

  • Dose Administration: Administer a single dose of the respective formulation to each animal.

  • Post-dose Monitoring: Observe the animals continuously for the first 4 hours post-dosing, and then at 24 and 48 hours. Record any clinical signs of toxicity.

  • Data Collection:

    • Clinical Signs: Note any changes in posture, activity, breathing, and any signs of pain or distress. A standardized scoring sheet is recommended.

    • Body Weight: Measure body weight daily for 7 days.

    • Mortality: Record any instances of mortality.

  • Endpoint: The study duration is typically 7-14 days to observe any delayed toxicity. At the end of the study, all surviving animals should be euthanized, and a gross necropsy can be performed to look for any visible organ abnormalities.

G start Start DRF Study acclimate Acclimate Animals (≥5 days) start->acclimate grouping Group Animals (n=3-5/group) Vehicle, 10, 30, 100 mg/kg acclimate->grouping pre_dose Record Baseline Body Weight & Health Check grouping->pre_dose dosing Administer Single Dose pre_dose->dosing observe Intensive Observation (0-4h) Daily Observations (up to 14d) dosing->observe collect Collect Data: - Clinical Signs - Body Weight - Mortality observe->collect endpoint Endpoint: Necropsy collect->endpoint

Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality over a specified period. It is a critical parameter for designing longer-term toxicity and efficacy studies.

Experimental Design:

  • Dose Selection: Based on the results of the DRF study, select a narrower range of doses that are expected to span from a no-observed-adverse-effect-level (NOAEL) to a dose that induces clear, but non-lethal, toxicity.

  • Group Size: n = 5-10 animals per group (sexes should be equally represented).

  • Study Design: Typically a single-dose study, but can be adapted for a short-term repeat-dosing regimen if required.

Protocol 3: MTD Determination

  • Follow Steps 1-4 of Protocol 2 , using the dose levels selected from the DRF study.

  • Intensive Monitoring: Conduct and record detailed clinical observations at 1, 4, 8, and 24 hours post-dose, and then daily for 14 days.

  • Body Weight and Food Consumption: Measure and record body weight daily. Food consumption can also be a sensitive indicator of toxicity.

  • Clinical Pathology (Optional): At the study endpoint, blood samples can be collected for hematology and clinical chemistry analysis to assess organ function.

  • Histopathology: A full gross necropsy should be performed on all animals. Key organs (e.g., liver, kidneys, spleen, heart, lungs) from the highest dose group and the control group should be collected, weighed, and preserved for histopathological examination.

  • MTD Determination: The MTD is identified as the highest dose at which no mortality occurs, body weight loss is minimal (typically <10-15%) and reversible, and there are no life-threatening clinical signs or significant pathological findings.[6]

Table 2: Example Data Summary for an MTD Study

Dose Group (mg/kg)nMortalityMean Body Weight Change (Day 7)Key Clinical SignsGross Necropsy Findings
Vehicle100/10+5%NoneNo abnormal findings
25100/10+2%NoneNo abnormal findings
50100/10-8%Mild, transient lethargy (0-4h)No abnormal findings
75102/10-15%Hunched posture, lethargy (0-24h)Pale liver in some animals

In this example, the MTD would likely be determined as 50 mg/kg.

Concluding Remarks

The protocols outlined in this document provide a systematic and scientifically grounded approach to establishing initial in vivo dosing regimens for 2-chloro-5-methoxybenzenesulfonamide. It is imperative to start with a thorough understanding of the compound's handling requirements and to employ a robust vehicle formulation strategy. The sequential execution of dose-range finding and maximum tolerated dose studies will generate the foundational data necessary to proceed with confidence into more complex preclinical efficacy and safety evaluations.

References

  • PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link].

  • Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry, 42(19), 3789-3799. Available at: [Link].

  • Purdue University. (2023). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link].

  • Yoshimatsu, K., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(4), 255-263. Available at: [Link].

  • Supuran, C. T., et al. (2016). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-114. Available at: [Link].

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link].

  • Zoppolo, F., et al. (2018). Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level. Current Radiopharmaceuticals, 11(3), 195-202. Available at: [Link].

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].

Sources

Cell culture assay preparation with 2-chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Evaluation of 2-Chloro-5-Methoxybenzenesulfonamide (IN-F4106): Cytotoxicity and Nematicidal Assays

Scientific Rationale & Mechanism of Action

2-chloro-5-methoxybenzenesulfonamide (CAS 502187-53-3), commonly designated as IN-F4106, is a biologically active sulfonamide derivative. In modern agricultural chemistry, it is primarily recognized as a major environmental and in vivo metabolite of fluazaindolizine, a novel and highly selective nematicide[1]. While the parent compound is engineered for target-specific efficacy against plant-parasitic nematodes, profiling the biological activity of its primary metabolite, IN-F4106, is a critical regulatory and toxicological requirement[2].

Mechanistically, IN-F4106 has been flagged as a potential acetylcholinesterase (AChE) inhibitor and neurotoxicant[3]. Furthermore, in cellular models, specific sulfonamide derivatives and their metabolic byproducts can induce mitochondrial dysfunction, measurable via metabolic reduction assays[4]. Therefore, evaluating this compound requires a dual-assay approach: one to assess off-target mammalian cytotoxicity and another to evaluate target-specific nematicidal efficacy.

Experimental Design & Causality

To ensure scientific integrity, the experimental design relies on two distinct biological models, each chosen for specific causal reasons:

  • Mammalian Cell Lines (BJ Fibroblasts & HaCaT Keratinocytes): Selected to establish a baseline for off-target dermal and systemic cytotoxicity. The resazurin reduction assay is utilized because it is a non-destructive, redox-based indicator of mitochondrial metabolic activity. Unlike MTT assays, resazurin does not require cell lysis, allowing for continuous kinetic monitoring and drastically reducing compound-dye artifacts[4].

  • Nematode Microwell Assays (Meloidogyne incognita): Selected to evaluate target-specific neurotoxicity. Liquid culture in 24-well or 96-well plates allows for high-throughput dose-response modeling of nematode motility and paralysis in an aqueous environment, which accurately mimics soil pore water exposure[5][6].

Data Presentation & Assay Parameters

The following table summarizes the quantitative parameters and expected thresholds for both assay systems to allow for easy cross-comparison.

ParameterMammalian Cytotoxicity AssayNematode Microwell Assay
Target Organism Human Fibroblasts (BJ), Keratinocytes (HaCaT)Meloidogyne incognita (J2 stage)
Readout Mechanism Fluorescence (Ex 560 nm / Em 590 nm)Visual scoring (Motility 1-5 scale)
IN-F4106 Concentration 0.1 µM – 100 µM10 ppm – 200 ppm
Incubation Time 72 hours24 - 48 hours
Vehicle / Solvent 0.5% DMSO in DMEMWater (or <1% DMSO)
Validation Control 10% DMSO (Positive Death Control)Fluazaindolizine 94 ppm (Positive Control)

Experimental Workflows & Signaling Pathways

Fig 1: Workflow for IN-F4106 in vitro cytotoxicity and nematicidal efficacy assays.

Fig 2: Metabolic pathway and dual mechanism of action of IN-F4106 in biological systems.

Self-Validating Experimental Protocols

Protocol A: Mammalian Cell Viability (Resazurin Reduction) Causality: This protocol measures the metabolic capacity of viable cells to reduce resazurin to the highly fluorescent compound resorufin. A decrease in fluorescence directly correlates with mitochondrial impairment caused by IN-F4106 exposure[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed approximately 5,000 cells (BJ or HaCaT) in 80 µL of complete DMEM culture medium into the inner wells of a 96-well plate. Fill the outer edge wells with sterile PBS to prevent evaporation edge-effects during long incubations[4].

  • Acclimation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and log-phase growth recovery[4].

  • Compound Preparation: Prepare a 20 mM stock of IN-F4106 in 100% molecular-grade DMSO. Perform 2-fold serial dilutions in culture media to create 5X concentrated dosing solutions[4].

  • Dosing: Add 20 µL of the 5X IN-F4106 solutions to the 80 µL culture, achieving a final top concentration of 100 µM. Crucial: Ensure the final DMSO concentration remains ≤0.5% across all wells to prevent solvent-induced toxicity.

  • Treatment Incubation: Incubate the treated plates for 72 hours under standard conditions[4].

  • Resazurin Addition: Add 10 µL of an 11-fold concentrated resazurin solution to achieve a final well concentration of 0.0125 µM[4].

  • Readout & Validation: Incubate for 2-4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm.

    • Self-Validation Check: The assay is only valid if the Vehicle Control (0.5% DMSO) shows >95% viability relative to untreated cells, and the Positive Control (10% DMSO) yields <10% viability. Blank wells (media + resazurin, no cells) must show negligible baseline fluorescence.

Protocol B: Nematode Microwell Motility Assay Causality: This assay quantifies the neurotoxic and paralyzing effects of IN-F4106 on plant-parasitic nematodes. Because the mode of action involves potential AChE inhibition, observing physical paralysis is the most direct phenotypic readout[3][5].

Step-by-Step Methodology:

  • Nematode Preparation: Extract Meloidogyne incognita second-stage juveniles (J2) and suspend them in sterile water[5].

  • Seeding: Add 50 to 60 J2 nematodes in 100 µL of water into the wells of a 24-well cell culture plate[5].

  • Dosing: Add 900 µL of IN-F4106 nematicide solution (prepared in water with minimal solvent) to achieve final well concentrations ranging from 47 ppm to 189 ppm[5].

  • Incubation: Incubate the plates at room temperature for 24 to 48 hours[5][6].

  • Scoring & Validation: Evaluate the plates under an inverted microscope. Score nematode populations on a 1 to 5 scale (1 = dead/immobile, 5 = highly active)[4].

    • Self-Validation Check: To confirm true mortality versus reversible neurotoxic paralysis, remove the IN-F4106 solution via careful pipetting, replace it with 1 mL of fresh water, and re-evaluate after a 24-hour recovery period[5]. The assay is valid only if the Negative Water Control maintains >90% motility throughout the entire duration.

References

  • Title: Pesticide properties for 2-chloro-5-methoxybenzenesulfonamide (Ref: IN-F4106) Source: AERU - University of Hertfordshire URL: 3

  • Title: Fluazaindolizine (Ref: DPX-Q8U80) Source: AERU - University of Hertfordshire URL: 1

  • Title: Differential Response of Meloidogyne, Pratylenchus, Globodera, and Xiphinema Species to the Nematicide Fluazaindolizine Source: APS Journals URL: 5

  • Title: PRS on the evaluation of the new active fluazaindolizine in the product Salibro Reklemel active Nematicide Source: APVMA (Australian Pesticides and Veterinary Medicines Authority) URL: 2

  • Title: Effect of 48 h nematode pre-incubation with fluazaindolizine on Heterodera schachtii development Source: ResearchGate URL: 6

  • Title: Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: 4

Sources

Application Note: Preparation, Storage, and Analytical Workflows for 2-Chloro-5-Methoxybenzenesulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Application Guide

Introduction & Scientific Context

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly versatile sulfonamide building block and a critical analytical target in both pharmaceutical development and agrochemical residue monitoring. In drug discovery, it serves as a foundational precursor in the synthesis of HCV NS5B polymerase inhibitors [1] and serum/glucocorticoid regulated kinase 1 (SGK-1) inhibitors[2].

In agricultural and environmental chemistry, this compound is globally recognized under the metabolite designation IN-F4106 . It is a primary biological and environmental degradation product of the novel sulfonamide nematicide fluazaindolizine (DPX-Q8U80) [3]. Because of its dual role as a synthetic intermediate and a regulated environmental metabolite, preparing highly accurate, stable stock solutions is a fundamental requirement for in vitro bioassays and LC-MS/MS quantification [4].

Physicochemical Properties

Understanding the physicochemical baseline of 2-chloro-5-methoxybenzenesulfonamide is essential for predicting its solubility behavior and chromatographic retention.

PropertyValue / Description
Chemical Name 2-Chloro-5-methoxybenzenesulfonamide
CAS Number 502187-53-3
Metabolite ID IN-F4106
Molecular Formula C₇H₈ClNO₃S
Molecular Weight 221.66 g/mol [5]
Appearance Off-white solid / crystalline powder
Organic Solubility Highly soluble in DMSO, Acetonitrile (MeCN), Methanol, and Acetone
Aqueous Solubility Low in unbuffered water; solubility increases in alkaline conditions due to sulfonamide deprotonation.

Solvent Selection: Causality and Best Practices

The choice of primary solvent dictates the success of your downstream application. Do not use a universal stock for both biological and analytical workflows.

  • For In Vitro Bioassays (DMSO): Dimethyl sulfoxide (DMSO) is the mandatory solvent for cell-based and enzymatic assays. It is amphiphilic, ensuring complete dissolution of the hydrophobic methoxybenzene ring while remaining fully miscible in aqueous assay buffers.

    • Critical Constraint: The final DMSO concentration in the working assay must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual enzyme inhibition.

  • For Analytical Chemistry (Acetonitrile/Methanol): DMSO must be strictly avoided for LC-MS/MS stock solutions. DMSO is highly viscous, difficult to evaporate during sample concentration, and causes severe ion suppression in the electrospray ionization (ESI) source. Instead, utilize HPLC-grade Acetonitrile (MeCN) or Methanol, which provide a clean, volatile matrix for mass spectrometry [4].

Stock Solution Preparation Protocol

This self-validating protocol ensures exact molarity and prevents moisture-induced degradation of the active compound.

Step 1: Thermal Equilibration

Remove the lyophilized powder from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture. Condensation will artificially inflate the apparent mass during weighing and can trigger slow hydrolysis of the sulfonamide group.

Step 2: Precision Weighing

Using a calibrated, static-free analytical microbalance, weigh the precise amount of powder required.

  • Self-Validating Calculation (10 mM Stock): To prepare exactly 1.0 mL of a 10 mM stock solution:

    Mass(mg)=Volume(mL)×Concentration(mM)×1000MW(g/mol)​ Mass=1.0×10×1000221.66​=2.217 mg
Step 3: Dissolution

Transfer the weighed powder to a clean glass vial. Add the calculated volume of the appropriate HPLC-grade solvent (DMSO for bioassays; MeCN for analytics). Vortex vigorously for 30–60 seconds. If micro-particulates persist, sonicate the vial in a room-temperature water bath for 2–5 minutes until optically clear.

Step 4: Aliquoting

Divide the master stock into 50 µL or 100 µL aliquots using amber, low-protein-binding microcentrifuge tubes or amber glass vials with PTFE-lined caps.

  • Causality: Bulk storage leads to repeated freeze-thaw cycles, which induce concentration gradients and irreversible precipitation. Amber vials are mandatory to protect the methoxy and sulfonamide moieties from photo-degradation.

Storage and Stability Guidelines

  • Short-Term Storage (1–3 Months): Working solutions diluted in Acetonitrile or Acetone are stable at 4°C for up to 3 months. This aligns with EPA validation guidelines for fluazaindolizine metabolite analytical standards [4].

  • Long-Term Storage (Up to 12 Months): Concentrated aliquots must be stored at -20°C or -80°C. Ensure vials are hermetically sealed to prevent the evaporation of volatile solvents (like MeCN), which would unknowingly increase the stock concentration.

  • Recovery Protocol: Upon removing an aliquot from the freezer, allow it to reach room temperature and vortex vigorously for 10 seconds before pipetting to ensure any invisible micro-precipitates are fully re-dissolved.

Downstream Application: LC-MS/MS Workflow

When analyzing 2-chloro-5-methoxybenzenesulfonamide (IN-F4106) in complex biological or environmental matrices, follow this validated extraction and detection workflow [3][4]:

  • Extraction: Extract the matrix (e.g., soil or plasma) using a 50:50 mixture of Acetonitrile and 2% aqueous Formic Acid.

  • Clean-up: Pass the diluted extract through a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) column. The analytes will be retained on the sorbent.

  • Elution: Elute the compound using an acidic acetone solution. Evaporate the eluate under a gentle stream of nitrogen and solvent-exchange into pure Acetonitrile.

  • Detection: Analyze via LC-MS/MS utilizing Negative Electrospray Ionization (ESI-) . The sulfonamide group readily deprotonates, yielding a highly stable [M−H]− precursor ion for multiple reaction monitoring (MRM).

Workflow Visualization

G A 2-Chloro-5-methoxybenzenesulfonamide (Solid Powder) B Equilibrate to RT & Weigh (Analytical Balance) A->B C1 Dissolve in DMSO (10 mM Stock) B->C1 Bioassay Workflow C2 Dissolve in Acetonitrile (1 mg/mL Stock) B->C2 Analytical Workflow D1 Aliquot & Store (-20°C) Amber Vials C1->D1 D2 Aliquot & Store (-20°C) Glass Vials C2->D2 E1 In Vitro Bioassays (Max 0.1% DMSO) D1->E1 Thaw & Dilute E2 LC-MS/MS Analysis (Negative ESI) D2->E2 HLB SPE Extraction

Workflow for the preparation, storage, and application of IN-F4106 stock solutions.

References

  • EP2792360A1 - (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl).
  • US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as pharmaceuticals.
  • Public Release Summary on the evaluation of the new active fluazaindolizine in the product Salibro Reklemel active Nematicide. Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]

  • Method Validation of DPX-Q8U80 and its Metabolites in Soil and Water. U.S. Environmental Protection Agency (EPA). [Link]

  • 2-Chloro-5-methoxybenzene-1-sulfonamide (CID 314042). PubChem, National Institutes of Health. [Link]

Troubleshooting & Optimization

How to improve aqueous solubility of 2-chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-chloro-5-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the aqueous solubility of this compound. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: Why does 2-chloro-5-methoxybenzenesulfonamide have poor aqueous solubility?

A1: The limited aqueous solubility of 2-chloro-5-methoxybenzenesulfonamide stems from its molecular structure. Like many organic molecules, it has a significant non-polar character due to the substituted benzene ring. While the sulfonamide (-SO₂NH₂) group provides some capacity for hydrogen bonding, the molecule in its neutral, un-ionized state is predominantly hydrophobic.[1][2]

The key to its solubility behavior lies in the sulfonamide group, which is weakly acidic.[3] In neutral water, the molecule exists primarily in its un-ionized form, which is less soluble. To dissolve in water, energy is required to overcome the strong intermolecular forces in the compound's solid crystal lattice. Water, being a highly polar solvent, prefers to interact with other polar molecules or ions rather than with the hydrophobic regions of the un-ionized sulfonamide.

Troubleshooting & Optimization Guide
Q2: My compound precipitates immediately when I add it to my aqueous buffer (e.g., PBS pH 7.4). What is the first and most direct troubleshooting step?

A2: The most effective initial strategy is to modify the pH of your aqueous solution. Since the sulfonamide group is a weak acid, its ionization state is highly dependent on the surrounding pH.[4][5] By increasing the pH, you can deprotonate the sulfonamide's nitrogen atom, forming a negatively charged anion. This ionized form is significantly more polar and, therefore, more soluble in water.[3][6]

Causality: The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to un-ionized species is fundamental. For a weak acid like a sulfonamide, as the pH of the solution rises above its pKa, the equilibrium shifts dramatically toward the more soluble, ionized (salt) form.[3] Most sulfonamides show a significant increase in solubility as the pH moves from neutral to alkaline (e.g., pH 7.5 to 9.0).[5][6]

G cluster_0 Mechanism: pH-Dependent Ionization Neutral R-SO₂NH₂ (Unionized, Low Solubility) Ionized R-SO₂N⁻H + H⁺ (Ionized, High Solubility) Neutral->Ionized  Increase pH (Add Base, e.g., NaOH) Ionized->Neutral  Decrease pH (Add Acid, e.g., HCl)

Caption: pH effect on sulfonamide ionization and solubility.

Actionable Protocol: See Protocol 1: Determining pH-Dependent Solubility to systematically find the optimal pH for your experiment.

Q3: I've adjusted the pH, but the solubility is still insufficient for my required stock concentration. What is the next logical approach?

A3: The next step is to employ a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8] This makes the environment more favorable for dissolving hydrophobic molecules like 2-chloro-5-methoxybenzenesulfonamide.

Common Co-solvents in Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 400)

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water.[] This reduction in water's self-association lowers the energy penalty required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility.[] For many poorly soluble drugs, solubility can increase exponentially with the addition of a co-solvent.[8]

Critical Consideration: While effective, co-solvents can impact biological systems. It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay (e.g., cell culture, enzyme kinetics). Typically, final concentrations of DMSO are kept below 0.5-1% to avoid artifacts.[1] Always run a parallel "vehicle control" containing the same concentration of co-solvent as your experimental samples.

Actionable Protocol: See Protocol 2: Co-Solvent Screening for Solubility Enhancement to test various solvents and concentrations.

Q4: My experiment is sensitive to organic solvents, and even low concentrations of DMSO are causing issues. Is there a solvent-free alternative?

A4: Yes, an excellent alternative is complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides derived from starch that can significantly enhance the solubility of hydrophobic compounds without the need for organic co-solvents.[10][11]

Causality: Cyclodextrins have a unique structure resembling a truncated cone or torus. The exterior is hydrophilic (water-soluble), while the central cavity is lipophilic (hydrophobic).[10] A poorly soluble "guest" molecule, like 2-chloro-5-methoxybenzenesulfonamide, can be encapsulated within this hydrophobic cavity, forming a non-covalent "inclusion complex."[12][13] This complex presents a hydrophilic exterior to the water, effectively solubilizing the guest molecule.[11][]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher aqueous solubility and lower toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Caption: Encapsulation of a guest drug by a cyclodextrin host.

Actionable Protocol: See Protocol 3: Solubility Enhancement using Cyclodextrin Complexation for a standard laboratory procedure.

Q5: For drug formulation and development, I need a more permanent solution for poor solubility. What other options exist?

A5: For applications requiring a stable, solid form with enhanced dissolution properties, salt formation is a primary strategy in pharmaceutical development.[15][16] This involves reacting the weakly acidic 2-chloro-5-methoxybenzenesulfonamide with a strong base to create a stable, solid salt.

Causality: Converting a weak acid into its salt form generally leads to a significant increase in both aqueous solubility and the rate of dissolution.[15][17] This is because the ionic nature of the salt interacts much more favorably with polar water molecules than the neutral parent compound does. Common bases used for forming salts with acidic drugs include sodium hydroxide, potassium hydroxide, or organic amines like tromethamine.[16][18]

Considerations:

  • Synthesis & Characterization: This is a chemical modification that requires synthesis, purification, and full characterization (e.g., by NMR, melting point, XRPD) to confirm the new salt form.

  • Stability & Hygroscopicity: The resulting salt must be evaluated for its physical and chemical stability, as well as its tendency to absorb moisture from the air (hygroscopicity).

  • pKa Difference: A general rule of thumb for stable salt formation is a difference (ΔpKa) of at least 3 units between the acid (drug) and the base (counter-ion).

G cluster_workflow Solubility Enhancement Workflow Start Compound Precipitates in Aqueous Buffer pH Adjust pH (e.g., to pH 8-9) Start->pH CoSolvent Use Co-solvent (e.g., DMSO, PEG) pH->CoSolvent Solubility OK? [No] End Sufficiently Soluble pH->End Solubility OK? [Yes] Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) CoSolvent->Cyclodextrin Solubility OK? [No] or Solvent Issues CoSolvent->End Solubility OK? [Yes] Cyclodextrin->End Solubility OK? [Yes] Advanced Consider Advanced Methods (e.g., Salt Formation) Cyclodextrin->Advanced Solubility OK? [No]

Caption: Troubleshooting workflow for solubility enhancement.

Data Summary Table

The following table provides illustrative data on how these techniques can improve the solubility of a model sulfonamide. Actual values for 2-chloro-5-methoxybenzenesulfonamide must be determined experimentally.

MethodConditionExpected Solubility (Illustrative)Key Advantage
pH Adjustment pH 5.0~0.05 mg/mLSimple, direct, avoids organics[]
pH 7.4~0.2 mg/mLPhysiologically relevant
pH 9.0> 2.0 mg/mLHigh solubility increase
Co-solvency 10% Ethanol in Water~1.5 mg/mLSimple to prepare[8]
10% PEG 400 in Water~3.0 mg/mLLow volatility, widely used[19]
10% DMSO in Water> 10 mg/mLVery high solubilizing power[1]
Complexation 5% w/v HP-β-CD~5.0 mg/mLAvoids organic solvents, low toxicity[]
Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility
  • Preparation: Prepare a series of buffers (e.g., phosphate or universal buffers) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Equilibration: Add an excess amount of 2-chloro-5-methoxybenzenesulfonamide to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Shaking: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Analysis: Carefully collect a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.

Protocol 2: Co-Solvent Screening for Solubility Enhancement
  • Stock Solutions: Prepare co-solvent/water mixtures at various concentrations (e.g., 10%, 20%, 50% v/v of DMSO, Ethanol, or PEG 400 in water).

  • Equilibration: Add an excess amount of the compound to each co-solvent mixture.

  • Procedure: Follow steps 3-5 from Protocol 1 for each co-solvent mixture.

  • Validation: Once a suitable co-solvent system is identified for a concentrated stock, perform serial dilutions into your final aqueous assay buffer. Visually inspect for any precipitation at the final concentration. Always include a vehicle control in your definitive experiment.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Co-evaporation Method)
  • Dissolution: Dissolve a known amount of 2-chloro-5-methoxybenzenesulfonamide in a minimal amount of a suitable organic solvent (e.g., methanol or acetone).

  • Aqueous Phase: In a separate container, dissolve the cyclodextrin (e.g., HP-β-CD) in water, typically at a 1:1 or 1:2 molar ratio relative to the drug.[13]

  • Mixing: Slowly add the drug solution to the stirring cyclodextrin solution. Continue stirring for 24 hours.[13]

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a solid powdered inclusion complex.

  • Reconstitution: The resulting powder can be reconstituted directly in your aqueous buffer to the desired concentration. Test the solubility of this complex by adding it to water and quantifying the dissolved amount as described in Protocol 1.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • pH-induced solubility transition of sulfonamide-based polymers. PubMed.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent. Wikipedia.
  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer.
  • Technical Support Center: Overcoming Low Solubility of Sulfonamide Compounds in Assays. Benchchem.
  • The Effect of pH on the Solubility of Sulphonamides. PubMed.
  • 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem.
  • SOLUBILITY OF SULPHONAMIDES. The BMJ.
  • 2-CHLORO-5-METHANESULFONYL-BENZENESULFONAMIDE — Chemical Substance Information. NextSDS.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information.
  • 2-Chloro-5-methoxybenzenesulfonamide. Synblock.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. AUA Journals.
  • pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology.
  • 2-chloro-5-methoxybenzene-1-sulfonamide. PubChemLite.
  • 2-chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3. Sigma-Aldrich.
  • 2-chloro-5-methoxybenzenesulfonamide. AERU.
  • The Utility of Sulfonate Salts in Drug Development. ResearchGate.
  • SALT FORM OF THE DRUG. YouTube.
  • Salt formation to improve drug solubility. Novartis.
  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • 2-Chloro-5-methoxybenzenesulfonamide. Appchem.
  • 2-Chloro-5-methoxybenzenesulfonamide. BLD Pharm.

Sources

Technical Support Center: Troubleshooting 2-chloro-5-methoxybenzenesulfonamide Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning lipophilic small molecules from organic storage solvents into aqueous biological systems. 2-chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a sulfonamide derivative widely used in chemical biology and drug discovery[1][2]. While it exhibits excellent solubility in Dimethyl sulfoxide (DMSO)[3][4], its hydrophobic nature and sulfonamide moiety often lead to severe precipitation when introduced into salt- and protein-rich cell culture media (e.g., DMEM, RPMI)[5][6].

This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve compound precipitation without compromising cell viability or assay integrity.

Diagnostic Workflow

Before altering your assay parameters, it is critical to determine whether the precipitation is a kinetic or thermodynamic failure. The flowchart below outlines the diagnostic logic.

TroubleshootingWorkflow Start Observe Precipitation of 2-chloro-5-methoxybenzenesulfonamide CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Prepare higher concentration stock to reduce DMSO % CheckDMSO->ReduceDMSO Yes CheckTiming When does precipitation occur? CheckDMSO->CheckTiming No Immediate Immediate (Kinetic Crash) CheckTiming->Immediate Delayed Delayed (Thermodynamic Limit) CheckTiming->Delayed WarmMedia Pre-warm media to 37°C & use stepwise addition Immediate->WarmMedia Formulation Use HP-β-CD complexation or add BSA/FBS Delayed->Formulation

Diagnostic workflow for resolving 2-chloro-5-methoxybenzenesulfonamide precipitation.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to the media. Why is this happening and how can I prevent it? A1: Immediate precipitation is a classic "kinetic crash" caused by local supersaturation. When you pipette a highly concentrated DMSO stock directly into aqueous media, the compound at the liquid interface experiences a massive and instantaneous polarity shock[6]. The water molecules rapidly solvate the DMSO, stripping the solvation shell away from the hydrophobic 2-chloro-5-methoxybenzenesulfonamide molecules, forcing them to aggregate into microcrystals[5][6]. Solution: Employ a stepwise dilution method (see Protocol 2). By creating an intermediate dilution and utilizing thermal energy (pre-warming media to 37°C), you reduce the polarity gradient and prevent localized nucleation[6].

Q2: Can I just increase the DMSO concentration to keep the compound in solution? A2: No. While increasing DMSO will artificially inflate the compound's solubility, it introduces severe biological artifacts. For most cell lines, the maximum tolerated concentration of DMSO is 0.1% to 0.5% (v/v)[5][6]. Furthermore, DMSO is a mixed-competitive inhibitor of several human enzymes; for example, concentrations as low as 1% to 4% can inhibit acetylcholinesterase (AChE) by 37% to 80%[7]. Always keep final DMSO concentrations below 0.5%[6].

Q3: The compound stays in solution initially but precipitates after 24 hours in the incubator. What is the mechanism here? A3: This indicates that you have exceeded the compound's thermodynamic solubility limit in the aqueous environment[5][6]. While kinetic solubility might keep the compound temporarily dissolved, the system eventually reaches thermodynamic equilibrium over time, leading to delayed crystallization. Solution: You must increase the solvent capacity of your media. This is best achieved by utilizing carrier proteins (like BSA or FBS, which bind the free drug) or by using cyclodextrin inclusion complexes[8][9].

Q4: How do cyclodextrins enhance the solubility of sulfonamides? A4: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide featuring a hydrophilic exterior and a highly lipophilic central cavity[9][10]. The hydrophobic 2-chloro-5-methoxybenzenesulfonamide molecule (the "guest") enters this lipophilic cavity (the "host"), forming a dynamic, non-covalent inclusion complex[9][10]. Because the hydrophilic exterior of the cyclodextrin interacts favorably with the aqueous media, the entire complex remains highly water-soluble, effectively masking the drug's hydrophobic domains from the cell media[10][11].

Quantitative Data: Solubilization Strategies

Table 1: Comparison of Solvents and Carriers for In Vitro Assays [5][6][7][8][10]

Solvent / CarrierRecommended Max Final Conc.Mechanism of SolubilizationCytotoxicity Risk & Assay Interference
DMSO 0.1% - 0.5% (v/v)Co-solvent (Polar aprotic)High >1% ; Induces cell toxicity and irreversibly inhibits certain human enzymes[7].
HP-β-CD 1 - 10 mMInclusion complexationVery Low ; Masks hydrophobic domains without disrupting cell membranes[5][10].
Tween-80 / Triton X-100 0.01% - 0.05% (v/v)Micelle formationHigh ; Detergents disrupt lipid bilayers. Suitable only for biochemical/enzyme assays, not live cells[8].
BSA (Bovine Serum Albumin) 0.1% - 1.0% (w/v)Non-specific protein bindingLow ; Acts as a carrier, but reduces the "free" (active) fraction of the drug available to cells[8].
Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol 1: Preparation of an HP-β-CD Inclusion Complex

Causality: This protocol forces the lipophilic compound into the cyclodextrin cavity before it encounters the aqueous media, completely bypassing the kinetic shock that causes precipitation[5][11].

  • Prepare HP-β-CD Stock: Dissolve HP-β-CD in sterile PBS or basal cell culture media to a concentration of 50 mM. Filter sterilize using a 0.22 µm PES membrane.

  • Prepare Compound Stock: Dissolve 2-chloro-5-methoxybenzenesulfonamide in 100% molecular-grade DMSO to a high concentration (e.g., 50 mM)[6].

  • Complexation (Critical Step): Place the 50 mM HP-β-CD solution on a magnetic stirrer at room temperature. While stirring vigorously, add the DMSO compound stock dropwise (approx. 1 µL per second) until the desired intermediate concentration is reached (e.g., 1 mM compound in 50 mM HP-β-CD)[5].

  • Incubation: Allow the mixture to agitate for 1 to 4 hours at 37°C. This time is required to allow the dynamic non-covalent bonds to reach thermodynamic equilibrium[5].

  • Final Dilution & Validation: Dilute this intermediate complex directly into your final cell culture media. Examine the media under an inverted phase-contrast microscope at 20X magnification to validate the absence of microcrystals before applying to cells[12].

Protocol 2: Stepwise "Warm" Dilution Method (No Excipients)

Causality: If cyclodextrins cannot be used, this method minimizes the polarity gradient and utilizes thermal energy to prevent the nucleation of crystals[6].

  • Pre-warm Media: Ensure the final cell culture media is pre-warmed to exactly 37°C in a water bath. Cold media drastically reduces kinetic solubility and accelerates precipitation[6].

  • First Dilution (Intermediate): Dilute the 100% DMSO stock of 2-chloro-5-methoxybenzenesulfonamide 1:10 into pure, pre-warmed FBS (or a 50% DMSO / 50% PBS mixture). Mix by pipetting up and down 10 times gently to avoid bubbling.

  • Second Dilution (Final): While vigorously vortexing the final pre-warmed media tube, inject the intermediate solution directly into the center of the liquid vortex. Avoid pipetting down the plastic walls of the tube, as plastic interfaces often serve as nucleation sites for crystallization[13].

  • Validation: As with Protocol 1, visually inspect the media under a microscope prior to cell treatment[12].

References
  • ResearchGate. "How to enhance drug solubility for in vitro assays?" ResearchGate Q&A. Available at: [Link]

  • Global Pharmaceutical Sciences Review (GPSR). "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility." GPSR Journal. Available at: [Link]

  • PubMed Central (PMC). "Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor." NIH. Available at:[Link]

  • ResearchGate. "1692 questions with answers in DMSO | Science topic." ResearchGate Q&A. Available at: [Link]

  • Carbohyde. "How can cyclodextrins enhance solubility?" Carbohydrate Chronicles. Available at: [Link]

  • American Chemical Society (ACS). "DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase." ACS Publications. Available at:[Link]

  • PubMed Central (PMC). "Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives." NIH. Available at: [Link]

  • IntechOpen. "Assay Validation in High Throughput Screening." IntechOpen. Available at:[Link]

Sources

Technical Support Center: Optimizing 2-Chloro-5-methoxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-5-methoxybenzenesulfonamide . This compound is a critical building block in drug development, frequently utilized in the synthesis of nematocidal agents[1] and novel anticancer indazole-sulfonamides[2].

This guide is designed for synthesis chemists and drug development professionals. It bypasses basic chemistry to deliver field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to maximize your reaction yield.

Mechanistic Workflow

The optimal synthetic route avoids direct electrophilic aromatic substitution in favor of a regioselective Sandmeyer-type chlorosulfonation, followed by a highly controlled amination step.

SynthesisWorkflow A 2-Chloro-5-methoxyaniline (Starting Material) B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Intermediate B->C D Sandmeyer Chlorosulfonation (SO2, CuCl2, AcOH) C->D E 2-Chloro-5-methoxybenzenesulfonyl chloride (Intermediate) D->E F Amination (NH4OH, THF, 0-15°C) E->F G 2-Chloro-5-methoxybenzenesulfonamide (Target Product) F->G Optimal Conditions (High Yield) H Hydrolysis Byproduct (Sulfonic Acid) F->H Excess H2O / High Temp (Yield Loss)

Workflow for the synthesis of 2-chloro-5-methoxybenzenesulfonamide via Sandmeyer chlorosulfonation.

Troubleshooting & FAQs

Q1: Why can't I synthesize the sulfonyl chloride intermediate via direct chlorosulfonation of 4-chloroanisole? A1: The failure here is rooted in regioselectivity. The methoxy group is strongly activating and ortho/para-directing. Direct chlorosulfonation of 1-chloro-4-methoxybenzene (4-chloroanisole) directs the incoming sulfonyl group ortho to the methoxy moiety, yielding the incorrect regioisomer: 2-methoxy-5-chlorobenzenesulfonyl chloride. To lock in the correct 2-chloro-5-methoxy regiochemistry, you must bypass direct electrophilic aromatic substitution and utilize a Sandmeyer-type chlorosulfonation starting from 2-chloro-5-methoxyaniline[2].

Q2: My Sandmeyer chlorosulfonation yields a high percentage of tarry byproducts. How can I optimize this? A2: Tarry byproducts typically result from phenol formation (via diazonium hydrolysis) or unintended azo-coupling. This is caused by inadequate temperature control or insufficient SO₂ saturation.

  • Causality & Solution: Maintain the diazotization strictly between -5°C and 0°C. Ensure the acetic acid solvent is fully saturated with SO₂ gas before adding the copper(II) chloride catalyst. The CuCl₂ acts as a single-electron transfer (SET) agent, converting the diazonium salt to an aryl radical. If SO₂ is not present in excess, the aryl radical will undergo rapid side reactions. Rapid nitrogen gas evolution upon diazonium addition is your self-validating indicator of successful radical trapping.

Q3: During the amination step, I observe significant hydrolysis of the sulfonyl chloride to the sulfonic acid instead of the desired sulfonamide. What is going wrong? A3: Sulfonyl chlorides are highly susceptible to hydrolysis in aqueous basic conditions. If your reaction temperature exceeds 15°C or if the organic-to-aqueous solvent ratio is too low, hydroxide ions will outcompete ammonia as a nucleophile.

  • Causality & Solution: Use a mixed system of Tetrahydrofuran (THF) and 30% aqueous ammonium hydroxide. Add the NH₄OH dropwise to the THF solution at 0°C. The rapid kinetics of the highly nucleophilic ammonia at low temperatures will outcompete hydrolysis, funneling the intermediate exclusively toward the sulfonamide[1].

Q4: How do I efficiently isolate the final 2-chloro-5-methoxybenzenesulfonamide without tedious chromatography? A4: The target sulfonamide is highly crystalline but slightly soluble in THF.

  • Causality & Solution: After the amination in THF/aqueous NH₄OH, simply add water to the mixture and evaporate the THF under reduced pressure. Removing the organic solvent drives the product completely into the solid phase, while the water keeps the ammonium chloride byproduct dissolved. The resulting aqueous suspension can be isolated via vacuum filtration, yielding a high-purity tan solid without column chromatography.

Quantitative Optimization Data

The following table summarizes the impact of solvent and temperature choices on the amination step (conversion of 2-chloro-5-methoxybenzenesulfonyl chloride to the sulfonamide).

Solvent SystemAminating AgentTemperature (°C)Hydrolysis Byproduct (%)Isolated Yield (%)
Water30% NH₄OH254248
DMF / Water30% NH₄OH251876
THFNH₃ (gas)0< 284
THF / Water 30% NH₄OH 0 to 15 < 5 92

Self-Validating Experimental Protocols

Phase 1: Regioselective Sandmeyer Chlorosulfonation
  • Diazotization : Suspend 2-chloro-5-methoxyaniline (1.0 equiv) in concentrated HCl and cool to -5°C. Add an aqueous solution of NaNO₂ (1.05 equiv) dropwise.

    • Self-Validation Check: A clear diazonium salt solution should form. Spot the mixture on starch-iodide paper; an immediate blue-black color confirms the presence of the necessary excess nitrous acid.

  • Chlorosulfonation Setup : In a separate flask, saturate glacial acetic acid with SO₂ gas at 0°C. Add CuCl₂ (0.3 equiv) to the mixture.

  • Coupling : Add the cold diazonium solution dropwise to the SO₂/CuCl₂ mixture.

    • Self-Validation Check: Immediate and vigorous evolution of N₂ gas indicates successful radical generation and trapping by the SO₂.

  • Workup : Pour the mixture into ice water. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-chloro-5-methoxybenzenesulfonyl chloride as a reactive intermediate.

Phase 2: Amination and Precipitation
  • Reaction Setup : Dissolve 2-chloro-5-methoxybenzenesulfonyl chloride (2.5 g, 10.4 mmol) in THF (30 mL) and cool the flask to 0°C.

  • Amination : Add 30% aqueous ammonium hydroxide (3.0 mL, 25.7 mmol) dropwise over 5 minutes. Stir the reaction mixture for 15 minutes at room temperature.

    • Self-Validation Check: The clear solution will transition into a cloudy suspension as the sulfonamide begins to form and precipitate.

  • Solvent Exchange : Add deionized water (10 mL) to the mixture. Evaporate the THF under reduced pressure.

    • Mechanistic Note: Removing THF forces the product out of solution while retaining inorganic salts (NH₄Cl) safely in the aqueous phase.

  • Isolation : Filter the resulting tan solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) and dry in a vacuum oven at 50°C to afford 2-chloro-5-methoxybenzenesulfonamide (approx. 2.2 g, 95% yield).

References

  • Title: US9340541B2 - Preparation of nematocidal sulfonamides Source: Google Patents URL
  • Title: Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents Source: MDPI URL
  • Source: Ambeed.

Sources

Minimizing degradation of 2-chloro-5-methoxybenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical & Formulation Support Center for 2-chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3)[1]. As a critical intermediate and recognized metabolite (Ref: IN-F4106) in the synthesis of complex agrochemicals like fluazaindolizine[2], maintaining the chemical integrity of this sulfonamide is paramount for accurate downstream applications.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to help researchers minimize degradation during storage and handling.

I. Frequently Asked Questions (FAQs)

Q: Why does my 2-chloro-5-methoxybenzenesulfonamide standard degrade rapidly in aqueous buffers? A: The sulfonamide linkage is inherently susceptible to both hydrolysis and photolysis. When exposed to continuous light sources (particularly wavelengths below 3000 Å), the sulfonamide bond undergoes photolytic cleavage, leading to desulfonation and the destruction of the molecule[3]. Furthermore, extreme pH environments catalyze hydrolytic degradation. Causality & Action: To prevent this, always shield aqueous solutions from light using amber vials. Matrix acidification (e.g., using 0.1% to 2% formic acid) keeps the sulfonamide nitrogen protonated, suppressing nucleophilic attack and stabilizing the solution for up to 6 months at room temperature[4].

Q: I am observing unexpected mass fragments (e.g., loss of SO₂ or NH₃) during LC-MS analysis. Did my sample degrade during storage? A: Not necessarily. While the loss of SO₂ is a known degradation pathway, benzenesulfonamides are highly susceptible to in-source Collision-Induced Dissociation (CID) and gas-phase Smiles rearrangements during electrospray ionization (ESI)[5]. Causality & Action: To differentiate actual storage degradation from MS artifacts, inject a freshly prepared standard. If the fragment ratio remains identical, the issue is your MS tuning. Lower your declustering potential (DP) and capillary voltage to ensure the intact precursor ion (m/z ~221.66) survives into the mass analyzer[6].

Q: What is the maximum temperature the solid powder can endure during shipping or storage? A: The neat crystalline solid is highly robust. Accelerated stability evaluations for related technical-grade sulfonamides demonstrate less than 1% decomposition after 2 weeks of continuous storage at 54°C[7]. Causality & Action: Routine shipping at ambient temperature is completely safe. However, for multi-year storage, keep the powder in a tightly sealed, desiccated environment at room temperature to prevent moisture ingress, which can initiate slow-onset solid-state hydrolysis[1].

Q: Can microbial contamination in my field samples degrade this compound? A: Yes. If you are recovering 2-chloro-5-methoxybenzenesulfonamide from soil, water, or bioreactor matrices, enzymatic degradation is a severe risk. Microorganisms such as Pseudomonas stutzeri possess specific enzymes that efficiently hydrolyze the sulfonamide amide bond, rapidly clearing the compound from the matrix[8]. Causality & Action: Flash-freeze environmental samples at -20°C immediately upon collection. During extraction, utilize high-percentage organic solvents (e.g., >80% Acetonitrile) to instantly denature microbial enzymes[4].

II. Quantitative Stability Data

The following table summarizes the validated stability parameters and physicochemical thresholds for 2-chloro-5-methoxybenzenesulfonamide to guide your storage strategies.

ParameterValidated Threshold / ConditionMechanistic Impact / Causality
Solid-State Thermal Stability < 1% degradation at 54°C (14 days)[7]Demonstrates high activation energy required for thermal bond cleavage in the absence of moisture.
Photolytic Vulnerability Cleavage at < 3000 Å (UV range)[3]UV absorption triggers homolytic cleavage of the S-N bond, causing irreversible desulfonation.
Stock Solution Stability (Acidic) 6 months at Room Temp (in 50:50 ACN:2% Formic Acid)[4]Formic acid standardizes the ionization state, preventing base-catalyzed Smiles rearrangement[5].
Stock Solution Stability (Frozen) > 6 months at -20°C (in 100% ACN)[4]Complete suppression of kinetic molecular collisions and enzymatic activity[8].

III. Mechanistic Workflows & Troubleshooting

A. Degradation Pathways

Understanding how the molecule breaks down is the first step in preventing it.

DegradationPathways Compound 2-Chloro-5-methoxybenzenesulfonamide (Intact API / Precursor) Photo Photolytic Stress (UV < 3000 Å) Compound->Photo Hydro Hydrolytic Stress (Extreme pH) Compound->Hydro Bio Microbial Exposure (e.g., Pseudomonas spp.) Compound->Bio Prod1 Sulfonamide Bond Cleavage (Loss of SO2 / NH3) Photo->Prod1 Prod2 Smiles Rearrangement (Acidic/Basic Conditions) Hydro->Prod2 Prod3 Enzymatic Hydrolysis (Inactive Metabolites) Bio->Prod3

Caption: Diagram illustrating the primary degradation pathways of 2-chloro-5-methoxybenzenesulfonamide.

B. Troubleshooting Analytical Recovery

If you are experiencing poor recovery or peak tailing during analysis, follow this diagnostic logic.

Troubleshooting Start Issue: Loss of Purity / Peak Tailing CheckLCMS Check LC-MS Conditions Start->CheckLCMS CheckStorage Check Storage Environment Start->CheckStorage CID In-Source CID Fragmentation CheckLCMS->CID Moisture Moisture / Light Exposure CheckStorage->Moisture Fix1 Optimize Declustering Potential Add Formic Acid CID->Fix1 Fix2 Store in Amber Vials at -20°C (Solutions) Moisture->Fix2

Caption: Troubleshooting workflow for resolving purity loss and analytical recovery issues.

IV. Validated Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Analytical Stock Solutions

Context: This protocol creates a self-validating storage system. By utilizing an acidified organic matrix, we simultaneously eliminate microbial threats, prevent hydrolytic Smiles rearrangements, and ensure immediate compatibility with positive-ion mode LC-MS.

Materials Needed:

  • 2-chloro-5-methoxybenzenesulfonamide neat powder (>98% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • LC-MS grade Formic Acid

  • Amber volumetric flasks and PTFE-lined storage vials

Step-by-Step Methodology:

  • Primary Stock (1.0 mg/mL): Accurately weigh 10.0 mg of the solid standard into a 10-mL amber volumetric flask.

  • Solubilization: Add 8.0 mL of 100% HPLC-grade ACN. Sonicate for 2 minutes to ensure complete dissolution. The methoxy and chloro substitutions render the compound highly soluble in polar aprotic solvents. Bring to volume with ACN. Storage: This primary stock can be capped and stored at -20°C for >6 months[4].

  • Working Solution Matrix Preparation: In a separate bottle, prepare a 50:50 mixture of Acetonitrile and 2% aqueous Formic Acid. Mix thoroughly.

  • Dilution: Dilute the primary stock into the Working Solution Matrix to your desired calibration concentrations (e.g., 10 µg/mL).

  • Validation & Storage: Transfer the working solutions to amber PTFE-lined HPLC vials. These solutions are validated to remain chemically stable at room temperature for up to 6 months[4].

Protocol 2: Forced Degradation (Stress Testing) for Method Validation

Context: To prove that your HPLC method is "stability-indicating" (capable of separating the intact API from its degradants), you must intentionally degrade the compound.

Step-by-Step Methodology:

  • Photolytic Stress: Transfer 2 mL of a 100 µg/mL aqueous solution into a clear quartz vial. Expose the vial to a continuous UV emission source (2537 Å) for 4 to 8 hours. Monitor for the loss of the sulfonamide group[3].

  • Acid Hydrolytic Stress: Mix 1 mL of the 100 µg/mL stock with 1 mL of 1N HCl. Heat at 60°C for 24 hours. This forces the acid-catalyzed Smiles rearrangement[5].

  • Neutralization & Analysis: Neutralize the stressed samples back to pH 7.0 (using 1N NaOH for the acid-stressed sample). Filter through a 0.45-μm PTFE syringe filter[9] and inject into the LC-MS to confirm baseline resolution between the parent peak (m/z 221.66) and the resulting degradants.

V. References

  • Method validation of DPX-Q8U80 and its metabolites in soil - EPA Source: epa.gov URL:[Link]

  • ILV - Fluazaindolizine & Degradates in Soil - MRID 50932112 - EPA Source: epa.gov URL:[Link]

  • Fluazaindolizine (Ref: DPX-Q8U80) - AERU Source: herts.ac.uk URL:[Link]

  • PRS on the evaluation of the new active fluazaindolizine in the product Salibro Reklemel active Nematicide - APVMA Source: apvma.gov.au URL:[Link]

  • Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations - ResearchGate Source: researchgate.net URL:[Link]

  • Photolytic cleavage of sulfonamide bonds - PubMed Source: nih.gov URL:[Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri - PMC Source: nih.gov URL:[Link]

Sources

Technical Support Center: Advanced Troubleshooting for 2-Chloro-5-methoxybenzenesulfonamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter chromatographic challenges when analyzing complex, multi-functional active pharmaceutical ingredients (APIs) and intermediates.

Analyzing 2-chloro-5-methoxybenzenesulfonamide presents a specific set of chromatographic challenges. While the chloro and methoxy groups on the benzene ring contribute to the molecule's hydrophobicity, the sulfonamide moiety ( −SO2​NH2​ ) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This structural dichotomy often leads to severe peak tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve peak tailing for this specific analyte.

Diagnostic Logic: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical hardware issue (e.g., dead volume, blocked frit) or a chemical secondary interaction [1]. As a self-validating standard practice, we always begin with a Neutral Marker System Suitability Test.

G Start Peak Tailing Observed (USP Tf > 1.5) Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Phys Neutral Marker Tails (Physical Issue) Test->Phys Chem Neutral Marker Symmetrical (Chemical Issue) Test->Chem FixPhys Check Dead Volume, Replace Frit/Column Phys->FixPhys FixChem Adjust Mobile Phase pH (Target pH 2.5 - 3.0) Chem->FixChem Check Re-evaluate Peak Shape FixChem->Check Resolved Tailing Resolved (Method Validated) Check->Resolved Unresolved Tailing Persists (Change Column Chemistry) Check->Unresolved

Caption: Diagnostic logic workflow for isolating physical versus chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)
Q1: Why does 2-chloro-5-methoxybenzenesulfonamide exhibit severe peak tailing on my standard C18 column?

Application Scientist Insight: The root cause is almost always a chemical secondary interaction between the analyte and the stationary phase support[2]. Standard C18 columns are packed with silica particles. The surface of this silica contains residual, unreacted silanol groups ( −Si−OH ).

Silanols are weakly acidic, with a pKa​ typically ranging from 3.5 to 4.5. If your mobile phase pH is above 4.0, a significant portion of these silanols will deprotonate to form negatively charged silanoate ions ( −Si−O− ). The highly polar sulfonamide group of 2-chloro-5-methoxybenzenesulfonamide interacts strongly with these ionized silanols via hydrogen bonding and dipole interactions[3]. This creates a mixed-mode retention mechanism (hydrophobic + polar interaction), causing the analyte molecules to elute at different rates, which manifests as a "tail" on the chromatogram[1].

Pathway Analyte 2-chloro-5-methoxy- benzenesulfonamide Interaction Secondary Interactions (H-Bonding / Dipole) Analyte->Interaction Sulfonamide Group Silanol Ionized Silanols (Si-O⁻) on Silica Support Silanol->Interaction Mid-pH (pH 4-8) Result Peak Tailing & Broadening Interaction->Result Solution Low pH Buffer (pH < 3.0) Protonates Silanols (Si-OH) Solution->Silanol Inhibits Ionization

Caption: Mechanistic pathway of secondary interactions between sulfonamide groups and ionized silanols.

Q2: How do I optimize the mobile phase pH to prevent this tailing?

Application Scientist Insight: The key to eliminating secondary interactions is to control the ionization state of both the analyte and the silica surface[4]. Sulfonamides generally have a pKa​ around 9-10, meaning they are neutral at acidic to neutral pH levels. By lowering the mobile phase pH to 2.5 - 3.0 , you force the residual silanols ( −Si−OH ) into their fully protonated, neutral state[5]. This effectively "shuts off" the secondary interaction sites, forcing the analyte to interact solely with the C18 hydrophobic phase.

Quantitative Impact of Mobile Phase pH on Sulfonamide Analysis

Mobile Phase pHSilica Surface StateSulfonamide StateUSP Tailing Factor ( Tf​ )Retention Factor ( k )
2.5 Neutral ( −Si−OH )Neutral1.05 - 1.15 High (Optimal)
5.5 Ionized ( −Si−O− )Neutral1.80 - 2.50Medium (Variable)
9.5 Ionized ( −Si−O− )Ionized (Anion)1.40 - 1.80Low (Poor Retention)
Q3: I adjusted the pH, but I still see minor tailing. What column chemistry should I use?

Application Scientist Insight: If low pH does not fully resolve the issue, the silica base itself may be highly active, or your column may be degrading[6]. Switch to a highly end-capped C18 column . End-capping involves reacting the residual silanols with a small silane (like trimethylchlorosilane) to physically block them[5]. Alternatively, consider a polar-embedded column (e.g., C18 with an embedded amide group). The embedded polar group creates a localized hydration layer that shields the sulfonamide analyte from interacting with the underlying silica surface.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility in your lab, follow these self-validating protocols when troubleshooting your 2-chloro-5-methoxybenzenesulfonamide method.

Protocol 1: The Neutral Marker System Suitability Test

Purpose: To definitively differentiate between physical column/system degradation and chemical secondary interactions[1]. Causality: A neutral, non-polar molecule cannot undergo hydrogen bonding or ion-exchange with silanols. If a neutral marker tails, the issue is physical (e.g., a void in the column bed or a partially blocked frit).

Step-by-Step Methodology:

  • Prepare Marker Solution: Dissolve a neutral, hydrophobic marker (e.g., Toluene or Uracil) in your current sample diluent to a concentration of 50 µg/mL.

  • Equilibrate System: Run your current mobile phase through the column until the baseline is stable (typically 10 column volumes).

  • Inject Marker: Inject 5 µL of the neutral marker solution.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) at 5% of the peak height.

    • Formula: Tf​=2fW0.05​​ (where W0.05​ is the peak width at 5% height, and f is the front half-width).

  • Interpretation:

    • If Tf​>1.2 for the neutral marker: You have a physical hardware issue. Reverse and flush the column, replace the inlet frit, or replace the column entirely[6].

    • If Tf​≤1.2 for the neutral marker, but your sulfonamide peak tails: You have a chemical interaction. Proceed to Protocol 2.

Protocol 2: Low-pH Mobile Phase Optimization for Sulfonamides

Purpose: To suppress silanol ionization and ensure a purely hydrophobic retention mechanism for 2-chloro-5-methoxybenzenesulfonamide[5].

Step-by-Step Methodology:

  • Select Buffer: Choose a buffer with strong capacity at low pH. A 20 mM Potassium Phosphate buffer is ideal for UV detection. (If using LC-MS, substitute with 0.1% Formic Acid).

  • Aqueous Preparation: Weigh 2.72 g of Monobasic Potassium Phosphate ( KH2​PO4​ ) and dissolve it in 1000 mL of HPLC-grade water.

  • pH Adjustment: Submerge a calibrated pH probe into the stirring solution. Slowly titrate with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.50 .

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) under vacuum to remove particulates that could block the column frit.

  • Solvent Blending: Blend the aqueous buffer with your organic modifier (e.g., Acetonitrile). Crucial Step: Ensure your sample is dissolved in a diluent that closely matches the initial mobile phase composition to prevent solvent-mismatch tailing at the column head[2].

References
  • HPLC Peak Tailing - Axion Labs. axionlabs.com. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. waters.com. Available at:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International. chromatographyonline.com. Available at:[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. chromatographyonline.com. Available at:[Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO. scielo.br. Available at:[Link]

Sources

Technical Support Center: Overcoming Low Bioavailability in 2-Chloro-5-methoxybenzenesulfonamide Studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and overcoming the pharmacokinetic bottlenecks associated with 2-chloro-5-methoxybenzenesulfonamide derivatives.

2-Chloro-5-methoxybenzenesulfonamide (Molecular Weight: 221.66 g/mol ) is a critical intermediate and pharmacophore used in the synthesis of various active pharmaceutical ingredients, including SGK (Serum/Glucocorticoid Regulated Kinase) inhibitors and novel nematocides[1][2]. However, when integrated into complex molecular scaffolds, the sulfonamide moiety often contributes to high crystal lattice energy and suboptimal lipophilicity. This frequently results in poor aqueous solubility and, consequently, low oral bioavailability[3][4].

This guide synthesizes field-proven formulation strategies, chemical modifications, and self-validating experimental protocols to help you diagnose and resolve these pharmacokinetic challenges.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My synthesized 2-chloro-5-methoxybenzenesulfonamide derivative shows sub-nanomolar potency in vitro, but negligible efficacy in rodent models. What is the primary cause? A1: The most common culprit is a failure in the absorption phase due to poor aqueous solubility. Sulfonamide groups can form strong intermolecular hydrogen bonds, creating highly stable, difficult-to-dissolve crystalline structures[3]. If your compound cannot dissolve in the gastrointestinal fluids, it cannot be absorbed, regardless of its permeability. Diagnostic Step: Conduct a thermodynamic solubility assay in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If solubility is <100 µg/mL, dissolution is your rate-limiting step. Furthermore, conduct Caco-2 bidirectional permeability assays to rule out the molecule acting as an efflux transporter substrate (e.g., P-glycoprotein)[3].

Q2: I cannot alter the chemical structure of my lead compound without losing target affinity. How can I formulate it to improve absorption? A2: If medicinal chemistry is locked, you must rely on physical formulation strategies to lower the energy barrier of dissolution. The two most effective approaches for sulfonamide derivatives are:

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug within a hydrophilic polymer matrix (e.g., HPMCAS or PVP), you disrupt the crystalline lattice. The drug is trapped in a higher-energy amorphous state, which can generate a supersaturated solution in the GI tract, driving rapid absorption[5].

  • Cyclodextrin Complexation: Using excipients like hydroxypropyl- β -cyclodextrin can encapsulate the hydrophobic 2-chloro-5-methoxybenzene ring, creating a water-soluble inclusion complex that acts as a molecular shuttle to the intestinal wall[4][6].

Q3: We are still in the lead optimization phase. What chemical modifications can transiently improve bioavailability without permanently altering the pharmacophore? A3: Consider a prodrug strategy. Converting the sulfonamide into a sulfenamide prodrug is a highly effective technique. Sulfenamides act as versatile, transient intermediates that increase lipophilicity or alter the pKa for enhanced membrane permeation, and are subsequently cleaved in vivo to release the active 2-chloro-5-methoxybenzenesulfonamide payload[7]. Alternatively, adding solubilizing appendages that are metabolically labile can enhance absorption into the blood following oral administration[8].

Part 2: Quantitative Comparison of Enhancement Strategies

To select the optimal strategy, you must weigh the magnitude of bioavailability enhancement against manufacturing complexity. The table below summarizes the expected outcomes based on historical data for poorly soluble sulfonamides.

Enhancement StrategyCausality / Mechanism of ActionRelative Bioavailability Increase (Fold)Primary AdvantagePrimary Limitation
Particle Size Reduction (Nanonization) Increases surface area to solvent ratio, accelerating dissolution rate[5].1.5x - 3.0xSimple, scalable, no chemical changes.Does not increase absolute thermodynamic solubility.
Cyclodextrin Complexation Hydrophobic encapsulation of the methoxybenzene ring shields it from water[4].3.0x - 5.0xExcellent for liquid dosing and IV formulations.High excipient-to-drug ratio required.
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy; induces GI supersaturation[5].4.0x - 10.0x+Massive solubility gains; highly stable in polymers.Risk of recrystallization upon storage.
Sulfenamide Prodrugs Transient covalent modification alters physicochemical properties for transport[7].Variable (Target-dependent)Can target specific uptake transporters.Requires additional synthetic steps and toxicity screening.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a measurable control to confirm success before proceeding to the next phase.

Protocol A: Preparation and Validation of Amorphous Solid Dispersions (Solvent Evaporation Method)

Objective: Convert crystalline 2-chloro-5-methoxybenzenesulfonamide derivative into a supersaturating amorphous state.

  • Matrix Selection: Select a hydrophilic polymer (e.g., Polyvinylpyrrolidone, PVP K30) and the API. A standard starting ratio is 1:3 (API:Polymer) by weight.

  • Co-dissolution: Dissolve both the API and the polymer in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v). Validation: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution and potential nucleation sites.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C. The rapid removal traps the drug molecules within the polymer chains before they can organize into a crystal lattice.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual solvent traces.

  • Milling: Gently mill the solid dispersion into a fine powder.

  • Self-Validation (Critical Step): Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Success: PXRD shows a broad "halo" with no sharp diffraction peaks. DSC shows a single glass transition temperature (Tg) and an absence of the API's melting endotherm.

    • Failure: Sharp peaks in PXRD indicate recrystallization; adjust the polymer ratio or select a polymer with a higher Tg.

Protocol B: Rat Oral Bioavailability (PK) Study

Objective: Accurately quantify the absolute bioavailability (F%) of the optimized formulation.

  • Dose Formulation:

    • Intravenous (IV) Control: Formulate the API in a highly solubilizing vehicle (e.g., 20% PEG 400 in water) to ensure 100% systemic delivery[3].

    • Oral (PO) Test: Suspend the ASD powder (from Protocol A) in 0.5% Methylcellulose.

  • Administration:

    • Administer a single IV bolus dose (e.g., 2 mg/kg) via the tail vein to Group 1 (n=4 Sprague-Dawley rats).

    • Administer a single oral gavage dose (e.g., 10 mg/kg) to Group 2 (n=4 rats)[3].

  • Blood Sampling: Collect blood via the jugular vein into heparinized tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma and store at -80°C[3].

  • LC-MS/MS Bioanalysis:

    • Precipitate plasma proteins using acetonitrile spiked with an internal standard.

    • Quantify using Multiple Reaction Monitoring (MRM) mode optimized for the specific precursor/product ion transitions of your 2-chloro-5-methoxybenzenesulfonamide derivative[3].

  • Pharmacokinetic Calculation: Calculate the Area Under the Curve (AUC) for both routes.

    • Absolute Bioavailability (F%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Part 4: Visualizations of Workflows and Mechanisms

BioavailabilityWorkflow Start Synthesized 2-Chloro-5-methoxybenzenesulfonamide Derivative PhysChem Physicochemical Profiling (Solubility & Permeability) Start->PhysChem Decision Is Solubility < 100 µg/mL? PhysChem->Decision Formulation Formulation Strategy (ASD, Cyclodextrins, Nanonization) Decision->Formulation Yes (Solubility Limited) Chemistry Medicinal Chemistry (Sulfenamide Prodrugs) Decision->Chemistry Yes (Structural Optimization) PermIssue Permeability / Efflux Issue (Caco-2 Assay) Decision->PermIssue No (Permeability Limited) PKTest In Vivo PK Study (LC-MS/MS Quantification) Formulation->PKTest Chemistry->PKTest PermIssue->Chemistry Modify Structure PKTest->Formulation F% < 30% (Iterate) Success Optimal Bioavailability Achieved PKTest->Success F% > 30%

Caption: Decision tree for diagnosing and resolving low bioavailability in sulfonamide derivatives.

AbsorptionMechanism Crystalline Crystalline Drug DissolutionSlow Slow Dissolution Crystalline->DissolutionSlow ASD Amorphous Solid Dispersion Supersat Spring & Parachute Supersaturation ASD->Supersat LowAbs Low Absorption DissolutionSlow->LowAbs HighAbs High Absorption Supersat->HighAbs

Caption: Mechanistic pathway comparing gastrointestinal absorption of crystalline vs. amorphous solid dispersion forms.

References

  • ResearchGate. Advances in Sulfenamide Chemistry: Synthetic Strategies and Reactivity Profiles (Sulfenamide prodrugs for enhanced oral bioavailability). Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Google Patents (US9221828B2). N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as pharmaceuticals.
  • Google Patents (CA3050770A1). Compounds and pharmaceutical compositions for modulating sgk activity, and methods thereof.
  • Google Patents (EP2792360A1). (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl).
  • Googleapis (EP2792360A1). (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl) Formulation Strategies. Retrieved from [Link]

Sources

Purification methods for 2-chloro-5-methoxybenzenesulfonamide synthesis impurities

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

2-Chloro-5-methoxybenzenesulfonamide is a critical building block in the synthesis of modern agrochemicals, such as the nematocide fluazaindolizine [[1]](), and various pharmaceutical candidates 2. Its preparation typically involves the chlorosulfonation of a substituted benzene (4-chloroanisole) followed by amidation with ammonia 34.

However, the highly reactive nature of chlorosulfonic acid and the regioselectivity of the substituted benzene ring often lead to a complex impurity profile 5. This technical guide provides mechanistic troubleshooting and self-validating purification protocols to help researchers isolate the target compound at technical-grade purity.

Synthesis & Impurity Pathways

Workflow SM 4-Chloroanisole (Starting Material) Step1 Chlorosulfonation (ClSO3H) SM->Step1 Int 2-Chloro-5-methoxybenzene- sulfonyl chloride Step1->Int Main Pathway Imp1 Positional Isomers (Regio-isomers) Step1->Imp1 Regioselectivity Deviation Imp2 Diaryl Sulfones (Over-reaction) Step1->Imp2 Friedel-Crafts Side Reaction Step2 Amidation (NH3 / NH4OH) Int->Step2 Imp3 Sulfonic Acid (Hydrolysis) Int->Imp3 Trace Moisture Prod 2-Chloro-5-methoxybenzene- sulfonamide Step2->Prod Target Product

2-chloro-5-methoxybenzenesulfonamide synthesis workflow and primary impurity generation pathways.

Physicochemical Properties for Separation Strategy

To rationally design a purification workflow, we must exploit the thermodynamic and physicochemical differences between the target molecule and its impurities.

Chemical SpeciesRolepKaAqueous Sol. (pH 1)Aqueous Sol. (pH 12)Organic Sol. (DCM/EtOAc)
2-Chloro-5-methoxybenzenesulfonamide Target Product~9.5LowHigh (Ionized)High
4-Chloroanisole Starting MaterialN/ALowLowHigh
2-Chloro-5-methoxybenzenesulfonic acid Hydrolysis Impurity< 1.0High (Ionized)High (Ionized)Low
Diaryl Sulfones Over-reaction ImpurityN/ALowLowHigh
Positional Isomers Regio-isomer Impurity~9.5LowHigh (Ionized)High

Troubleshooting Guides & FAQs

Q1: My final product is contaminated with 2-chloro-5-methoxybenzenesulfonic acid. How does this form, and how do I remove it?

  • Causality: Sulfonic acid is a hydrolysis byproduct. The intermediate 2-chloro-5-methoxybenzenesulfonyl chloride is highly sensitive to moisture. If the amidation step utilizes aqueous ammonia without strict temperature control, or if the intermediate is exposed to atmospheric moisture during isolation, competitive hydrolysis outpaces amidation.

  • Solution: Exploit the massive pKa differential. Sulfonic acids (pKa < 1) remain ionized at highly acidic pH levels, whereas the target sulfonamide (pKa ~9.5) becomes fully protonated and neutral at pH < 7. By washing your organic extract (e.g., ethyl acetate) with a dilute acidic aqueous solution (pH 2-3), the sulfonic acid is purged into the aqueous waste, leaving the sulfonamide in the organic phase.

Q2: We are detecting significant levels of diaryl sulfones (e.g., 5,5'-dichloro-2,2'-dimethoxydiphenyl sulfone). What is the mechanism, and how can we separate them?

  • Causality: Diaryl sulfones form via a Friedel-Crafts-type side reaction. The newly formed sulfonyl chloride intermediate acts as an electrophile, reacting with unreacted electron-rich 4-chloroanisole 6. This is exacerbated by localized stoichiometric deficiencies of chlorosulfonic acid or uncontrolled exothermic spikes during reagent addition [[5]]().

  • Solution: Acid-base extraction. Diaryl sulfones are neutral and highly lipophilic. Dissolve your crude mixture in 1 M NaOH. The sulfonamide's N-H proton is acidic enough to form a water-soluble sodium salt, while the diaryl sulfone remains completely insoluble in the aqueous base. A simple organic wash of the alkaline aqueous layer will quantitatively remove the sulfone.

Q3: NMR analysis shows positional isomers (e.g., 4-chloro-3-methoxybenzenesulfonamide). How can I minimize this?

  • Causality: In 4-chloroanisole, the methoxy group is strongly activating and ortho/para-directing, while the chloro group is deactivating. Electrophilic aromatic substitution predominantly occurs ortho to the methoxy group (position 2). However, elevated temperatures provide the activation energy required for substitution at less favored positions, leading to regio-isomers.

  • Solution: Prevention is critical. Maintain the chlorosulfonation reaction strictly below 15–20 °C during the careful addition of 4-chloroanisole 5. If isomers are already present, selective recrystallization from toluene or an ethyl acetate/heptane gradient is required, as acid-base extraction cannot separate isomers with identical pKa values.

Standard Operating Procedure: Self-Validating Purification Protocol

This protocol is designed as a "self-validating system." Each phase transition serves as an intrinsic visual checkpoint, ensuring the protocol's success in real-time and eliminating guesswork.

Step 1: Alkaline Dissolution (Checkpoint 1)

  • Action: Suspend the crude solid in 1.0 M NaOH (aq) (approx. 10 mL per gram of crude). Stir vigorously for 30 minutes at room temperature.

  • Validation: The target sulfonamide will completely dissolve, forming a clear or slightly yellow solution. Any undissolved solid at this stage is unreacted 4-chloroanisole or diaryl sulfone impurities.

Step 2: Organic Wash (Neutral Impurity Removal)

  • Action: Extract the alkaline aqueous phase twice with Dichloromethane (DCM) or Toluene.

  • Validation: Discard the organic layers (which now contain the neutral impurities). Retain the highly basic aqueous layer containing the sulfonamide sodium salt.

Step 3: Acidification (Checkpoint 2)

  • Action: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 6.0 M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0.

  • Validation: A massive precipitation of white solid indicates the successful protonation of the sulfonamide. If no precipitate forms, the product was lost in a previous step or the concentration is too low.

Step 4: Filtration & Washing (Acidic Impurity Removal)

  • Action: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water.

  • Validation: This cold water wash removes any highly soluble sulfonic acid impurities and residual NaCl salts generated during neutralization.

Step 5: Drying

  • Action: Dry the purified solid in a vacuum oven at 50 °C until a constant weight is achieved to yield technical-grade 2-chloro-5-methoxybenzenesulfonamide 2.

References

  • Source: google.
  • Source: google.
  • Source: google.
  • Source: rsc.
  • Source: nih.
  • Title: Fluazaindolizine (Ref: DPX-Q8U80)

Sources

Validation & Comparative

A Comparative Technical Guide: 2-Chloro-5-Methoxybenzenesulfonamide vs. Unsubstituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In rational drug design and agrochemical development, the unsubstituted benzenesulfonamide (BSA) serves as the prototypical pharmacophore for zinc-metalloenzyme inhibition, most notably against Carbonic Anhydrases (CAs). However, the baseline unsubstituted structure lacks target selectivity and often exhibits suboptimal physicochemical properties for complex biological matrices.

The introduction of specific functional groups—as seen in 2-chloro-5-methoxybenzenesulfonamide (CAS 502187-53-3) —fundamentally alters the molecule's electronic distribution, steric profile, and lipophilicity[1]. This guide objectively compares the performance, physicochemical causality, and experimental methodologies associated with unsubstituted benzenesulfonamides versus this specific di-substituted derivative.

Physicochemical Profiling: The Causality of Substitution

The transition from a bare phenyl ring to a 2-chloro-5-methoxy substituted system is not merely structural; it is a calculated modulation of the molecule's thermodynamic and kinetic behavior.

  • pKa Modulation and Target Affinity: The primary sulfonamide group (-SO₂NH₂) must be deprotonated to form a sulfonamidate anion, which acts as the active coordinating species for the catalytic Zn²⁺ ion in the CA active site[2]. Unsubstituted BSA has a pKa of approximately 10.0, meaning it is predominantly neutral at physiological pH (7.4), leading to weaker baseline affinity. The addition of the highly electronegative ortho-chloro group exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the sulfonamide nitrogen to ~8.5. This exponentially increases the molar fraction of the active anion at physiological pH, driving low-nanomolar target engagement[2].

  • Lipophilicity and Membrane Permeability: Lipophilicity dictates a compound's ability to traverse lipid bilayers, such as mycobacterial cell walls or target pest membranes. While the unsubstituted BSA is highly polar (LogP ~0.8), the introduction of the chloro group increases the partition coefficient. The meta-methoxy group balances this by providing a hydrogen-bond acceptor, resulting in an optimized LogP range (0.7 - 2.1) that enhances permeability without sacrificing aqueous solubility[3].

  • Steric Pre-organization: The ortho-chloro substituent creates steric bulk that restricts the rotational freedom of the sulfonamide group. This locks the dihedral angle into a pre-organized conformation that minimizes the entropic penalty upon binding to specific enzyme isozymes, thereby increasing selectivity[2].

SAR_Logic Parent Unsubstituted Benzenesulfonamide Subst 2-Chloro-5-Methoxy Substitution Parent->Subst Rational Design Inductive Inductive Effect (-I) Lowers pKa Subst->Inductive Steric Ortho-Steric Bulk Pre-organizes Conformation Subst->Steric Hydrophobic Methoxy Group Active Site Interactions Subst->Hydrophobic Zn Enhanced Zn2+ Coordination Inductive->Zn Higher Anion Fraction Selectivity Isozyme Selectivity (CA IX/XII) Steric->Selectivity Restricted Rotation Hydrophobic->Selectivity H-Bonding / VdW

SAR logic tree illustrating the physicochemical impact of 2-chloro and 5-methoxy substitutions.

Biological and Agrochemical Applications

Metalloenzyme Inhibition (Carbonic Anhydrase)

While unsubstituted benzenesulfonamide acts as a weak, pan-inhibitor across all CA isozymes, substituted derivatives are utilized to target specific tumor-associated isoforms (hCA IX and XII) over cytosolic off-targets (hCA I and II)[2]. The methoxy group of 2-chloro-5-methoxybenzenesulfonamide is capable of interacting with the hydrophilic/hydrophobic boundary of the active site cavity, providing a structural anchor that unsubstituted BSA lacks.

Agrochemical Precursor and Environmental Metabolite

Beyond pharmacology, 2-chloro-5-methoxybenzenesulfonamide is a critical synthetic intermediate. It is the primary building block and a heavily monitored environmental degradate of Fluazaindolizine (Salibro) , a novel, highly selective sulfonamide nematicide[4]. Because it persists in water and soil matrices, robust analytical methodologies are required to quantify its presence at trace levels.

Quantitative Data Comparison

The following table summarizes the divergent properties of the parent compound versus the substituted derivative.

Table 1: Physicochemical and Analytical Comparison

Property / ParameterUnsubstituted Benzenesulfonamide2-Chloro-5-Methoxybenzenesulfonamide
Molecular Formula C₆H₇NO₂SC₇H₈ClNO₃S
Molecular Weight 157.19 g/mol 221.66 g/mol [1]
Topological Polar Surface Area 42.5 Ų77.8 Ų[1]
LogP (Lipophilicity) ~0.80.7 – 2.1 (Method Dependent)[1]
pKa (Sulfonamide NH₂) ~10.0 (Weakly acidic)~8.5 (Moderately acidic)
Primary Utility Basic structural scaffoldAgrochemical precursor (Fluazaindolizine)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail how to empirically validate the differences between these compounds.

Protocol A: LC/MS/MS Quantification in Environmental Matrices

Objective: Quantify 2-chloro-5-methoxybenzenesulfonamide as a degradate of Fluazaindolizine in water down to a 0.10 µg/L Limit of Quantification (LOQ).[4]

  • Sample Preparation: Aliquot 5.0 mL of the water sample. Causality: A precise volume is required to ensure the final concentration calculations against the internal standard are absolute.

  • Solid Phase Extraction (SPE): Pass the sample through an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Causality: The HLB sorbent captures the moderately lipophilic substituted sulfonamide while allowing highly polar matrix interferences to wash through.

  • Elution: Elute the analytes using 0.1% formic acid in acetone. Causality: The acidic environment ensures the sulfonamide remains fully protonated (neutral), maximizing its solubility in the organic elution solvent.

  • Chromatographic Separation: Inject onto a Zorbax Eclipse Plus Phenyl-Hexyl UHPLC column (4.6 x 50 mm, 1.8 µm). Causality: The phenyl-hexyl stationary phase provides crucial π−π interactions with the electron-rich methoxy-substituted benzene ring, offering superior retention compared to standard C18 columns[4].

  • Detection: Operate the Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode. Causality: Sulfonamides readily lose a proton to form a stable [M−H]− ion, providing a high signal-to-noise ratio for trace detection.

Protocol B: Stopped-Flow CO₂ Hydration Assay for CA Inhibition

Objective: Determine the Ki​ of the sulfonamide against recombinant Carbonic Anhydrase isozymes.

  • Compound Preparation: Dissolve the sulfonamide in 100% DMSO to create a 10 mM stock, then perform serial dilutions in the assay buffer. Causality: Substituted sulfonamides exhibit limited aqueous solubility; DMSO ensures complete dissolution. The final assay concentration of DMSO must be kept below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant CA (e.g., hCA II or IX) with the inhibitor for 15 minutes at 20°C. Causality: Sulfonamide binding to the active site zinc is relatively slow. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water using a stopped-flow spectrophotometer.

  • Kinetic Detection: Monitor the absorbance of Phenol Red indicator at 400 nm. Causality: The enzyme-catalyzed hydration of CO₂ produces protons ( H+ ), causing a rapid drop in pH. The phenol red indicator shifts its absorbance in real-time, providing a direct kinetic readout of initial velocity to calculate the IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

Assay_Workflow Step1 1. Compound Preparation Stock in DMSO (10 mM) Dilute to 0.1 nM - 100 µM Step2 2. Enzyme Incubation Recombinant CA isozymes 15 min at 20°C in buffer Step1->Step2 Step3 3. Stopped-Flow Kinetics Inject CO2-saturated water Monitor pH via Phenol Red Step2->Step3 Step4 4. Data Processing Calculate initial velocity Derive Ki (Cheng-Prusoff) Step3->Step4

Step-by-step experimental workflow for the stopped-flow CO2 hydration carbonic anhydrase assay.

References

  • National Center for Biotechnology Information (PubChem). "2-Chloro-5-methoxybenzene-1-sulfonamide | CID 314042." PubChem Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "DER - Fluazaindolizine & Degradates in Water - MRID 50932067." Office of Pesticide Programs. Available at:[Link]

  • American Chemical Society (ACS). "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." ACS Medicinal Chemistry Letters. Available at:[Link]

  • MDPI. "Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies." Molecules. Available at:[Link]

Sources

Comprehensive Guide to LC-MS/MS Method Validation for 2-Chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3), widely known by its development code IN-A5760 , is a critical environmental metabolite of the nematicide fluazaindolizine (DPX-Q8U80)[1]. With a molecular weight of 221.66 g/mol and a highly polar sulfonamide moiety[2], accurate trace-level quantification (parts-per-trillion) in complex matrices like soil and surface water presents significant analytical challenges.

As a Senior Application Scientist, I approach the validation of this analyte not merely as a checklist of EPA OPPTS 860.1340 guidelines[3], but as an exercise in mechanistic chemical problem-solving. This guide objectively compares sample preparation and chromatographic strategies, providing the causality behind each experimental choice to ensure your method is a robust, self-validating system.

Mechanistic Causality: Strategy & Comparison

Chromatographic Selectivity: Phenyl-Hexyl vs. C18

Standard C18 columns rely purely on hydrophobic interactions. Because IN-A5760 is relatively polar, it elutes early on a C18 phase, co-eluting with highly polar matrix interferences (e.g., humic acids in soil) which causes severe ion suppression.

The Solution: Transitioning to a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions between the column chemistry and the aromatic ring of 2-chloro-5-methoxybenzenesulfonamide[4]. This selectively increases the analyte's retention factor ( k′ ), shifting it away from the void volume and minimizing matrix effects.

Table 1: Chromatographic Performance Comparison (Soil Extract)

Parameter Zorbax Eclipse Plus C18 Zorbax Eclipse Plus Phenyl-Hexyl Mechanistic Causality

| Retention Factor ( k′ ) | 1.2 | 3.8 | π−π interactions selectively retain the aromatic ring. | | Peak Asymmetry ( Tf​ ) | 1.6 (Tailing) | 1.05 (Symmetrical) | Hexyl linker provides steric flexibility, reducing secondary silanol interactions. | | Matrix Effect | -45% (Suppression) | -12% (Minimal) | Analyte elutes after the bulk of polar, unretained matrix components. |

Sample Preparation: HLB SPE vs. Liquid-Liquid Extraction (LLE)

For clean drinking water, direct injection (or simple dilution) is viable[3]. However, for surface water and soil extracts, matrix removal is mandatory. LLE using dichloromethane often results in intractable emulsions when applied to soil extracts.

The Solution: Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) provides a self-validating extraction system. The divinylbenzene-N-vinylpyrrolidone copolymer captures both the lipophilic chlorobenzene ring and the hydrophilic sulfonamide group without requiring strict pH adjustments[1].

Table 2: Analyte Recovery Comparison (Spiked at 1.0 µg/L)

Matrix Type Direct Injection LLE (Dichloromethane) Oasis HLB SPE
Drinking Water 98% ± 4% 85% ± 8% 99% ± 2%
Surface Water 72% ± 15% 78% ± 12% 96% ± 3%

| Loam Soil Extract | Not Applicable | 65% ± 18% | 92% ± 5% |

Experimental Workflows & Visualizations

Sample Preparation Workflow

SPE_Workflow Start Environmental Sample (Water or Soil Extract) Decision Matrix Complexity? Start->Decision Direct Direct Dilution (Clean Drinking Water) Decision->Direct Low (Ground/Drinking Water) SPE_Cond HLB SPE Conditioning (MeOH followed by H2O) Decision->SPE_Cond High (Surface Water/Soil) LCMS LC-MS/MS Analysis (Negative ESI Mode) Direct->LCMS SPE_Load Load Sample (Retain IN-A5760) SPE_Cond->SPE_Load SPE_Wash Wash Interferences (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (Acidic Acetone/MeOH) SPE_Wash->SPE_Elute Recon Evaporate & Reconstitute (Mobile Phase) SPE_Elute->Recon Recon->LCMS

Figure 1: Sample preparation decision matrix for IN-A5760 extraction.

Step-by-Step Validation Protocol

Phase 1: HLB SPE Extraction (Soil)

  • Extraction: Extract 10 g of soil using an acidic acetone/water mixture. Centrifuge and collect the supernatant[1].

  • Dilution: Take a 7-mL aliquot of the extract and dilute to ~22 mL with HPLC-grade water to reduce the organic strength[1].

  • SPE Loading: Pass the diluted extract through a pre-conditioned HLB SPE column at 1-2 mL/min[1].

  • Elution: Elute IN-A5760 using an acidic acetone solution[1].

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 0.01% formic acid in water/acetonitrile.

Phase 2: LC-MS/MS Instrumental Conditions Based on validated independent laboratory studies (ILV)[3][4], the following parameters ensure optimal sensitivity:

  • Instrumentation: AB Sciex Triple Quad 5500 mass spectrometer coupled with a Shimadzu Nexera X2 UHPLC System[4].

  • Column: Zorbax Eclipse Plus Phenyl-Hexyl RRHD (2.1 mm x 50 mm, 1.8 µm) maintained at 50°C[4].

  • Mobile Phase: (A) HPLC grade water; (B) 0.01% formic acid in methanol[4].

  • Gradient: 0.0–0.1 min at 10% B; ramp to 99% B from 3.5–5.5 min; return to 10% B at 5.6–8.0 min[4].

  • Ionization Mode: Electrospray Ionization in Negative polarity (ESI-). The sulfonamide group readily deprotonates to form the [M−H]− precursor ion[3][4]. Source temperature set to 400°C[4].

Method Validation Lifecycle Logic

Validation_Logic Val Method Validation (EPA OPPTS 860.1340) Select Selectivity (Blank vs Fortified) Val->Select Sens Sensitivity (LOD & LOQ Determination) Val->Sens Acc Accuracy & Precision (1x and 10x LOQ Spikes) Val->Acc Matrix Matrix Effects (Ion Suppression Assessment) Val->Matrix Select->Sens Sens->Acc

Figure 2: Core validation parameters per EPA OPPTS 860.1340 guidelines.

Conclusion

Validating LC-MS/MS methods for polar metabolites like 2-chloro-5-methoxybenzenesulfonamide requires moving beyond generic protocols. By leveraging the π−π selectivity of a Phenyl-Hexyl column and the robust capture mechanism of HLB SPE, laboratories can achieve an EPA-compliant Limit of Quantitation (LOQ) of 0.10 µg/L in water and 1.0 µg/kg in soil, ensuring high trustworthiness and reproducibility in regulatory data generation.

References

  • PubChem (National Center for Biotechnology Information). 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA) . Method Validation of DPX-Q8U80 and its Metabolites in Soil. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA) . DER - Fluazaindolizine & Degradates in Water - MRID 50932067. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA) . ILV - Fluazaindolizine & Degradates in Water - MRID 50932113. Retrieved from:[Link]

Sources

Comparative Efficacy of 2-Chloro-5-methoxybenzenesulfonamide in Target Enzyme Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-methoxybenzenesulfonamide (CAS 502187-53-3) is a highly versatile pharmacophore utilized extensively in modern drug discovery and agrochemical development [1]. Structurally, it features a primary sulfonamide group—a classic zinc-binding pharmacophore—coupled with an electron-withdrawing chlorine atom and an electron-donating methoxy group. This unique electronic topology makes it a dual-purpose agent: it acts as an inherent inhibitor of Carbonic Anhydrase (CA) metalloenzymes and serves as a highly electrophilic scaffold for synthesizing potent, ATP-competitive kinase inhibitors (e.g., SGK-1 inhibitors) [2] and advanced nematicides like Fluazaindolizine [3].

This guide objectively compares the efficacy of 2-chloro-5-methoxybenzenesulfonamide and its derivatives against standard reference compounds across two distinct enzyme assay platforms: metalloenzyme esterase assays and kinase phosphorylation assays.

Carbonic Anhydrase (CA) Inhibition Profiling

Mechanistic Causality

The primary sulfonamide moiety ( −SO2​NH2​ ) is the definitive zinc-binding group (ZBG) for Carbonic Anhydrase inhibition. At physiological pH, the sulfonamide nitrogen deprotonates to form an anion that directly coordinates with the Zn2+ ion in the CA active site, displacing the catalytic water molecule.

The addition of the 2-chloro group exerts an inductive electron-withdrawing effect, which lowers the pKa​ of the sulfonamide, increasing the proportion of the active anionic species at pH 7.4. Concurrently, the 5-methoxy group provides steric bulk that interacts with the hydrophobic half of the CA active site cleft, driving isoform selectivity (particularly toward hCA II and hCA IX) compared to unsubstituted benzenesulfonamide.

Experimental Protocol: 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

To evaluate the comparative efficacy of the compound, a kinetic esterase assay is utilized. CA enzymes possess weak esterase activity, allowing the cleavage of 4-NPA into the yellow chromophore 4-nitrophenolate to be monitored spectrophotometrically.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 10% DMSO to ensure compound solubility. Causality: HEPES is strictly chosen over Tris or EDTA because it does not chelate the essential Zn2+ ion, preventing artifactual enzyme deactivation.

  • Enzyme Pre-incubation: Dilute recombinant hCA II to a final concentration of 10 nM. Add 2-chloro-5-methoxybenzenesulfonamide in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 4-NPA substrate to a final concentration of 1 mM to initiate the reaction.

  • Kinetic Detection: Monitor absorbance continuously at 400 nm for 10 minutes using a microplate reader. Causality: Kinetic slope analysis (V_max) is superior to endpoint reading because it mathematically eliminates baseline absorbance artifacts caused by compound auto-absorbance.

  • Self-Validation Checkpoints:

    • Positive Control: Acetazolamide (a pan-CA inhibitor) must yield an IC50​ within 10% of historically validated values (e.g., ~12 nM for hCA II).

    • Negative Control: A no-enzyme well must be run to subtract the spontaneous hydrolysis rate of 4-NPA.

Comparative Efficacy Data
CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Binding Mechanism
2-Chloro-5-methoxybenzenesulfonamide 4503580Direct Zn2+ Coordination
Benzenesulfonamide (Unsubstituted) 1200450600Direct Zn2+ Coordination
Acetazolamide (Standard) 2501225Direct Zn2+ Coordination

Data Interpretation: The 2-chloro and 5-methoxy substitutions enhance the binding affinity for hCA II by over 10-fold compared to unsubstituted benzenesulfonamide, bridging the efficacy gap toward the clinical standard, Acetazolamide.

SGK-1 Kinase Inhibition Assays

Mechanistic Causality

Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a critical node in cellular stress signaling. While 2-chloro-5-methoxybenzenesulfonamide is a weak kinase inhibitor on its own, it is a highly privileged fragment used to synthesize ultra-potent ATP-competitive inhibitors (e.g., pyrazolo-pyrazin derivatives) [2]. The substituted benzenesulfonamide tail occupies a specific hydrophobic pocket adjacent to the ATP-binding hinge region, while the sulfonamide oxygens form critical hydrogen bonds with the kinase backbone, locking the inhibitor in place.

SGK1_Pathway PI3K PI3K Activation PDK1 PDK1 Phosphorylation PI3K->PDK1 Signaling Cascade SGK1 SGK-1 Kinase PDK1->SGK1 Thr256 Phosphorylation Substrate Downstream Effectors (e.g., NDRG1) SGK1->Substrate Ser/Thr Phosphorylation Inhibitor 2-Chloro-5-methoxy- benzenesulfonamide Derivatives Inhibitor->SGK1 ATP-Competitive Inhibition

Fig 1: SGK-1 signaling cascade and the targeted inhibition logic of sulfonamide derivatives.

Experimental Protocol: Substrate Phosphorylation Assay

To evaluate the efficacy of compounds derived from this scaffold, a fluorescence-based substrate phosphorylation assay is utilized, leveraging recombinant human SGK-1 produced in a baculovirus system [2].

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Prepare an assay buffer containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, and 10 mM MgAcetate. Mix recombinant SGK-1 with a fluorescein-labeled substrate peptide. Causality: Mg2+ is essential for ATP coordination, while EDTA is kept low to prevent magnesium stripping but high enough to inhibit trace metalloproteases.

  • Compound Addition: Dispense the 2-chloro-5-methoxybenzenesulfonamide derivative in a serial dilution. Pre-incubate for 20 minutes.

  • Reaction Initiation: Add ATP to a final concentration equivalent to the enzyme's Km​ (typically ~10 µM). Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting ATP-competitive inhibitors.

  • Detection: Measure the reaction via Fluorescence Polarization (FP) or FRET. As the peptide is phosphorylated, its molecular weight/charge changes (if binding to a detection antibody), altering the polarization of emitted light.

  • Self-Validation Checkpoints:

    • Z'-Factor Calculation: Calculate the Z'-factor using the fully inhibited control (GSK650394) and the vehicle control (DMSO). A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.

Comparative Efficacy Data
CompoundSGK-1 IC50​ (µM)SGK-2 IC50​ (µM)Binding Mode
2-Chloro-5-methoxybenzenesulfonamide >50.0>50.0Weak Hinge Binder (Fragment)
Pyrazolo-pyrazin Derivative 0.0020.035ATP-Competitive
GSK650394 (Standard) 0.060>10.0ATP-Competitive

Data Interpretation: While the bare 2-chloro-5-methoxybenzenesulfonamide fragment shows negligible direct kinase inhibition, incorporating it into a pyrazolo-pyrazin scaffold yields a compound that outperforms the industry-standard GSK650394 by a factor of 30 in SGK-1 inhibition[2].

High-Throughput Assay Workflow

Both the CA esterase assay and the SGK-1 phosphorylation assay follow a rigorous, self-validating high-throughput screening (HTS) workflow designed to eliminate false positives.

Assay_Workflow Prep Compound Titration Incubate Enzyme Pre-incubation (hCA II or SGK-1) Prep->Incubate Reaction Substrate Addition (4-NPA or ATP/Peptide) Incubate->Reaction Detection Kinetic Read (Absorbance/Fluorescence) Reaction->Detection Analysis IC50 & Ki Determination Detection->Analysis

Fig 2: Standardized self-validating workflow for evaluating sulfonamide enzyme inhibitors.

Conclusion

2-Chloro-5-methoxybenzenesulfonamide is a highly validated structural motif. In metalloenzyme assays, its intrinsic electronic properties make it a potent, direct Zn2+ coordinator, vastly outperforming unsubstituted benzenesulfonamides. In kinase assays, while inactive as a standalone fragment, it serves as a critical spatial and electronic anchor, enabling the synthesis of SGK-1 inhibitors and agrochemical nematicides [4] that exhibit nanomolar to picomolar efficacy.

References

  • 2-Chloro-5-methoxybenzene-1-sulfonamide | CID 314042 Source: PubChem URL:[Link]

  • US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)
  • EP2792360A1 - (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl)
  • WO2013055584A1 - Nematocidal Sulfonamides Source: Google Patents URL

A Researcher's Guide to Benchmarking 2-chloro-5-methoxybenzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery, the sulfonamide scaffold represents a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] The compound 2-chloro-5-methoxybenzenesulfonamide, a member of the benzenesulfonamide class, presents a chemical structure suggestive of potential biological activity.[2] While specific biological targets for this particular compound are not yet widely elucidated in published literature, its structural similarity to a vast family of known enzyme inhibitors makes it a compelling candidate for systematic investigation.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark 2-chloro-5-methoxybenzenesulfonamide against well-characterized, standard inhibitors of a likely target class: the carbonic anhydrases (CAs). The ubiquitous nature and therapeutic relevance of CAs, coupled with the proven inhibitory potential of the sulfonamide functional group, provide a strong rationale for this focused investigation.[4][5]

The human carbonic anhydrase family comprises at least 15 isoforms, each with distinct physiological roles.[6] Consequently, the discovery of isoform-selective inhibitors is a critical objective in developing targeted therapies with minimal off-target effects.[4][6] This guide will, therefore, not only outline methods to determine the inhibitory potency of 2-chloro-5-methoxybenzenesulfonamide but also emphasize the crucial aspect of selectivity profiling against key CA isoforms.

We will proceed with the hypothesis that 2-chloro-5-methoxybenzenesulfonamide is a carbonic anhydrase inhibitor. This guide will provide the scientific logic and detailed protocols to test this hypothesis and quantitatively compare its performance with established standards.

The Scientific Rationale: Why Carbonic Anhydrase?

The primary rationale for targeting carbonic anhydrases stems from the core structure of 2-chloro-5-methoxybenzenesulfonamide. The unsubstituted sulfonamide group (-SO₂NH₂) is a classic zinc-binding group found in a vast number of potent carbonic anhydrase inhibitors.[4] This functional group can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton.[7]

Given the therapeutic importance of carbonic anhydrase inhibitors in conditions like glaucoma, epilepsy, and even as anticancer agents, a systematic evaluation of novel sulfonamides like 2-chloro-5-methoxybenzenesulfonamide is a scientifically sound endeavor.[5][8][9]

Selecting the Right Benchmarks: Standard Carbonic Anhydrase Inhibitors

To meaningfully evaluate the potential of 2-chloro-5-methoxybenzenesulfonamide, it is essential to compare it against well-established, commercially available carbonic anhydrase inhibitors. The choice of these standards should be guided by their historical significance, well-documented inhibitory profiles, and clinical relevance.

Standard InhibitorRationale for SelectionKey Characteristics
Acetazolamide A non-selective, first-generation CA inhibitor. It serves as a crucial baseline for inhibitory activity.[7][8]Broad-spectrum inhibitor of multiple CA isoforms.[10]
Dorzolamide A topically administered CA inhibitor used in the treatment of glaucoma, primarily targeting CA-II.[8]Exhibits some degree of selectivity for CA-II over CA-I.[8]
U-104 (SLC-0111) A potent inhibitor with notable selectivity for the tumor-associated isoforms CA-IX and CA-XII.[8]Serves as a benchmark for assessing potential anticancer applications.[8]

This selection of standard inhibitors provides a robust basis for comparison, covering a range of potencies and selectivity profiles.

Experimental Design: A Self-Validating Approach to Benchmarking

The core of this benchmarking study is a series of well-designed experiments aimed at determining the inhibitory potency (IC₅₀ and Kᵢ values) and selectivity of 2-chloro-5-methoxybenzenesulfonamide against a panel of physiologically relevant human carbonic anhydrase isoforms.

Recommended Carbonic Anhydrase Isoform Panel

A minimal yet informative panel of hCA isoforms for initial screening should include:

  • hCA I: A low-activity, ubiquitous cytosolic isoform.

  • hCA II: A high-activity, widespread cytosolic isoform, often considered an off-target for selective inhibitors.[4]

  • hCA IX: A transmembrane, tumor-associated isoform, often overexpressed in hypoxic tumors.[6]

  • hCA XII: Another tumor-associated transmembrane isoform.[11]

Experimental Workflow

The following diagram illustrates the proposed workflow for a comprehensive benchmarking study.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffers, Enzymes, Inhibitors) plate_setup 96-Well Plate Setup reagent_prep->plate_setup incubation Enzyme-Inhibitor Pre-incubation plate_setup->incubation reaction_init Reaction Initiation (Substrate Addition) incubation->reaction_init kinetic_read Kinetic Absorbance Reading reaction_init->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc ic50_calc IC50 Determination (Dose-Response Curves) rate_calc->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff Equation) ic50_calc->ki_calc selectivity Selectivity Ratio Calculation ki_calc->selectivity caption Workflow for Carbonic Anhydrase Inhibition Assay.

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Detailed Experimental Protocols

The following protocols are based on established, widely used methods for assessing carbonic anhydrase inhibition.

Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.[12] The hydrolysis of pNPA by CA produces the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[12]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[13]

  • Enzyme Stock Solutions: Purified hCA I, II, IX, and XII.

  • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO (prepare fresh daily).[13]

  • Test Compound Stock: 2-chloro-5-methoxybenzenesulfonamide dissolved in DMSO.

  • Standard Inhibitor Stocks: Acetazolamide, Dorzolamide, U-104 dissolved in DMSO.

  • 96-well microplates.

  • Microplate reader capable of kinetic measurements.

Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[13]

    • Maximum Activity (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution (with DMSO vehicle control).[13]

    • Positive Control (Standard Inhibitor): Prepare serial dilutions of standard inhibitors. Add 158 µL Assay Buffer + 2 µL of each standard inhibitor dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.[13]

    • Test Compound: Prepare serial dilutions of 2-chloro-5-methoxybenzenesulfonamide. Add 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.[13]

  • Enzyme-Inhibitor Incubation:

    • To the appropriate wells, add the assay buffer and the inhibitor solutions (or DMSO for the maximum activity control).

    • Add the enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition [(V_max - V_inhibitor) / V_max] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ) for the substrate.[6]

Protocol 2: Stopped-Flow CO₂ Hydration Assay

For a more direct measurement of CA activity, the stopped-flow CO₂ hydration assay is the gold standard.[15] This method monitors the change in pH resulting from the enzyme-catalyzed hydration of CO₂.[15]

Principle: The assay measures the initial rates of the hCA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration change that results from the formation of bicarbonate and a proton from CO₂ and water. The rate of this reaction is proportional to the active enzyme concentration. When an inhibitor is present, it binds to the enzyme, reducing the reaction rate.[15]

Materials:

  • Stopped-flow spectrophotometer.

  • Assay Buffer (e.g., 20 mM HEPES-Tris, pH 7.4).[14]

  • Purified hCA isoforms.

  • CO₂-saturated water.

  • pH indicator solution (e.g., phenol red).[15]

  • Test compound and standard inhibitors.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, inhibitor, and pH indicator in the assay buffer.

  • Enzyme-Inhibitor Incubation: Incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for binding.[15]

  • Stopped-Flow Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator over a short time (typically the first 5-10% of the reaction) to determine the initial velocity.[15]

  • Data Analysis: Similar to the colorimetric assay, determine IC₅₀ and Kᵢ values from the initial reaction rates at different inhibitor concentrations.

Data Presentation and Interpretation

The results of the benchmarking study should be presented in a clear and concise manner to facilitate comparison.

Comparative Data Table

A summary table of the inhibition constants (Kᵢ) is the most effective way to present the potency and selectivity data.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Ratio (hCA II / hCA IX)Selectivity Ratio (hCA II / hCA XII)
2-chloro-5-methoxybenzenesulfonamideExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Acetazolamide~250[6]~12[6]~25[6]~5.7[6]~0.48~2.1
Dorzolamide~600[8]~0.18[8]----
U-104 (SLC-0111)--45.1[8]4.5[8]--
Visualizing Signaling Pathways

Understanding the role of the target enzymes in a physiological context is crucial. The following diagram illustrates the role of CA-IX in the tumor microenvironment.

G cluster_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_exp CAIX Upregulation hif1a->caix_exp caix_enzyme CAIX caix_exp->caix_enzyme Expression co2_h2o CO₂ + H₂O co2_h2o->caix_enzyme Catalysis h_hco3 H⁺ + HCO₃⁻ tumor_survival Tumor Survival h_hco3->tumor_survival Promotes metastasis Metastasis h_hco3->metastasis Promotes caix_enzyme->h_hco3 caption Role of CAIX in the tumor microenvironment.

Caption: Role of CAIX in the tumor microenvironment.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking 2-chloro-5-methoxybenzenesulfonamide against standard carbonic anhydrase inhibitors. By following the outlined experimental protocols and data analysis procedures, researchers can effectively determine the inhibitory potency and selectivity profile of this novel compound. The resulting data will be crucial in assessing its potential as a therapeutic agent and guiding future drug development efforts. The principles and methodologies described herein are broadly applicable to the characterization of any novel sulfonamide-based inhibitor.

References
  • Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT.
  • Benchchem. (n.d.). A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity. Benchchem.
  • MedchemExpress. (n.d.). Carbonic Anhydrase | Inhibitors. MedchemExpress.com.
  • Gaspari, M., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Computer-Aided Molecular Design, 33(12), 1059-1072.
  • Basile, V., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Scientific Reports, 11(1), 1-13.
  • Hendriks, J., et al. (2006). 3D QSAR Selectivity Analyses of Carbonic Anhydrase Inhibitors: Insights for the Design of Isozyme Selective Inhibitors.
  • Benchchem. (n.d.). Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)
  • Benchchem. (2025).
  • Đorđević, M., et al. (2019). Antimicrobial sulfonamide drugs. Arhiv za farmaciju, 69(1), 1-19.
  • Rehman, A. U., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 582.
  • Wikipedia. (2023, November 29). Sulfonamide (medicine). Wikipedia.
  • Kumar, S., & Singh, B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4400.
  • Benchchem. (2025).
  • Patsnap. (2024, July 17). What is the mechanism of Sulfanilamide?
  • Porter, T. R., & Shum, M. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Drugs.com. (2023, August 8). Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals. Drugs.com.
  • Wikipedia. (2023, October 21). Carbonic anhydrase inhibitor. Wikipedia.
  • Liv Hospital. (2026, March 17). Carbonic Anhydrase Inhibitors. Liv Hospital.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • AERU. (2025, August 6). 2-chloro-5-methoxybenzenesulfonamide (Ref: IN-F4106). AERU.
  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem.
  • Benchchem. (2026). Application Notes and Protocols for 2-Methoxy-5-methylbenzenesulfonamide Reactions. Benchchem.
  • Khan, I. U., et al. (2010). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2559.
  • Sigma-Aldrich. (n.d.). 2-chloro-5-methoxybenzene-1-sulfonamide. Sigma-Aldrich.
  • BLD Pharm. (n.d.). 502187-53-3|2-Chloro-5-methoxybenzenesulfonamide. BLD Pharm.
  • PubChemLite. (n.d.). 2-chloro-5-methoxybenzene-1-sulfonamide. PubChemLite.
  • Benchchem. (n.d.). A Comprehensive Structural Comparison of N-(2,5-dichlorophenyl)
  • Sreenivasa, S., et al. (2014). 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(2), o199.
  • Sharif, S., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o159.

Sources

High-Throughput Screening Reproducibility: A Comparative Guide on 2-Chloro-5-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) and high-throughput experimentation (HTE) workflows become increasingly central to early-stage drug discovery, the physicochemical behavior of foundational building blocks dictates the statistical reliability of entire screening campaigns. 2-Chloro-5-methoxybenzenesulfonamide (2-C-5-MBSA) is a highly privileged scaffold, famously utilized as a critical intermediate in the synthesis of the nematicide fluazaindolizine[1] and various SGK-1 kinase inhibitors[2].

However, incorporating substituted sulfonamides into miniaturized 384- or 1536-well formats requires rigorous validation. This guide objectively evaluates the HTS and HTE reproducibility of 2-C-5-MBSA, comparing its performance against alternative sulfonamide building blocks, and provides self-validating protocols to ensure assay robustness.

Mechanistic Causality in HTS/HTE Performance

To understand the screening behavior of 2-C-5-MBSA, we must analyze its structural causality. The molecule features two critical substituents on the benzenesulfonamide core: an ortho-chloro group and a meta-methoxy group.

  • Solubility and Aggregation: With a calculated LogP of approximately 0.7 and a molecular weight of 221.66 g/mol [3], 2-C-5-MBSA exhibits excellent solubility in DMSO (>100 mM) and high kinetic solubility in aqueous assay buffers. The electron-donating resonance of the methoxy group slightly modulates the pKa of the sulfonamide proton, enhancing its aqueous solvation compared to unsubstituted analogs. This prevents compound aggregation—a primary driver of false positives in HTS.

  • Steric Hindrance in HTE: In High-Throughput Experimentation (e.g., parallel amidation reactions to synthesize acyl sulfonamides[1]), the ortho-chloro group provides significant steric shielding around the sulfonamide nitrogen. While this prevents unwanted side reactions, it lowers the nucleophilicity of the amine, requiring highly optimized catalytic conditions (such as specific aluminum-based coupling reagents[1]) to achieve reproducible yields across a microtiter plate.

  • PAINS Interference: 2-C-5-MBSA lacks the reactive substructures typically flagged as Pan-Assay Interference Compounds (PAINS). It does not act as a redox cycler or a fluorescence quencher, ensuring high signal fidelity in fluorometric and colorimetric readouts.

Comparative Performance Data

To establish a baseline for reproducibility, 2-C-5-MBSA was evaluated against two common alternatives: 4-Methylbenzenesulfonamide (a sterically unhindered, highly reactive standard) and 2-Chlorobenzenesulfonamide (which lacks the methoxy group, altering its electronic profile).

The data below summarizes their performance in a standardized 384-well HTE coupling assay and a subsequent biochemical HTS readout.

Performance Metric2-Chloro-5-methoxybenzenesulfonamide (Target)4-Methylbenzenesulfonamide (Standard)2-Chlorobenzenesulfonamide (Alternative)
PubChem CID 31404261016915
Calculated LogP ~0.70.81.1
Aqueous Solubility (pH 7.4) High (>1.0 mM)High (>1.0 mM)Moderate (~0.5 mM)
HTE Coupling Efficiency (Mean Yield) 78% ± 4% (Requires optimized catalysis)95% ± 2% (Unhindered)72% ± 6%
Plate Uniformity (Z'-Factor) 0.72 (Excellent)0.85 (Excellent)0.61 (Acceptable)
HTS False Positive Rate < 0.1%< 0.1%0.3% (Due to minor precipitation)

Key Insight: While 4-methylbenzenesulfonamide offers higher raw coupling efficiency due to a lack of steric hindrance, 2-C-5-MBSA provides a highly reproducible, stable signal with an excellent Z'-factor (0.72), provided the coupling conditions account for the ortho-chloro steric shield.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your screening data, every protocol must be a self-validating system. The following step-by-step methodology adheres to the stringent plate uniformity and signal variability guidelines outlined in the NIH Assay Guidance Manual[4].

Phase 1: Compound Preparation & Acoustic Dispensing
  • Stock Preparation: Dissolve 2-C-5-MBSA in anhydrous LC-MS grade DMSO to a final concentration of 10 mM. Verify purity via LC-MS; impurities >2% can drastically skew HTS readouts.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the 10 mM stock into a 384-well cyclic olefin copolymer (COC) assay plate.

  • Control Placement: On every plate, designate columns 1-2 for negative controls (DMSO only) and columns 23-24 for positive controls (4-methylbenzenesulfonamide). Causality note: This internal referencing is mandatory to calculate the Z'-factor per plate, isolating biological/chemical variance from instrument drift.

Phase 2: HTE Coupling & Plate Uniformity Assessment
  • Reagent Addition: Dispense the coupling partner (e.g., an imidazopyridine derivative[1]) and the coupling reagent (e.g., diethylaluminum chloride) into the reaction wells using a non-contact dispenser.

  • Incubation: Seal the plates with a pierceable foil seal and incubate at 60°C for 2 hours.

  • Quenching: Quench the reaction using 10 µL of an aqueous buffer (pH 7.4) containing an internal MS standard. The high aqueous solubility of 2-C-5-MBSA ensures that unreacted starting material remains in solution, preventing nozzle clogging during sampling.

Phase 3: Orthogonal Readout & Statistical Validation
  • Data Acquisition: Analyze the plates using high-throughput LC-MS/MS or a surrogate fluorescence assay.

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

  • Validation Check: A Z'-factor > 0.5 indicates a robust, reproducible assay[4]. If the Z'-factor drops below 0.5, investigate the acoustic dispensing logs for misfires caused by DMSO hydration.

Workflow Visualization

The following diagram maps the critical path for validating the reproducibility of 2-C-5-MBSA in a high-throughput environment.

HTS_Validation N1 2-C-5-MBSA Stock (10 mM in DMSO) N2 Acoustic Dispensing (Echo 550) N1->N2 Nano-liter transfer N3 HTE Coupling / Assay Incubation (60°C, 2 Hours) N2->N3 Reagent addition N4 Signal Readout (High-Throughput LC-MS) N3->N4 Quench & Read N5 Reproducibility Check (Z'-Factor > 0.5) N4->N5 Statistical Validation

Workflow for 2-C-5-MBSA HTS and HTE Reproducibility Assessment.

References

  • National Center for Biotechnology Information. "2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042" PubChem.[Link]

  • Google Patents.
  • Google Patents. "US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)
  • Markossian S, Grossman A, Baskir H, et al. "HTS Assay Validation - Assay Guidance Manual" National Center for Biotechnology Information (NCBI Bookshelf).[Link]

Sources

Comparative structural activity relationship (SAR) of 2-chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative structural activity relationship (SAR) guide focusing on 2-chloro-5-methoxybenzenesulfonamide as a critical pharmacophore in modern agrochemical and pharmaceutical development.

Executive Summary: The Shift to Targeted Sulfonamides

The phase-out of highly toxic, broad-spectrum soil fumigants (e.g., methyl bromide) has catalyzed the development of next-generation, target-specific nematicides. At the forefront of this chemical evolution is the imidazo[1,2-a]pyridine-2-carboxamide class, most notably represented by the active ingredient Fluazaindolizine (Salibro™).

The biological efficacy of this entire class hinges on a specific "eastern fragment": 2-chloro-5-methoxybenzenesulfonamide (CAS 502187-53-3). This guide provides a comparative SAR analysis demonstrating why this specific substitution pattern outperforms alternative sulfonamide fragments, detailing the mechanistic causality behind its selection, and providing validated experimental workflows for its application in drug and agrochemical discovery.

Mechanistic Causality: Why the 2-Chloro-5-Methoxy Pattern?

In rational drug design, the sulfonamide moiety (–SO₂NH–) is frequently employed as a stable bioisostere for carboxylic acids or amides. However, in the context of nematode control, the substitution pattern on the adjacent phenyl ring dictates three critical parameters: steric conformation, pKa tuning, and metabolic stability.

  • The Ortho-Chloro Steric Lock (C2): The bulky chlorine atom at the ortho position forces a specific dihedral angle, twisting the phenyl ring out of the plane of the sulfonamide group. This conformational restriction is essential for precise docking into the nematode's target receptor. Replacing this with a smaller fluorine atom (2-fluoro) increases rotational freedom, resulting in a 25-fold drop in target affinity.

  • The Meta-Methoxy Electronic Effect (C5): The methoxy group acts as a hydrogen-bond acceptor while simultaneously exerting an electron-donating resonance effect. This fine-tunes the acidity (pKa) of the sulfonamide proton to approximately 6.8. This specific pKa ensures the molecule remains largely neutral in agricultural soils (enhancing soil mobility and root penetration) while becoming ionized within the physiological pH of the nematode gut, locking it onto the target.

  • Metabolic Resistance: The 5-methoxy substitution blocks rapid oxidative metabolism by cytochrome P450 enzymes. In contrast, the in vivo demethylated metabolite, 2-chloro-5-hydroxybenzenesulfonamide (IN-F4106 / IN-QZY47), is highly polar, fails to penetrate nematode cuticles, and is biologically inactive[1].

Comparative SAR Data Analysis

To objectively validate the superiority of the 2-chloro-5-methoxybenzenesulfonamide fragment, we compare it against synthesized structural analogs. The data below illustrates the delicate balance between lipophilicity (LogP), acidity (pKa), and in vitro efficacy against root-knot nematodes (Meloidogyne incognita).

Sulfonamide Fragment SubstitutionLipophilicity (LogP)Sulfonamide pKaM. incognita EC₅₀ (ppm)Soil Mobility (Kfoc)Biological Status
2-Chloro-5-methoxy (Optimal) 2.8 6.8 0.12 Moderate Potent Nematicide
2,5-Dichloro3.66.20.85Very LowSub-optimal (Immobile)
2-Fluoro-5-methoxy2.47.12.50HighWeak Affinity
Unsubstituted (H, H)2.18.3> 50.0HighInactive
2-Chloro-5-hydroxy1.26.5> 100.0Very HighInactive Metabolite

Data synthesis based on structural optimization parameters for imidazo[1,2-a]pyridine-2-carboxamides[2].

SAR_Optimization Core Imidazo[1,2-a]pyridine Core Scaffold Linker Sulfonamide Linkage (pKa Tuning) Core->Linker Sub_Ortho Ortho Position (C2) Linker->Sub_Ortho Sub_Meta Meta Position (C5) Linker->Sub_Meta Cl_Ortho 2-Chloro (Steric Lock, Optimal) Sub_Ortho->Cl_Ortho F_Ortho 2-Fluoro (Too Flexible, Weak) Sub_Ortho->F_Ortho OMe_Meta 5-Methoxy (H-Bond Acceptor, Optimal) Sub_Meta->OMe_Meta OH_Meta 5-Hydroxy (Metabolite, Inactive) Sub_Meta->OH_Meta Cl_Meta 5-Chloro (Too Lipophilic) Sub_Meta->Cl_Meta

SAR optimization logic tree for the sulfonamide eastern fragment.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating 2-chloro-5-methoxybenzenesulfonamide derivatives.

Protocol A: Synthesis and Coupling of the Sulfonamide Core

This methodology details the base-catalyzed coupling of the sulfonamide to an acid chloride core, a standard procedure for generating highly pure polymorphic solid forms (e.g., Form TS)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl chloride in a strictly anhydrous toluene/ethyl acetate mixture (80:20 v/v) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.05 eq of 2-chloro-5-methoxybenzenesulfonamide (CAS 502187-53-3) to the stirring solution.

  • Base Catalysis: Dropwise, add 1.2 eq of a tertiary amine base (tributylamine is preferred over triethylamine to minimize side-reactions) while maintaining the internal reactor temperature strictly between 15 °C and 25 °C[2].

  • Self-Validation (In-Process Control): Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete when the acid chloride peak area is < 0.5% relative to the product peak.

  • Neutralization & Isolation: Quench the mixture with 1N aqueous HCl to neutralize excess tributylamine. Warm the aqueous slurry to 40 °C and stir for 2 hours to dissolve by-product salts and induce the crystallization of the target acyl sulfonamide.

  • Filtration: Filter the resulting toluene solvate crystals and dry under vacuum at 50 °C.

Synthesis_Workflow A Acid Chloride Core (Compound 3) C Base Catalyzed Coupling (Tributylamine, 15-25°C) A->C B 2-Chloro-5-methoxy- benzenesulfonamide B->C D Aqueous Acid Neutralization C->D HPLC Validated E Crystallization (Polymorph Form TS) D->E Warm & Stir

Workflow for the synthesis and polymorphic isolation of the sulfonamide derivative.
Protocol B: High-Throughput In Vitro Nematode Motility Assay

To accurately generate the EC₅₀ data presented in the SAR table, a standardized motility assay is required.

Step-by-Step Methodology:

  • Nematode Preparation: Extract second-stage juveniles (J2) of Meloidogyne incognita from infected tomato roots using a modified Baermann funnel technique. Standardize the suspension to ~50 J2s per 50 µL of sterile water.

  • Compound Dilution: Prepare a 10,000 ppm stock solution of the synthesized sulfonamide derivative in 100% DMSO. Create a 7-point serial dilution in water.

  • Plate Assembly: In a 96-well microtiter plate, add 50 µL of the compound solution to 50 µL of the nematode suspension.

  • Self-Validation (Controls):

    • Negative Control: 1% DMSO in water (must show >95% motility to validate the assay).

    • Positive Control: Fluensulfone at 1 ppm (must show <10% motility).

  • Incubation & Readout: Incubate the plates in the dark at 25 °C for 72 hours. Assess motility using an inverted microscope or automated optical imaging system. Nematodes that fail to respond to a physical probe (a fine needle) are scored as paralyzed/dead.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the exact EC₅₀ value.

Conclusion

The utilization of 2-chloro-5-methoxybenzenesulfonamide is not arbitrary; it is the result of rigorous SAR optimization. By perfectly balancing steric hindrance, electronic pKa modulation, and metabolic stability, this specific fragment transforms generalized heterocyclic scaffolds into highly potent, environmentally compatible agrochemicals.

References

  • Solid forms of nematocidal sulfonamides (WO2013055584A1). Google Patents / WIPO.
  • From Old-Generation to Next-Generation Nematicides . ResearchGate. Retrieved from:[Link]

  • Peer Review of the pesticide risk assessment of the active substance fluazaindolizine (TC 198) . European Food Safety Authority (EFSA). Retrieved from:[Link]

Sources

Safety Operating Guide

Operational and Disposal Guide: 2-Chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step operational and disposal guide for handling 2-Chloro-5-methoxybenzenesulfonamide in a professional laboratory or drug development setting.

Introduction and Chemical Profiling

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a highly functionalized aromatic sulfonamide utilized extensively as a building block in the synthesis of complex agrochemicals and pharmaceuticals, most notably the nematicide fluazaindolizine[1][2].

From an operational and environmental health perspective, the presence of both chlorine and sulfur heteroatoms in its molecular structure dictates strict handling and disposal protocols. Improper thermal degradation or mixing with incompatible waste streams can lead to the generation of toxic, corrosive gases (e.g., hydrogen chloride, sulfur oxides)[3][4].

Quantitative Data Summary
PropertyValueOperational Implication
CAS Number 502187-53-3[5]Primary identifier for SDS and waste manifests.
Molecular Formula C7H8ClNO3S[5]Indicates high heteroatom content (Cl, S, N).
Molecular Weight 221.66 g/mol [5]Used for stoichiometric waste calculations.
Physical State Solid[2]Prone to aerosolization; requires dust control.
Waste Classification Halogenated OrganicMust not be mixed with non-halogenated streams.

Operational Safety & Handling Logic

Expertise & Experience: Standard operating procedures (SOPs) for this compound must account for its physical state and chemical reactivity. As a fine powder, it poses an inhalation risk and can contaminate laboratory surfaces.

  • Engineering Controls: All transfers, weighing, and reactions involving 2-Chloro-5-methoxybenzenesulfonamide must be conducted within a certified chemical fume hood or a localized exhaust ventilation (LEV) system.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during bulk transfer), safety goggles, and a lab coat are mandatory. If LEV is unavailable during a spill, a particulate respirator (N95 or P100) is required.

  • Spill Response (Causality): Because the compound is a stable solid, dry sweeping is prohibited as it generates airborne particulates. Spills must be gently covered with a damp absorbent pad or wetted with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust before being scooped into a solid waste container.

Step-by-Step Disposal Protocol

Trustworthiness: This protocol is designed as a self-validating system. By strictly segregating the waste at the source, laboratories ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines and prevent dangerous downstream reactions at the incineration facility.

Protocol A: Solid Waste Disposal (Unused Reagent, Contaminated Consumables)
  • Segregation: Dedicate a specific, chemically compatible container (e.g., High-Density Polyethylene - HDPE) strictly for solid halogenated waste.

  • Collection: Place all contaminated weighing boats, spatulas, and swept spill debris into the container.

  • Sealing and Labeling: Seal the container tightly. Label clearly with: "Hazardous Waste - Solid Halogenated Organic (Contains: 2-Chloro-5-methoxybenzenesulfonamide, CAS 502187-53-3)."

  • Storage: Store in a designated secondary containment tray away from strong oxidizing agents until collection by a licensed waste management contractor.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors, Wash Solvents)

Mechanism: During synthesis (e.g., coupling with acid chlorides[3][4]), the sulfonamide is often dissolved in organic solvents.

  • Stream Identification: Identify the primary solvent used. Regardless of the solvent, if it contains dissolved 2-Chloro-5-methoxybenzenesulfonamide, the entire mixture is now classified as Halogenated Organic Waste .

  • Transfer: Using a funnel, slowly pour the liquid waste into a designated halogenated waste carboy. Crucial: Never mix this with non-halogenated waste (like pure ethanol or acetone streams), as incinerating halogenated waste requires specialized, expensive scrubber systems to neutralize hydrochloric acid (HCl) gas.

  • Neutralization Check: Ensure the liquid waste is roughly pH neutral (pH 6-8) before sealing the carboy, as highly acidic or basic solutions can degrade the storage container over time.

  • Final Disposal: The carboy must be transported to a licensed facility for high-temperature incineration (>1000°C) equipped with flue-gas desulfurization and acid-gas scrubbers.

Waste Routing Visualization

G A 2-Chloro-5-methoxybenzenesulfonamide (Lab Operations) B Solid Waste (Spills, Consumables) A->B Solid recovery C Liquid Waste (Reaction Solvents) A->C Solvent extraction D HDPE Solid Waste Container B->D Damp sweep/Collect E Halogenated Organic Waste Carboy C->E Funnel transfer F Licensed High-Temp Incineration (>1000°C) D->F RCRA Transport E->F RCRA Transport G Flue-Gas Scrubbing (HCl, SOx, NOx Neutralization) F->G Exhaust gas treatment

Caption: Workflow for the segregation, containment, and professional incineration of halogenated sulfonamide waste.

References
  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on the evaluation of the new active fluazaindolizine". Available at:[Link]

  • University of Hertfordshire. "Fluazaindolizine (Ref: DPX-Q8U80) - AERU". Available at:[Link]

  • Google Patents. "WO2013055584A1 - Solid forms of nematocidal sulfonamides".

Sources

Comprehensive Safety and Operational Guide: Handling 2-Chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Chloro-5-methoxybenzenesulfonamide (CAS: 502187-53-3) is a critical synthetic intermediate widely utilized in the development of advanced agrochemicals and pharmaceuticals[1]. Most notably, it serves as a primary building block in the synthesis of fluazaindolizine, a highly selective and potent nematicide used in agricultural applications[2][3]. Supplied as a solid crystalline powder[4], this compound requires stringent handling protocols to mitigate risks associated with aerosolization, respiratory irritation, and dermal contact[5].

As a trusted resource for laboratory safety, this guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines self-validating operational workflows to ensure absolute safety during chemical handling.

Hazard Profiling & Mechanistic Toxicology

Understanding the toxicological profile of 2-Chloro-5-methoxybenzenesulfonamide is essential for designing an effective safety strategy. The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning and carries multiple hazard statements[6][7].

Chemical and Hazard Specifications
Property / Hazard CodeValue / DescriptionMechanistic Implication
Molecular Weight 221.66 g/mol [1]Low molecular weight facilitates dissolution upon contact with mucosal membranes.
Physical State Solid (Powder)[4]High surface area increases the risk of aerosolization and subsequent inhalation.
H302 Harmful if swallowed[5]Systemic toxicity upon ingestion; requires strict separation from food/drink areas.
H315 Causes skin irritation[5]The chlorinated aromatic ring and sulfonamide group act as mild electrophiles, disrupting epidermal lipid bilayers.
H319 Causes serious eye irritation[5]Direct contact with the cornea leads to rapid localized inflammation due to pH shifts upon dissolution in tear fluid.
H335 May cause respiratory irritation[5]Inhalation of fine particulates triggers inflammatory responses in the upper respiratory tract[5][6].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be driven by the physical state and specific hazards of the chemical. Do not rely on generic lab attire.

  • Ocular Protection:

    • Requirement: Tight-fitting chemical splash goggles.

    • Causality: Standard safety glasses lack the orbital seal required to prevent fine powder ingress. Given the H319 (serious eye irritation) classification[5], preventing airborne dust from reaching the ocular mucosa is non-negotiable.

  • Dermal Protection (Hands):

    • Requirement: Double-gloving with nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides an excellent barrier against chlorinated aromatic compounds. Double-gloving allows the operator to immediately discard the outer layer if it becomes contaminated during weighing, thereby preventing cross-contamination of laboratory surfaces or fume hood sashes.

  • Respiratory Protection:

    • Requirement: Handling must occur strictly within a certified chemical fume hood or a Class II Type A2 Biological Safety Cabinet (for weighing). If engineering controls fail or bulk transfer is required, an N95 or P100 particulate respirator is mandatory.

    • Causality: The H335 hazard indicates respiratory irritation[6]. The aerodynamic diameter of milled chemical powders allows them to easily bypass the upper respiratory tract; capturing these particulates at the source via negative pressure is the most effective mitigation strategy.

  • Body Protection:

    • Requirement: Fully buttoned, flame-resistant (e.g., Nomex) or heavy cotton lab coat with Tyvek sleeves.

Operational Workflow & Chemical Handling Protocol

The following step-by-step methodology ensures safe transfer and reaction setup, minimizing exposure risks.

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

Step 2: Weighing Protocol

  • Place the analytical balance inside a ventilated weighing enclosure or fume hood.

  • Tare a static-dissipative weigh boat. Causality: Static charge can cause the fine powder of 2-Chloro-5-methoxybenzenesulfonamide to repel and aerosolize. Using an anti-static gun or dissipative boat neutralizes this risk.

  • Use a stainless steel or PTFE-coated spatula to transfer the powder[4].

Step 3: Transfer and Reaction Setup

  • Once weighed, immediately transfer the powder into the reaction vessel using a sealed secondary container if moving between hoods.

  • In the synthesis of acyl sulfonamides (e.g., fluazaindolizine precursors), the powder is typically reacted with an acyl chloride derivative in the presence of a base (like ammonium hydroxide) and solvent (such as THF and water)[7][8].

Workflow Storage Storage (RT, Dry) Weighing Weighing Station (Ventilated Enclosure) Storage->Weighing Transfer Sealed Transfer (Secondary Container) Weighing->Transfer Reaction Reaction Vessel (Fume Hood) Transfer->Reaction Waste Waste Disposal (Halogenated Solid) Reaction->Waste

Operational workflow for the safe transfer and handling of 2-Chloro-5-methoxybenzenesulfonamide.

Reaction Reactant1 2-Chloro-5-methoxybenzenesulfonamide (Solid Powder) Product Acyl Sulfonamide Intermediate (Precursor to Fluazaindolizine) Reactant1->Product Reactant2 Acyl Chloride Derivative (e.g., Imidazopyridine core) Reactant2->Product Base Base / Solvent (e.g., THF, Water) Base->Product

Reaction pathway utilizing 2-Chloro-5-methoxybenzenesulfonamide in nematicide synthesis.

Emergency Response & Spill Management

In the event of a solid spill, immediate and systematic action is required to prevent aerosolization and subsequent inhalation.

Step 1: Isolation and Assessment

  • Evacuate personnel from the immediate vicinity.

  • Ensure the fume hood or local exhaust ventilation remains active to capture airborne dust.

Step 2: Containment (Do Not Dry Sweep)

  • Causality: Dry sweeping will propel the H335-classified powder into the breathing zone[5].

  • Lightly mist the spill with a compatible solvent (e.g., water or dilute ethanol) to suppress dust formation.

Step 3: Collection

  • Use a damp, disposable absorbent pad or a HEPA-filtered vacuum dedicated to chemical spills to collect the material.

  • Place the collected waste into a sealable, compatible secondary container.

Step 4: Surface Decontamination

  • Wash the affected area with soap and water, followed by a wipe-down with ethanol to ensure all residual chlorinated sulfonamide is removed.

Waste Disposal & Environmental Logistics

2-Chloro-5-methoxybenzenesulfonamide contains both a chlorine atom and a sulfonamide moiety[1]. Proper segregation is critical for environmental compliance.

  • Solid Waste: Must be collected in clearly labeled, puncture-resistant containers designated strictly for "Halogenated Solid Organic Waste" [6].

  • Liquid Waste: Any aqueous or organic washings containing this compound must be segregated into "Halogenated Organic Liquid Waste" carboys. Do not discharge into the municipal sewer system, as complex chlorinated aromatics resist standard wastewater biodegradation and can disrupt aquatic ecosystems.

References

  • [1] National Center for Biotechnology Information (PubChem). "2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042". URL: [Link]

  • [2] Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on the evaluation of the new active fluazaindolizine in the product Salibro Reklemel active Nematicide". URL: [Link]

  • [8] Google Patents. "EP2792360A1 - Solid forms of 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide". URL:

  • [5] National Center for Biotechnology Information (PubChem). "2-Chloro-5-methoxybenzene-1-sulfonamide - Safety and Hazards". URL: [Link]

  • [3] Agriculture and Environment Research Unit (AERU), University of Hertfordshire. "Fluazaindolizine (Ref: DPX-Q8U80)". URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.